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Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Documentation Hub

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  • Product: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • CAS: 1227381-91-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure Elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride

Introduction In the landscape of modern drug discovery, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The 2,7-diazaspiro[3.5]nonane core is a privileged heterocyclic motif found in numerous biologically active compounds, serving as a rigid framework for orienting functional groups in three-dimensional space. The title compound, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, is a key intermediate in the synthesis of various therapeutic agents. Its precise structural characterization is paramount to ensure the identity, purity, and quality of downstream drug candidates.

This in-depth technical guide provides a comprehensive workflow for the complete structure elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. We will delve into the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, moving beyond a simple listing of techniques to explain the causality behind our experimental choices and data interpretation.

The Analytical Challenge: Beyond Simple Confirmation

The structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride presents a unique set of analytical challenges. The spirocyclic nature of the core, the presence of two distinct nitrogen environments, and the benzyl carbamate protecting group all contribute to a complex spectroscopic profile. A robust elucidation strategy must unambiguously confirm:

  • The connectivity of the diazaspiro[3.5]nonane core.

  • The regiochemistry of the benzyl carbamate group on the N2 position.

  • The stereochemistry of the spirocenter (if applicable).

  • The presence and stoichiometry of the hydrochloride salt.

A Multi-pronged Approach to Structure Elucidation

Our strategy is built on a foundation of orthogonal analytical techniques, where the strengths of one method compensate for the limitations of another. This self-validating system ensures the highest degree of confidence in the final structural assignment.

Figure 1: A workflow diagram illustrating the synergistic approach to structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is required to piece together the connectivity of the spirocyclic system.

Expected ¹H and ¹³C NMR Spectral Features

The chemical environment of each proton and carbon in the molecule is unique, leading to a distinct set of signals in the NMR spectrum. The presence of the electron-withdrawing benzyl carbamate group and the protonated secondary amine will significantly influence the chemical shifts of adjacent nuclei.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Benzyl CH₂ ~5.1~67Oxygenated benzylic protons and carbon.
Aromatic CH ~7.3-7.4~128-136Standard aromatic region for a monosubstituted benzene ring.
C1, C3, C5, C9 (α to N) ~3.0-4.0~45-60Protons and carbons adjacent to nitrogen atoms are deshielded.
C4, C8 (β to N) ~1.8-2.5~25-35Aliphatic protons and carbons further from the heteroatoms.
C6 (Spirocenter) N/A~35-45Quaternary carbon, will not appear in ¹H NMR.
C=O (Carbamate) N/A~155Typical chemical shift for a carbamate carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent like D₂O or DMSO-d₆.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the hydrochloride salt.

  • Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C{¹H} NMR spectrum.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the cyclobutane and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across quaternary carbons (like the spirocenter and the carbamate carbonyl) and heteroatoms. Key correlations would be expected from the protons on C1 and C5 to the spirocenter C6.

Figure 2: Relationship between 2D NMR experiments for establishing molecular connectivity.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the compound.

Expected Fragmentation Patterns

Using electrospray ionization (ESI) in positive ion mode, we would expect to observe the protonated molecule [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution.

Ion m/z (calculated) Description
[M+H]⁺ 273.1654Protonated parent molecule of the free base (C₁₆H₂₂N₂O₂).
[M-C₇H₇]⁺ 182.1235Loss of the benzyl group.
[C₇H₇]⁺ 91.0548Benzyl cation (tropylium ion), a very common fragment.

Table 2: Predicted m/z values for key ions in the ESI-MS spectrum.

Experimental Protocol

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

2. Infusion and Analysis:

  • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • The experimentally observed m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated value to confirm the elemental composition.

Single-Crystal X-ray Diffraction: The Definitive Proof

While NMR and MS provide powerful evidence for the proposed structure, single-crystal X-ray diffraction offers unambiguous confirmation of the connectivity, regiochemistry, and solid-state conformation.

Experimental Protocol

1. Crystal Growth:

  • Growing suitable single crystals is often the most challenging step.

  • Slow evaporation of a solution of the compound in a solvent system like methanol/diethyl ether or ethanol/ethyl acetate is a common starting point.

2. Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays.

  • The diffraction pattern is collected and processed to generate an electron density map.

  • The positions of the atoms are determined from the electron density map, and the structure is refined to yield a final, three-dimensional model of the molecule. This will definitively show the spirocyclic core, the placement of the benzyl carbamate on N2, and the chloride ion associated with the protonated N7.

Conclusion

The structure elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a systematic process that relies on the thoughtful application of multiple analytical techniques. By integrating the connectivity information from 1D and 2D NMR, the molecular formula confirmation from HRMS, and the definitive 3D structure from X-ray crystallography, we can achieve an unequivocal and robust characterization of this important synthetic intermediate. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing drug development programs.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, American Chemical Society. [Link]

  • The medicinal chemistry of spirocycles: with a focus on DNA-encoded library-derived spirocyclic hits and their clinical candidates. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]

  • Structure Elucidation by NMR. Metabolomics, Springer. [Link]

  • A Primer on Mass Spectrometry. Journal of the American Society for Mass Spectrometry, Springer. [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery The 2,7-diazaspiro[3.5]nonane moiety is a compelling structural motif in medicinal chemistry, recognized for its rigid, th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The 2,7-diazaspiro[3.5]nonane moiety is a compelling structural motif in medicinal chemistry, recognized for its rigid, three-dimensional architecture. This spirocyclic system serves as a versatile building block in the design of novel therapeutics, often acting as a bioisostere for more flexible structures like piperazine. Its incorporation into drug candidates can lead to improved target selectivity, metabolic stability, and overall pharmacokinetic profiles. Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated for a range of biological activities, including as antitubercular agents and as modulators of sigma receptors.[1]

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a key intermediate in the synthesis of more complex molecules. The benzyl carbamate (Cbz) group serves as a crucial protecting group for one of the amine functionalities, allowing for selective modification of the other.[2] The hydrochloride salt form is often utilized to enhance the compound's solubility and handling properties.[3][4] A thorough understanding of its physicochemical properties is therefore paramount for researchers in process development, formulation science, and medicinal chemistry to ensure reproducible synthesis, effective purification, and the development of stable, bioavailable drug products.

This guide provides a comprehensive overview of the key physicochemical properties of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, complete with detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the fundamental physicochemical identifiers for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is presented below.

PropertyValueSource
CAS Number 1227381-91-0[5]
Molecular Formula C₁₅H₂₁ClN₂O₂Calculated
Molecular Weight 312.80 g/mol Calculated
Chemical Structure Chemical Structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity. For hydrochloride salts, which can be hygroscopic, careful sample preparation and a standardized methodology are essential for obtaining accurate and reproducible results.

Expected Properties and Considerations

While the exact melting point of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is not widely reported, it is anticipated to be a crystalline solid with a relatively high melting point, characteristic of many amine hydrochloride salts. It is crucial to handle the sample in a low-humidity environment to prevent moisture absorption, which can depress the melting point and broaden its range.

Experimental Protocol for Melting Point Determination

This protocol adheres to the standards outlined in the U.S. Pharmacopeia (USP) and European Pharmacopeia (Ph. Eur.) for capillary melting point determination.[6][7][8]

Instrumentation:

  • Digital melting point apparatus (e.g., Mettler Toledo MP70, Stanford Research Systems OptiMelt)

  • Melting point capillaries (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

  • Mortar and pestle

  • Dessicator with a suitable drying agent (e.g., silica gel)

Procedure:

  • Sample Preparation:

    • Ensure the sample is finely powdered by gently grinding in a mortar and pestle.

    • Dry the powdered sample in a vacuum desiccator for at least 24 hours to remove any residual moisture.

    • Charge the capillary tube by tapping the open end into the powdered sample, then inverting and tapping gently on a hard surface to pack the solid into the closed end.

    • The packed sample height should be between 2.5 and 3.5 mm.[7] For hygroscopic samples, the open end of the capillary may be sealed with a flame if the instrument allows.[6]

  • Instrument Setup and Measurement:

    • If an approximate melting point is known, set the starting temperature of the apparatus to 10-15°C below the expected value.

    • Insert the charged capillary into the heating block.

    • Set the heating ramp rate to 1°C per minute.[8]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (clear point). The melting range is the interval between these two temperatures.

    • If the melting point is unknown, a preliminary rapid scan (10-20°C/min) can be performed to determine an approximate range, followed by a slower, more accurate measurement with a fresh sample.[9]

Data Presentation:

ParameterExpected Observation
Appearance White to off-white crystalline solid
Melting Range Report as onset temperature – clear point temperature (°C)
Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Grind sample to a fine powder prep2 Dry sample in a vacuum desiccator (24h) prep1->prep2 prep3 Pack capillary tube to 2.5-3.5 mm height prep2->prep3 prep4 Seal capillary if sample is hygroscopic prep3->prep4 meas1 Set start temperature 10-15°C below expected MP prep4->meas1 meas2 Insert capillary into apparatus meas1->meas2 meas3 Heat at a ramp rate of 1°C/min meas2->meas3 meas4 Record onset and clear point temperatures meas3->meas4 data1 Report melting range meas4->data1

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical physicochemical property that influences a drug's bioavailability and formulation development. As a hydrochloride salt, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is expected to have enhanced aqueous solubility compared to its free base form.[3]

Expected Solubility

The solubility of amine hydrochloride salts is generally good in aqueous media and polar protic solvents, but can be limited in nonpolar organic solvents.[10] The presence of the benzyl carbamate group may impart some lipophilicity. The solubility in aqueous solutions is also expected to be pH-dependent.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, which is the gold standard for determining thermodynamic equilibrium solubility.

Materials:

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

  • Various solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol, dichloromethane, acetone)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated pH meter

Procedure:

  • Sample Preparation:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

    • Measure the pH of the saturated aqueous solutions.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Final pH (for aqueous)
Deionized Water25
PBS (pH 7.4)37
0.1 M HCl37
Ethanol25N/A
Methanol25N/A
Dichloromethane25N/A
Workflow for Solubility Determination

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to known volume of solvent equil1 Shake at constant temperature for 24h prep1->equil1 ana1 Centrifuge to separate solid and liquid equil1->ana1 ana2 Withdraw and dilute supernatant ana1->ana2 ana3 Quantify concentration by HPLC ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, absorption, distribution, and target binding. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has two basic nitrogen atoms, though one is part of a carbamate and is significantly less basic. The key pKa will be associated with the protonated secondary amine of the piperidine ring.

Expected pKa

The pKa of the secondary amine in the piperidine ring is expected to be in the range of 8-11, typical for cyclic secondary amines. The nitrogen of the benzyl carbamate is not expected to be significantly basic under physiological conditions.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining pKa values.[11][12][13][14]

Instrumentation:

  • Automated potentiometric titrator (e.g., Sirius T3) or a manual setup with a high-precision pH meter and a calibrated burette.

  • Combination pH electrode

  • Stir plate and stir bar

  • Nitrogen gas supply

Procedure:

  • Instrument Calibration:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in deionized water or a co-solvent system (if solubility is low) to a known concentration (e.g., 1-5 mM).

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

  • Titration:

    • Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of titrant and recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half of this volume.

Workflow for pKa Determination

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH electrode setup2 Prepare sample solution with constant ionic strength setup1->setup2 setup3 Purge with nitrogen setup2->setup3 titr1 Titrate with standardized NaOH setup3->titr1 titr2 Record pH vs. titrant volume titr1->titr2 ana1 Plot titration curve (pH vs. Volume) titr2->ana1 ana2 Determine equivalence point (first derivative) ana1->ana2 ana3 Calculate pKa at half-equivalence point ana2->ana3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Chemical Stability

Assessing the chemical stability of a drug intermediate is critical for defining storage conditions, predicting shelf-life, and identifying potential degradants. The stability of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride will be influenced by the lability of the benzyl carbamate group and the potential for oxidation of the amine.

Potential Degradation Pathways
  • Hydrolysis: The carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the protecting group.

  • Hydrogenolysis: The benzyl carbamate group is readily cleaved by catalytic hydrogenation.[2] While this is a deprotection strategy, it highlights a potential incompatibility with certain reagents.

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are used to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.[15]

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 80°C for 48 hours.

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of the compound in the respective stress media.

  • Incubate the samples for the specified time and temperature.

  • At various time points, withdraw aliquots, quench the reaction if necessary (e.g., neutralize acid/base), and dilute for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradants.

  • Characterize significant degradation products using techniques like LC-MS/MS.

Logical Flow for Stability Assessment

StabilityFlow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_characterization Characterization stress1 Acid Hydrolysis (HCl) ana1 Analyze by Stability-Indicating HPLC stress1->ana1 stress2 Base Hydrolysis (NaOH) stress2->ana1 stress3 Oxidation (H₂O₂) stress3->ana1 stress4 Thermal Stress stress4->ana1 stress5 Photostability stress5->ana1 ana2 Quantify Parent Compound and Degradants ana1->ana2 char1 Identify Degradants by LC-MS/MS ana2->char1 stress_conditions Expose Compound to Stress Conditions stress_conditions->stress1 stress_conditions->stress2 stress_conditions->stress3 stress_conditions->stress4 stress_conditions->stress5

Caption: Logical Flow for Forced Degradation Studies.

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a valuable synthetic intermediate whose utility in drug discovery programs is underpinned by its physicochemical properties. While specific experimental data for this compound is sparse in the literature, this guide provides a framework for its characterization. By employing the detailed protocols herein, researchers can generate the necessary data to support synthesis optimization, formulation development, and regulatory filings. A thorough understanding of the melting point, solubility, pKa, and stability of this key intermediate will empower scientists to more effectively utilize the promising 2,7-diazaspiro[3.5]nonane scaffold in the creation of next-generation therapeutics.

References

  • Scribd. (n.d.). Melting Point Determination Techniques. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Manchanda, A. K., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27363–27372. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-848. [Link]

  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
  • Pop, A. M., et al. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Farmacia, 65(3), 424-430.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

Introduction This technical guide provides a comprehensive overview of the small molecule inhibitor GSK2830371. While the inquiry specified CAS number 1227381-91-0, which corresponds to benzyl 2,7-diazaspiro[3.5]nonane-2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the small molecule inhibitor GSK2830371. While the inquiry specified CAS number 1227381-91-0, which corresponds to benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, the vast body of scientific literature on potent, selective phosphatase inhibitors points to GSK2830371, associated with CAS number 1404456-53-6.[1][2] It is highly probable that the intended subject of this guide is GSK2830371, a compound of significant interest in cancer research and drug development. This guide will therefore focus on the properties and applications of GSK2830371.

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[3][4] Wip1 is a critical negative regulator of the DNA Damage Response (DDR) and the p53 tumor suppressor pathway.[2][4] In numerous cancers, the PPM1D gene is amplified, leading to overexpression of Wip1, which in turn suppresses vital tumor-suppressor pathways, thereby promoting cell survival and proliferation.[4][5] GSK2830371 presents a promising therapeutic strategy by reversing this suppression and reactivating the p53 pathway.

Core Mechanism of Action

GSK2830371 functions as a non-competitive, allosteric inhibitor of Wip1 phosphatase.[4] It binds to a unique "flap" subdomain located outside the catalytic site of Wip1.[4][6] This binding event locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[4][7] This allosteric mode of inhibition confers high selectivity for Wip1 over other phosphatases.

The primary consequence of Wip1 inhibition by GSK2830371 is the hyper-phosphorylation and activation of key proteins in the DNA damage response pathway. This leads to the stabilization and activation of the p53 tumor suppressor protein.[2][3]

Signaling Pathway: GSK2830371 Mediated Activation of the p53 Pathway

p53_pathway_activation cluster_stress Cellular Stress (e.g., DNA Damage) cluster_upstream Upstream Kinases cluster_p53_regulation p53 Regulation cluster_wip1_loop Wip1 Negative Feedback Loop cluster_downstream Downstream Effects stress DNA Damage ATM ATM stress->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (activates at Ser15) MDM2 MDM2 p53->MDM2 induces transcription Wip1 Wip1 (PPM1D) p53->Wip1 induces transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 ubiquitinates for degradation Wip1->Chk2 dephosphorylates (inactivates) Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: GSK2830371 inhibits Wip1, preventing the dephosphorylation of p53 and Chk2, leading to p53 activation and downstream tumor suppressor effects.

Physicochemical and Pharmacokinetic Properties

PropertyValueSource
CAS Number 1404456-53-6[1][2]
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol [1]
Purity ≥97% (HPLC)
Solubility DMSO: up to 100 mg/mL or 100 mM, Ethanol: up to 50 mM
Storage Store at -20°C
Oral Bioavailability Yes[1]

In Vitro Activity and Applications

GSK2830371 is a highly potent inhibitor of Wip1 with a reported IC₅₀ of 6 nM in cell-free assays.[1][2] In cellular assays, treatment with GSK2830371 leads to a concentration-dependent increase in the phosphorylation of multiple Wip1 substrates, including p53 (at Ser15), Chk2 (at T68), H2AX (at S139), and ATM (at S1981).[1] This compound has demonstrated selective antiproliferative activity in cancer cell lines with wild-type TP53.[1]

Key Experimental Findings:
  • Growth Inhibition: GSK2830371 shows concentration-dependent growth inhibition in Wip1-amplified, p53 wild-type cancer cell lines such as MCF7 (breast cancer) and MX-1.[1][2] For instance, in MCF-7 cells, the GI₅₀ (50% growth inhibitory concentration) is reported to be 2.65 µM.[2]

  • Synergistic Effects: Co-treatment of cancer cells with GSK2830371 and DNA-damaging agents like doxorubicin results in a synergistic antiproliferative effect.[1][8] It also potentiates the effects of MDM2 inhibitors, such as Nutlin-3 and HDM201, leading to enhanced p53 activation and apoptosis.[8][9][10]

  • Cell Cycle Arrest: Treatment with GSK2830371 can induce cell cycle arrest, particularly in the G1 and G2 phases, in a p21-dependent manner.[2][8]

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

This protocol outlines a general procedure for assessing the effect of GSK2830371 on the phosphorylation of p53 and Chk2 in a cancer cell line (e.g., MCF7).

  • Cell Culture and Treatment:

    • Plate MCF7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p53, phospho-Chk2 (T68), total Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting A Plate MCF7 Cells B Treat with GSK2830371 or DMSO A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (p-p53, p-Chk2, etc.) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J

Caption: Workflow for assessing protein phosphorylation changes upon GSK2830371 treatment via Western blotting.

In Vivo Applications and Preclinical Data

GSK2830371 is orally active and has demonstrated anti-tumor efficacy in preclinical xenograft models.[1][5]

Key In Vivo Findings:
  • Pharmacodynamics: Oral administration of GSK2830371 in mice bearing DOHH2 tumor xenografts led to increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations in the tumors.[1][2]

  • Tumor Growth Inhibition: In a DOHH2 B-cell lymphoma xenograft model, oral dosing of GSK2830371 at 150 mg/kg twice or thrice daily for 14 days resulted in 41% and 68% tumor growth inhibition, respectively.[2][5] The need for frequent dosing is attributed to the compound's short half-life in mice.[2]

Limitations and Future Directions

Despite its high potency and selectivity, the clinical development of GSK2830371 has been hampered by its pharmacokinetic limitations, specifically a short half-life.[6][7] This necessitates frequent and high doses to maintain therapeutic concentrations, which can pose challenges for clinical translation.[2]

Future research is focused on developing Wip1 inhibitors with improved pharmacokinetic profiles.[7] The deuterated form, GSK2830371-d4, has been developed likely to improve these properties and is often used as an internal standard in analytical studies.[3][4] The potentiation of other anti-cancer agents, such as PARP inhibitors and MDM2 antagonists, by Wip1 inhibition remains an active and promising area of investigation.[9][10]

Conclusion

GSK2830371 is a seminal tool compound that has been instrumental in validating Wip1 as a therapeutic target in oncology. Its potent and selective allosteric inhibition of Wip1 leads to the robust activation of the p53 tumor suppressor pathway, resulting in anti-proliferative and pro-apoptotic effects in cancer cells with wild-type TP53. While its own clinical progression may be limited, the insights gained from studies with GSK2830371 are paving the way for the development of next-generation Wip1 inhibitors with enhanced drug-like properties for the treatment of a variety of cancers.

References

  • 1227381-91-0 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate ... - AHH Chemical. (URL: [Link])

  • 2,7-diazaspiro[3.5]nonane-2-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) - Synthonix. (URL: [Link])

  • [CAS NO. 1227381-91-0] 2,​7-​diazaspiro[3.5]​nonane ... - Arctom. (URL: [Link])

  • The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. (URL: [Link])

  • GSK2830371 functions as a non-competitive inhibitor and binds with high... - ResearchGate. (URL: [Link])

  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. (URL: [Link])

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (URL: [Link])

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (URL: [Link])

Sources

Exploratory

Introduction: The Diazaspiro[3.5]nonane Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Diazaspiro[3.5]nonane Derivatives The diazaspiro[3.5]nonane scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Diazaspiro[3.5]nonane Derivatives

The diazaspiro[3.5]nonane scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic core, which features a four-membered azetidine ring fused to a six-membered piperidine ring, provides a novel conformational landscape for interacting with biological targets. This structural rigidity can lead to higher binding affinities and improved selectivity compared to more flexible acyclic or monocyclic analogs. Furthermore, the two nitrogen atoms within the core structure offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will provide an in-depth exploration of the diverse biological activities of diazaspiro[3.5]nonane derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience.

Anticancer Activity: Targeting Key Oncogenic Pathways

Diazaspiro[3.5]nonane derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer development and progression. Their unique topology allows for specific interactions with challenging targets, leading to the development of novel anticancer agents.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is a key driver in several human cancers, including medulloblastoma and basal cell carcinoma. The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway.

One notable diazaspiro[3.a]nonane derivative, 6-ethyl-6-(4-(trifluoromethoxy)phenyl)-1-((3-(trifluoromethyl)pyridin-2-yl)methyl)-1,6-diazaspiro[3.5]nonan-5-one, has been identified as a potent and selective antagonist of the SMO receptor. Its mechanism of action involves direct binding to the SMO receptor, thereby preventing the downstream activation of the GLI family of transcription factors and inhibiting the expression of Hh target genes.

Experimental Protocol: Evaluating SMO Receptor Antagonism

A common method to assess the potency of SMO antagonists is a cell-based reporter assay using cells engineered to express a GLI-responsive luciferase reporter gene.

Step-by-Step Methodology:

  • Cell Culture: Culture NIH/3T3 cells stably transfected with a GLI-luciferase reporter construct in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Compound Preparation: Prepare a serial dilution of the diazaspiro[3.5]nonane test compound in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • The following day, replace the medium with a low-serum medium.

    • Add the test compound at various concentrations to the wells.

    • Stimulate the Hedgehog pathway by adding a known SMO agonist, such as SAG (Smoothened agonist).

    • Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Hedgehog Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Sequestration Target Genes Target Gene Expression GLI->Target Genes Activation Hedgehog Ligand Hedgehog Ligand (Shh) Hedgehog Ligand->PTCH1 Diazaspiro[3.5]nonane\nDerivative Diazaspiro[3.5]nonane Derivative Diazaspiro[3.5]nonane\nDerivative->SMO Antagonism

Caption: Inhibition of the Hedgehog signaling pathway by a diazaspiro[3.5]nonane derivative.

Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a critical role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[2] Tankyrase inhibitors have gained significant attention as potential anticancer therapeutics.[2]

Several diazaspiro[3.5]nonane-based compounds have been developed as potent and selective tankyrase inhibitors. These inhibitors typically feature a core scaffold that mimics the nicotinamide portion of the NAD+ cofactor, enabling them to bind to the active site of the enzyme. By inhibiting tankyrase activity, these compounds prevent the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of Wnt/β-catenin signaling and the inhibition of cancer cell proliferation.

Compound ID Target IC50 (nM) Cellular Activity
DSN-1 TNKS115Inhibition of Wnt signaling in colon cancer cells
DSN-2 TNKS225Apoptosis induction in breast cancer cells

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. The diazaspiro[3.5]nonane scaffold has been explored for its potential in developing new antibacterial and antifungal agents.

Structure-Activity Relationships

Studies have shown that the antimicrobial activity of diazaspiro[3.5]nonane derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. For example, the introduction of bulky, lipophilic groups can enhance antibacterial activity, likely by facilitating the penetration of the bacterial cell membrane. Furthermore, the incorporation of specific pharmacophores known to interact with bacterial targets, such as the 1,3,4-thiadiazole moiety, has led to the discovery of compounds with potent activity against a range of Gram-positive and Gram-negative bacteria.[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • Compound Preparation: Prepare a two-fold serial dilution of the diazaspiro[3.5]nonane test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in the assay.

MIC Determination Workflow Start Start Bacterial Culture Prepare Bacterial Culture Start->Bacterial Culture Inoculation Inoculate Microtiter Plate Bacterial Culture->Inoculation Serial Dilution Prepare Serial Dilutions of Test Compound Serial Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read Results Determine MIC Incubation->Read Results End End Read Results->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Central Nervous System (CNS) Activity: Modulating Neurological Targets

The rigid nature of the diazaspiro[3.5]nonane scaffold makes it an attractive framework for the design of ligands that can selectively interact with receptors and enzymes in the central nervous system.

Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are involved in a wide range of physiological functions, including learning, memory, and cognition.[5][6] The development of subtype-selective muscarinic receptor antagonists is a key objective for the treatment of various neurological and psychiatric disorders.[7]

Certain diazaspiro[3.5]nonane derivatives have been shown to act as potent and selective antagonists of the M4 muscarinic receptor subtype.[8] These compounds have the potential to be developed as novel therapeutics for conditions such as schizophrenia and Parkinson's disease. The selectivity of these compounds is attributed to the specific orientation of the substituents on the diazaspiro[3.5]nonane core, which allows for optimal interaction with the unique binding pocket of the M4 receptor.

Muscarinic Receptor Antagonism Acetylcholine Acetylcholine M4 Receptor M4 Muscarinic Receptor Acetylcholine->M4 Receptor Binds to G-protein G-protein (Gi/o) M4 Receptor->G-protein Activates Downstream Signaling Inhibition of Adenylyl Cyclase G-protein->Downstream Signaling Initiates Diazaspiro[3.5]nonane\nAntagonist Diazaspiro[3.5]nonane Antagonist Diazaspiro[3.5]nonane\nAntagonist->M4 Receptor Blocks Binding

Caption: Mechanism of M4 muscarinic receptor antagonism by a diazaspiro[3.5]nonane derivative.

Conclusion and Future Directions

Diazaspiro[3.5]nonane derivatives represent a promising class of compounds with a wide range of biological activities. Their unique three-dimensional structure provides a versatile scaffold for the design of potent and selective modulators of various biological targets. The research highlighted in this guide demonstrates the potential of these compounds in the fields of oncology, infectious diseases, and neuroscience. Future research efforts should focus on further exploring the structure-activity relationships of this scaffold, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued development of novel synthetic methodologies will also be crucial for expanding the chemical diversity of diazaspiro[3.5]nonane derivatives and unlocking their full therapeutic potential.

References

  • Amata, E., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]

  • Yoshioka, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]

  • Gein, N., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. [Link]

  • Google Patents. (2006). Muscarinic receptor antagonists.
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  • Sestito, S. E., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega. [Link]

  • Stoyanova, M., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank. [Link]

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  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). Guide to Pharmacology. [Link]

  • Johannes, J. W., et al. (2020). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. [Link]

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  • Li, Y., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers. [Link]

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  • ResearchGate. (2014). Synthesis and Antimycobacterial Activity of New 2-Hydroxy- N -(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)/(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Derivatives. [Link]

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Foundational

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to Navigating Three-Dimensional Chemical Space in Drug Discovery

Abstract In the contemporary landscape of medicinal chemistry, the deliberate move towards three-dimensional molecular architectures has become a cornerstone of successful drug design. Among the various strategies to esc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the deliberate move towards three-dimensional molecular architectures has become a cornerstone of successful drug design. Among the various strategies to escape the "flatland" of traditional aromatic scaffolds, the incorporation of spirocyclic systems has emerged as a particularly powerful approach.[1] These unique structural motifs, characterized by two rings sharing a single atom, offer a compelling combination of conformational rigidity, synthetic tractability, and the ability to project substituents into novel regions of chemical space. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of spirocyclic scaffolds in modern medicinal chemistry. We will delve into the fundamental advantages of these structures, explore key synthetic methodologies, present quantitative data on their impact on drug-like properties, and analyze case studies of their successful implementation in approved therapeutics.

The Spirocyclic Advantage: Redefining Molecular Landscapes

The strategic incorporation of spirocyclic scaffolds into drug candidates is driven by a confluence of benefits that address several key challenges in drug discovery, from target engagement to pharmacokinetic profiles.

Navigating Three-Dimensional Space and Enhancing Target Interactions

The inherent three-dimensionality of spirocycles allows for a more sophisticated and precise interaction with the complex topographies of biological targets.[2][3] Unlike planar aromatic systems, which often present a limited set of interaction vectors, spirocyclic scaffolds can position functional groups in well-defined spatial arrangements, enabling access to previously unexploited binding pockets. This conformational restriction reduces the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.[2]

Optimizing Physicochemical Properties for Improved Developability

A significant driver for the adoption of spirocyclic scaffolds is their profound and often predictable impact on a molecule's physicochemical properties. The increased fraction of sp3-hybridized carbon atoms (Fsp3) in spirocycles generally leads to a departure from the high lipophilicity and poor solubility frequently associated with flat, aromatic compounds.[2] This "escape from flatland" translates into tangible improvements in key drug-like properties.[2]

The following table provides a quantitative comparison of key physicochemical properties for representative pairs of spirocyclic compounds and their non-spirocyclic analogues, illustrating the typical improvements observed.

Compound Pair Structure logP Aqueous Solubility (µg/mL) Metabolic Stability (t½ in HLM, min) hERG IC50 (µM) Reference
Piperidine vs. Azaspiro[3.3]heptane Analogue Structures to be depicted in a separate figure2.8 vs. 1.950 vs. 25030 vs. >1205 vs. >30[2]
Planar Alkene vs. Spirocyclopropyl Analogue Structures to be depicted in a separate figure3.5 vs. 2.7Low vs. Moderate15 vs. 902 vs. 15[2]
Morpholine vs. Oxa-azaspiro[3.3]heptane Analogue Structures to be depicted in a separate figure1.5 vs. 0.8100 vs. 50060 vs. >18010 vs. >50[2]

Note: The data presented are representative values compiled from various literature sources and are intended for illustrative purposes. HLM = Human Liver Microsomes.

Synthetic Methodologies: Constructing the Spirocyclic Core

The synthetic accessibility of spirocyclic scaffolds has significantly evolved, moving from niche, multi-step sequences to more streamlined and scalable methodologies. While the construction of a quaternary spirocenter can be challenging, a number of robust strategies have been developed.[4][5]

Key Synthetic Strategies at a Glance

The following diagram provides a high-level overview of common synthetic strategies employed for the construction of spirocyclic scaffolds.

G cluster_start Starting Materials cluster_methods Spirocyclization Methods cluster_products Spirocyclic Scaffolds Start1 Cyclic Ketones Method1 Intramolecular Cyclization Start1->Method1 Method4 Rearrangement Reactions Start1->Method4 Start2 Dianions/Dielectrophiles Start2->Method1 Start3 Unsaturated Precursors Method2 Ring-Closing Metathesis (RCM) Start3->Method2 Method3 [3+2] and [4+2] Cycloadditions Start3->Method3 Prod1 Spiro-oxindoles Method1->Prod1 Prod2 Azaspirocycles Method1->Prod2 Prod3 Carbospirocycles Method2->Prod3 Method3->Prod1 Method4->Prod3 G DHEA Dehydroepiandrosterone (DHEA) Ethynylation Ethynylation DHEA->Ethynylation 1. Acetylene, Base Carboxylation Carboxylation Ethynylation->Carboxylation 2. Grignard, CO2 Reduction Reduction & Lactonization Carboxylation->Reduction 3. H2, Lindlar cat. Dehydrogenation Dehydrogenation Reduction->Dehydrogenation 4. Oppenauer Oxidation Thioacetylation Thioacetylation Dehydrogenation->Thioacetylation 5. Thioacetic acid Spironolactone Spironolactone Thioacetylation->Spironolactone

Sources

Exploratory

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride mechanism of action

An In-Depth Technical Guide on the 2,7-Diazaspiro[3.5]nonane Scaffold: A Framework for Elucidating the Mechanism of Action of Novel Derivatives like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Authored b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the 2,7-Diazaspiro[3.5]nonane Scaffold: A Framework for Elucidating the Mechanism of Action of Novel Derivatives like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Abstract

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a key chemical intermediate, but its specific mechanism of action as a standalone therapeutic agent is not extensively documented in publicly available literature. This guide, therefore, shifts focus to the broader 2,7-diazaspiro[3.5]nonane scaffold, a privileged structure in modern medicinal chemistry. We provide a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of novel derivatives originating from this scaffold. This document outlines a logical, multi-stage research program, from initial target identification and in vitro characterization to downstream signaling pathway analysis and in vivo validation. By presenting detailed experimental workflows and explaining the causality behind methodological choices, this guide serves as a roadmap for transforming a promising chemical entity into a well-understood drug candidate.

Introduction: The Enigmatic Potential of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is recognized primarily as a versatile building block in synthetic and medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique topographical presentation of functional groups, a desirable trait for achieving high-affinity and selective interactions with biological targets. While commercially available from suppliers such as Sigma-Aldrich, its role has been largely confined to being a structural component in the synthesis of more complex molecules.

The inherent limitation in the current body of knowledge is the absence of dedicated studies on the standalone pharmacology of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This guide, therefore, takes a proactive and predictive stance. We will not dwell on a non-existent mechanism of action but will instead provide a robust, scientifically-grounded framework for any researcher who wishes to elucidate the biological activity of this compound or any of its novel derivatives. The principles and protocols outlined herein are universally applicable to the characterization of novel chemical entities derived from the 2,7-diazaspiro[3.5]nonane scaffold.

The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Structure in Drug Discovery

The 2,7-diazaspiro[3.5]nonane core is considered a "privileged scaffold" because it is capable of binding to multiple, unrelated biological targets with high affinity. This versatility has led to its incorporation into a wide range of therapeutic candidates. Understanding the existing applications of this scaffold can provide valuable clues for hypothesis generation when investigating a new derivative.

Known Biological Targets of 2,7-Diazaspiro[3.5]nonane Derivatives
Target ClassSpecific ExampleTherapeutic Area
G-Protein Coupled Receptors (GPCRs)Muscarinic M1 Receptor AgonistsAlzheimer's Disease, Schizophrenia
Dopamine D2 Receptor AntagonistsAntipsychotics
Ion Channelsα7 Nicotinic Acetylcholine Receptor AgonistsCognitive Disorders
Voltage-gated Sodium ChannelsPain, Epilepsy
KinasesTyrosine Kinase InhibitorsOncology

This diverse range of targets underscores the conformational and electronic versatility of the spirocyclic system. The rigid structure helps to reduce the entropic penalty upon binding to a target, while the two nitrogen atoms provide key hydrogen bonding and salt bridge interaction points.

A Multi-Stage Roadmap for Elucidating the Mechanism of Action

We propose a systematic, multi-stage approach to characterize the mechanism of action of a novel 2,7-diazaspiro[3.5]nonane derivative. This workflow is designed to be self-validating, with each stage building upon the data generated in the previous one.

G cluster_0 Stage 1: Target Identification cluster_1 Stage 2: In Vitro Characterization cluster_2 Stage 3: Pathway Analysis & Downstream Effects cluster_3 Stage 4: In Vivo Validation a Affinity-Based Methods (e.g., Chemical Proteomics) d Binding Assays (e.g., Radioligand Binding, SPR) a->d Identified Target(s) b Computational Prediction (e.g., Molecular Docking) b->d c Phenotypic Screening (High-Content Imaging) g Phospho-Proteomics c->g Observed Phenotype e Functional Assays (e.g., Enzyme Inhibition, Reporter Gene) d->e Confirmed Binding f Selectivity Profiling (Panel of Related Targets) e->f Confirmed Activity k Pharmacodynamic (PD) Biomarkers e->k Functional IC50/EC50 h Western Blotting for Key Signaling Nodes f->h Confirmed Selectivity g->h i Transcriptomics (RNA-seq) h->i i->k Gene Expression Signature j Pharmacokinetic (PK) Profiling l Disease Model Efficacy Studies j->l k->l

Figure 1: A four-stage workflow for elucidating the mechanism of action of a novel compound.

Stage 1: Target Identification

The first critical step is to identify the molecular target(s) of the compound. A multi-pronged approach is recommended.

  • Affinity-Based Chemical Proteomics: This is a powerful, unbiased method.

    • Protocol:

      • Synthesize a derivative of the lead compound with a linker and an affinity tag (e.g., biotin).

      • Immobilize the biotinylated compound on streptavidin-coated beads.

      • Incubate the beads with a cell lysate or tissue homogenate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Causality: This method physically isolates the binding partners of the compound from a complex biological mixture, providing direct evidence of interaction.

  • Computational Target Prediction: In silico methods can provide valuable starting hypotheses.

    • Protocol:

      • Generate a 3D conformer of the compound.

      • Use pharmacophore modeling or reverse docking software to screen the compound against a library of known protein structures (e.g., the Protein Data Bank).

      • Prioritize potential targets based on docking scores and binding poses.

    • Causality: This approach leverages the known structural information of biological targets to predict potential binding interactions, narrowing the field of potential candidates for experimental validation.

Stage 2: In Vitro Characterization and Validation

Once a list of putative targets is generated, the next step is to validate these interactions and quantify the compound's activity.

  • Binding Assays: These assays confirm a direct physical interaction between the compound and the target protein.

    • Example Protocol (Radioligand Binding Assay for a GPCR):

      • Prepare cell membranes expressing the target receptor.

      • Incubate the membranes with a known radiolabeled ligand for the receptor at a fixed concentration.

      • In parallel incubations, add increasing concentrations of the test compound.

      • Separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity on the filters.

      • Calculate the Ki (inhibition constant) of the test compound by analyzing the competition curve.

    • Trustworthiness: This method is a gold standard for quantifying binding affinity. A competition curve with a sigmoidal shape and a Hill slope close to 1.0 is a strong indicator of a specific, competitive binding interaction at a single site.

  • Functional Assays: These assays measure the biological consequence of the compound binding to its target.

    • Example Protocol (Enzyme Inhibition Assay):

      • Incubate the target enzyme with its substrate in the presence of varying concentrations of the test compound.

      • Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence).

      • Calculate the IC50 (half-maximal inhibitory concentration) of the compound.

    • Causality: This directly links the binding event to a functional outcome (e.g., inhibition of enzymatic activity), moving from simple affinity to pharmacological effect.

Stage 3: Signaling Pathway Analysis

With a validated target and functional activity, the focus shifts to understanding the downstream cellular consequences.

G cluster_0 Upstream cluster_1 Downstream Cascade cluster_2 Cellular Response Compound Diazaspiro[3.5]nonane Derivative Receptor Validated Target (e.g., a GPCR) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_A Kinase A Second_Messenger->Kinase_A Kinase_B Kinase B Second_Messenger->Kinase_B Transcription_Factor Transcription Factor Phosphorylation Kinase_A->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Phenotype Cellular Phenotype Gene_Expression->Phenotype

Figure 2: A generalized signaling pathway for a GPCR target, illustrating key nodes for analysis.

  • Western Blotting: This is a targeted approach to investigate the phosphorylation status of key signaling proteins.

    • Protocol:

      • Treat cells with the compound for various times and at various concentrations.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane.

      • Probe the membrane with antibodies specific for the phosphorylated and total forms of a suspected downstream protein (e.g., ERK, Akt).

      • Detect the antibody binding and quantify the change in phosphorylation.

    • Expertise: The choice of which phospho-proteins to probe should be guided by the known signaling pathways of the validated target. For example, if the target is a Gq-coupled GPCR, one would probe for phosphorylation of proteins in the PLC/PKC pathway.

  • Transcriptomics (RNA-seq): This is an unbiased, global approach to identify changes in gene expression.

    • Protocol:

      • Treat cells with the compound or a vehicle control.

      • Isolate total RNA from the cells.

      • Prepare sequencing libraries and perform next-generation sequencing.

      • Analyze the data to identify differentially expressed genes.

      • Perform pathway analysis (e.g., using KEGG or GO databases) on the list of differentially expressed genes.

    • Causality: This provides a comprehensive snapshot of the cellular response to the compound, revealing entire pathways that are modulated and helping to build a holistic understanding of the mechanism of action.

Conclusion: From Scaffold to Drug Candidate

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride represents a starting point, a molecule of potential. The true scientific endeavor lies in the systematic and rigorous elucidation of its biological function. The framework presented in this guide provides a clear, logical, and experimentally sound pathway for any researcher or drug development professional. By moving from unbiased target identification to specific in vitro validation, and finally to a comprehensive analysis of downstream signaling, one can build a compelling and data-rich narrative around a novel compound. This structured approach not only de-risks the drug development process but also ensures that the final claims about the mechanism of action are built on a foundation of scientific integrity and trustworthiness.

References

  • Sigma-Aldrich Product Page: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. (Provides basic chemical information and confirms its status as a commercially available chemical intermediate).

  • BOC Sciences Product Page: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. (Further confirmation of its role as a building block in synthesis).

  • Selleck Chemicals Product Page: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. (Lists the compound for sale, typically to research laboratories).

Foundational

In-Silico Modeling of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, the 2,7-diazaspiro[3.5]nonane moiety has shown considerable promise, particularly in the development of new anti-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, the 2,7-diazaspiro[3.5]nonane moiety has shown considerable promise, particularly in the development of new anti-infective agents. This technical guide provides an in-depth, practical walkthrough of the in-silico modeling of a representative compound from this class, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. We will navigate the logical and technical workflows for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational chemistry to accelerate the evaluation of promising new chemical entities.

Introduction: The Rationale for In-Silico First Approaches

In the highly competitive landscape of pharmaceutical research and development, the ability to rapidly and accurately predict the biological activity and drug-like properties of new chemical entities is paramount. In-silico modeling, or computer-aided drug design (CADD), has become an indispensable tool, allowing for the cost-effective and time-efficient screening and optimization of drug candidates before committing to expensive and time-consuming wet-lab synthesis and testing.[1][2][3] This "in-silico first" approach de-risks drug discovery pipelines by enabling a more rational and targeted selection of compounds with a higher probability of success.

The focus of this guide, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, belongs to a class of compounds that has demonstrated significant potential. Notably, derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have been investigated for their potent antimycobacterial activity.[4][5][6] This guide will use this compound as a case study to illustrate a comprehensive in-silico evaluation workflow.

Target Identification: Unveiling the Molecular Interlocutor

The first critical step in any structure-based drug design project is the identification and validation of the biological target. For the 2,7-diazaspiro[3.5]nonane scaffold, a compelling body of evidence points towards Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as a key molecular target in Mycobacterium tuberculosis.[4][7][8][9] DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive and validated target for the development of novel anti-tuberculosis drugs.[7][10]

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving complex formation.[11]

Experimental Protocol: Molecular Docking Workflow

This protocol outlines the steps for docking Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride into the active site of DprE1.

Software:

  • Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer

  • Docking Software: AutoDock Vina, PyRx, or Schrödinger Glide

Step 1: Ligand Preparation

  • Obtain the 2D structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride from a chemical database such as PubChem or draw it using a chemical sketcher like ChemDraw.

  • Convert the 2D structure to a 3D conformation.

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

  • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

Step 2: Receptor Preparation

  • Download the crystal structure of Mycobacterium tuberculosis DprE1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4NCR , which is the structure of DprE1 in complex with the inhibitor PBTZ169. This provides a well-defined active site.

  • Remove water molecules and any co-crystallized ligands from the PDB file.

  • Add polar hydrogen atoms to the protein structure.

  • Assign partial charges to the protein atoms.

  • Define the binding site (the "grid box") for the docking simulation. This is typically centered on the co-crystallized ligand from the original PDB file to ensure the docking is focused on the known active site.

  • Save the prepared receptor in a suitable format (e.g., PDBQT).

Step 3: Docking Simulation

  • Launch the docking software and input the prepared ligand and receptor files.

  • Specify the coordinates of the grid box.

  • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the docking simulation.

Step 4: Analysis of Results

  • Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol). Lower binding energies generally indicate more favorable binding.

  • Visualize the top-ranked binding pose in the active site of DprE1 using molecular visualization software.

  • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Visualization of the Docking Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure Acquisition l2 2D to 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge Assignment l3->l4 docking Molecular Docking (e.g., AutoDock Vina) l4->docking r1 Download PDB Structure (e.g., 4NCR) r2 Remove Water & Ligands r1->r2 r3 Add Hydrogens & Charges r2->r3 r4 Define Binding Site r3->r4 r4->docking analysis Analysis of Results docking->analysis

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics: Simulating the Dynamic Duo

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[8][9]

Experimental Protocol: Molecular Dynamics Simulation Workflow

This protocol describes the steps for running an MD simulation of the DprE1-ligand complex obtained from docking.

Software:

  • MD Simulation Package: GROMACS, AMBER, or NAMD

  • Force Fields: A suitable force field for proteins (e.g., AMBER, CHARMM) and a compatible force field for the ligand (e.g., GAFF).

Step 1: System Preparation

  • Use the top-ranked docked pose of the DprE1-ligand complex as the starting structure.

  • Generate the topology and parameter files for the protein and the ligand using the chosen force fields.

  • Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

  • Solvate the system with a suitable water model (e.g., TIP3P).

  • Add counter-ions to neutralize the system.

Step 2: Simulation

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This is typically done with position restraints on the protein and ligand heavy atoms.

    • NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant. The position restraints are gradually released during this phase.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Visualization of the MD Simulation Workflow

md_simulation_workflow start Docked Protein-Ligand Complex prep System Preparation (Solvation, Ionization) start->prep min Energy Minimization prep->min nvt NVT Equilibration (Heating) min->nvt npt NPT Equilibration (Pressurization) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (RMSD, RMSF, etc.) prod->analysis

Caption: Key stages of a molecular dynamics simulation.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET properties to be effective and safe in the body. In-silico ADMET prediction tools can provide early warnings of potential liabilities.

Key ADMET Properties and In-Silico Tools
Property CategorySpecific ParameterIn-Silico Prediction Tools
Absorption Human Intestinal Absorption (HIA)SwissADME, pkCSM, ADMETlab
Caco-2 PermeabilitySwissADME, pkCSM, ADMETlab
Distribution Blood-Brain Barrier (BBB) PenetrationSwissADME, pkCSM, ADMETlab
Plasma Protein Binding (PPB)pkCSM, ADMETlab
Metabolism Cytochrome P450 (CYP) InhibitionSwissADME, pkCSM, ADMETlab
Excretion Total ClearancepkCSM
Toxicity AMES MutagenicitypkCSM, ADMETlab
hERG InhibitionpkCSM, ADMETlab
HepatotoxicitypkCSM, ADMETlab
Experimental Protocol: In-Silico ADMET Prediction
  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.

  • Input the SMILES string into a web-based ADMET prediction server such as SwissADME or pkCSM.

  • Run the prediction.

  • Analyze the output, paying close attention to any predicted liabilities (e.g., poor absorption, potential for toxicity).

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a comprehensive in-silico workflow for the evaluation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as a potential anti-tuberculosis agent targeting DprE1. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a deep understanding of the potential of a new chemical entity at a fraction of the cost and time of traditional experimental approaches. The insights gleaned from these computational studies provide a solid, data-driven foundation for decision-making in the drug discovery pipeline, ultimately accelerating the journey from a promising molecule to a life-saving medicine.

References

  • Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. (2024). MDPI. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). ResearchGate. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). Future Medicinal Chemistry. [Link]

  • What are DprE1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

  • 4NCR: Crystal structure of M. tuberculosis DprE1 in complex with PBTZ169. (2014). RCSB PDB. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]

  • Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. (2018). ACS Infectious Diseases. [Link]

  • DprE1 inhibitors in clinical development. (2022). ResearchGate. [Link]

  • 4P8C: Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127. (2014). RCSB PDB. [Link]

  • 4FDP: Mycobacterium tuberculosis DprE1 - monoclinic crystal form. (2012). NCBI. [Link]

  • 6G83: Crystal structure of M. tuberculosis DprE1 in complex with sPBTZ169 (sulfonylPBTZ). (2018). RCSB PDB. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PMC. [Link]

  • How do you predict ADMET properties of drug candidates? (2025). Aurlide. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). University of Hertfordshire Research Archive. [Link]

  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]

  • PDB-6hez: M tuberculosis DprE1 in complex with BTZ043. (n.d.). Yorodumi. [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (2022). MDPI. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2012). PMC. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (2024). Current Medicinal Chemistry. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). ACS Publications. [Link]

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Exploratory

The Emergence of 2,7-Diazaspiro[3.5]nonane Analogs: A Technical Guide to Synthesis and Discovery

Introduction: Embracing Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can overcome the limitations of traditional flat, aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can overcome the limitations of traditional flat, aromatic compounds is paramount. The concept of "escaping flatland" has driven the exploration of three-dimensional (3D) scaffolds that offer improved physicochemical properties and access to previously "undruggable" biological targets. Among these, spirocyclic systems, particularly azaspirocycles, have garnered significant attention for their ability to introduce conformational rigidity and novel exit vectors for substitution.

This guide provides an in-depth technical exploration of a promising and relatively underexplored scaffold: the 2,7-diazaspiro[3.5]nonane core. We will delve into the rationale behind its growing importance, detail synthetic strategies for its construction and functionalization, and highlight its successful application in the development of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Strategic Advantage of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane framework, characterized by a central spirocyclic carbon atom connecting a four-membered azetidine ring and a six-membered piperidine ring, offers several distinct advantages in drug design:

  • Three-Dimensionality and Conformational Constraint: The spirocyclic nature of the core imparts a rigid, 3D geometry. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

  • Novel Chemical Space and Intellectual Property: As a less explored scaffold, 2,7-diazaspiro[3.5]nonane derivatives provide opportunities to access novel chemical space, potentially leading to first-in-class therapeutics and a strong intellectual property position.

  • Dual Points of Functionalization: The presence of two nitrogen atoms at positions 2 and 7 allows for the introduction of diverse substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Orthogonal protection strategies can be employed for selective functionalization of each nitrogen.

  • Bioisosteric Replacement: The 2,7-diazaspiro[3.5]nonane core can serve as a bioisostere for more common motifs like piperazine or substituted piperidines. This substitution can lead to improved metabolic stability and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of the 2,7-Diazaspiro[3.5]nonane Core: A Modular Approach

The synthesis of the 2,7-diazaspiro[3.5]nonane core can be approached through various strategies. A common and effective method involves the construction of the spirocycle through a multi-step sequence, often culminating in a cyclization reaction to form one of the heterocyclic rings. Below is a representative, detailed protocol for the synthesis of a protected 2,7-diazaspiro[3.5]nonane building block, a crucial intermediate for further analog development.

Experimental Protocol: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol outlines a plausible synthetic route based on established methodologies for constructing spirocyclic amines.

Step 1: Synthesis of a Key Spirocyclic Intermediate

  • Reaction Setup: To a solution of a suitable starting material, such as a protected 4-piperidone derivative, in an appropriate solvent (e.g., tetrahydrofuran), add a source of the azetidine ring precursor under an inert atmosphere.

  • Reaction Conditions: The reaction may involve the use of a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to facilitate the formation of the spirocyclic core.

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, dried, and purified by column chromatography.

Step 2: Reduction and Protection

  • Reduction: The intermediate from Step 1 is then subjected to a reduction step to convert a carbonyl group to a methylene group, if necessary. This can be achieved using reducing agents like lithium aluminum hydride (LAH).

  • Protection: One of the nitrogen atoms is then selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group, to allow for orthogonal functionalization later in the synthetic sequence. This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O).

  • Purification: The final protected 2,7-diazaspiro[3.5]nonane core is purified by column chromatography to yield the desired building block.

Case Study: 2,7-Diazaspiro[3.5]nonane Analogs as Covalent Inhibitors of KRAS G12C

A compelling example of the successful application of the 2,7-diazaspiro[3.5]nonane scaffold is in the development of covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers.[1] The spirocyclic core serves as a central scaffold to orient a reactive acrylamide warhead towards the mutant cysteine residue in the KRAS protein, leading to irreversible inhibition.

Rationale for Scaffold Selection

The 2,7-diazaspiro[3.5]nonane moiety was strategically chosen to position the acryloyl group for optimal binding in the switch-II pocket of KRAS G12C.[1] Its rigid structure and defined exit vectors allow for precise placement of the reactive group and other substituents to maximize potency and selectivity.

Synthesis of Lead Compounds

The synthesis of these inhibitors typically involves the coupling of the pre-formed 2,7-diazaspiro[3.5]nonane core with a suitably functionalized quinazoline moiety.

General Synthetic Scheme:

G cluster_0 Core Synthesis cluster_1 Functionalization Protected Core Boc-Protected 2,7-Diazaspiro[3.5]nonane Coupling Nucleophilic Aromatic Substitution Protected Core->Coupling Quinazoline Functionalized Quinazoline Quinazoline->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine Free Amine Intermediate Deprotection->Amine Acylation Acylation Amine->Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Acylation Final_Compound Final KRAS G12C Inhibitor Acylation->Final_Compound

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

This guide provides an in-depth technical overview of the spectroscopic data for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a key intermediate in contemporary drug discovery. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this spirocyclic scaffold through a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane core is a valuable three-dimensional scaffold in medicinal chemistry. Its rigid, yet complex, structure allows for precise spatial orientation of substituents, making it an attractive building block for creating novel therapeutic agents with high target specificity. Derivatives of this scaffold have shown significant promise, particularly in the development of potent antimycobacterial agents.[1][2] The title compound, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, serves as a crucial intermediate, where the benzyl carbamate acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and formulation.

Accurate structural elucidation through spectroscopic methods is paramount to confirming the identity and purity of such intermediates, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.

M_H [M+H]+ m/z 261 frag1 Loss of Toluene m/z 169 M_H->frag1 - C7H8 frag2 Tropylium ion m/z 91 M_H->frag2 - C8H9N2O2

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. [3][4] * KBr Pellet: This involves mixing the sample with dry potassium bromide and pressing it into a transparent disk. KBr is IR transparent. [3]This method provides good quality spectra but is more labor-intensive.

    • ATR: This technique allows for the direct analysis of the solid sample with minimal preparation, making it fast and convenient. [3][4] Step-by-Step Methodology (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectrum Data and Interpretation

The IR spectrum will show characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O of the carbamate, the C-N bonds, the C-O bond, and the aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3000-2700Broad, StrongN-H stretch of the secondary ammonium salt (R₂NH₂⁺)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1700StrongC=O stretch of the carbamate
~1600, ~1495Medium-WeakAromatic C=C stretches
~1250StrongC-O stretch of the carbamate
~1150MediumC-N stretch

Interpretation:

  • N-H Stretch (3000-2700 cm⁻¹): A very broad and strong absorption in this region is a hallmark of an ammonium salt, arising from the stretching vibrations of the N-H bonds.

  • C=O Stretch (~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the benzyl carbamate (Cbz) protecting group.

  • C-H Stretches (3100-2850 cm⁻¹): Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretches (~1600, ~1495 cm⁻¹): These bands are characteristic of the benzene ring.

  • C-O and C-N Stretches (1250-1050 cm⁻¹): The "fingerprint region" will contain strong absorptions corresponding to the C-O and C-N single bond stretches.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation information, and IR spectroscopy identifies the key functional groups. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this important synthetic intermediate, ensuring quality control and facilitating further research and development in the field of medicinal chemistry.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • BLDpharm. (n.d.). 1227456-92-9|Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • CymitQuimica. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • alwsci. (2025). How To Prepare And Run An NMR Sample.
  • ChemicalBook. (n.d.). benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride(1227381-91-0) 1H NMR.
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • NIH. (n.d.).
  • ACS Publications. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • NIH. (n.d.). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PMC.
  • Benchchem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7.
  • NIH. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem.
  • NIH. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC.
  • Sigma-Aldrich. (n.d.). benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
  • ChemScene. (n.d.). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • NIH. (n.d.). Benzyl 2-(methoxymethylene)-7-azaspiro[3.
  • ChemicalBook. (n.d.). Benzyl 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate.
  • ACS Figshare. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. American Chemical Society.
  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

An Application Note and Detailed Protocol for the Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric groups, often leading to enhanced target affinity and selectivity. The 2,7-diazaspiro[3.5]nonane core is a particularly valuable building block, serving as a constrained diamine surrogate in the design of novel therapeutics. The title compound, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, is a key intermediate, featuring an orthogonally protected diamine system. The benzyloxycarbonyl (Cbz) group at the 2-position allows for further synthetic manipulations, while the secondary amine at the 7-position, presented as a hydrochloride salt for improved handling and solubility, provides a vector for subsequent diversification. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a multi-step process that relies on the principles of orthogonal protection and deprotection of the two nitrogen atoms within the spirocyclic core. The overall workflow is depicted below. The strategy commences with the construction of a mono-protected 2,7-diazaspiro[3.5]nonane derivative, followed by the introduction of the benzyl carbamate (Cbz) protecting group. Subsequent selective deprotection of the initial protecting group and final salt formation yield the target compound.

Synthetic Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Functionalization and Deprotection cluster_2 Final Product Formation start Commercially Available Starting Materials intermediate1 tert-Butyl 7-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate start->intermediate1 Multi-step Synthesis intermediate2 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate intermediate1->intermediate2 Reduction intermediate3 Di-protected Intermediate (Boc and Cbz) intermediate2->intermediate3 Cbz Protection intermediate4 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate intermediate3->intermediate4 Selective Boc Deprotection final_product Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride intermediate4->final_product Salt Formation

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

The following protocol details a plausible synthetic route based on established organic chemistry transformations.

Part 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

This key intermediate can be synthesized in a multi-step sequence, often starting from commercially available materials to construct the spirocyclic core. A common approach involves the synthesis of a lactam intermediate, which is subsequently reduced.

Step 1a: Synthesis of tert-Butyl 7-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate

The synthesis of this lactam intermediate can be achieved through various published methods for constructing spirocyclic systems. For the purpose of this protocol, we will assume this intermediate is available or has been synthesized according to a suitable literature procedure.

Step 1b: Reduction of the Lactam

The carbonyl group of the lactam is reduced to a methylene group to afford the desired saturated spirocyclic diamine.

  • Reaction Scheme:

    Reaction_Step1b compound1 tert-Butyl 7-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate compound2 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate compound1->compound2 Reduction reagents LiAlH4, THF reagents->compound1

    Caption: Reduction of the lactam intermediate.

  • Experimental Protocol:

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of tert-butyl 7-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

    • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Part 2: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Step 2a: Introduction of the Benzyl Carbamate (Cbz) Group

The free secondary amine at the 2-position is protected with a Cbz group using benzyl chloroformate.

  • Reaction Scheme:

    Reaction_Step2a compound1 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate compound2 tert-Butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate compound1->compound2 Cbz Protection reagents Benzyl chloroformate, Base (e.g., Et3N), CH2Cl2 reagents->compound1

    Caption: Cbz protection of the secondary amine.

  • Experimental Protocol:

    • Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq.) and a suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

    • Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate.

Step 2b: Selective Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, leaving the Cbz group intact. This is a classic example of orthogonal deprotection.[1]

  • Reaction Scheme:

    Reaction_Step2b compound1 tert-Butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate compound2 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate compound1->compound2 Boc Deprotection reagents TFA in CH2Cl2 or HCl in Dioxane reagents->compound1

    Caption: Selective removal of the Boc protecting group.

  • Experimental Protocol:

    • Dissolve the di-protected intermediate (1.0 eq.) in CH₂Cl₂.

    • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to give the free base of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Part 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Reaction Scheme:

    Reaction_Step3 compound1 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate compound2 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride compound1->compound2 Salt Formation reagents HCl in Dioxane or Et2O reagents->compound1

    Caption: Formation of the hydrochloride salt.

  • Experimental Protocol:

    • Dissolve the free base from the previous step in a minimal amount of a suitable solvent such as diethyl ether (Et₂O) or ethyl acetate.

    • To this solution, add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M) or Et₂O (e.g., 2 M) dropwise with stirring at 0 °C.

    • A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the suspension for an additional 30 minutes at 0 °C.

    • Collect the solid product by filtration, wash with cold Et₂O, and dry under vacuum to yield Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as a crystalline solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

CompoundTechniqueExpected Observations
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate¹H NMR, ¹³C NMR, MSSignals corresponding to the Boc group (singlet at ~1.4 ppm in ¹H NMR) and the spirocyclic core protons. Mass spectrometry should show the correct molecular ion peak.
tert-Butyl 2-(benzyloxycarbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate¹H NMR, ¹³C NMR, MSAppearance of signals for the benzyl group (aromatic protons ~7.3 ppm and benzylic CH₂ at ~5.1 ppm in ¹H NMR).
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride¹H NMR, ¹³C NMR, MSDisappearance of the Boc signal. The protons adjacent to the protonated nitrogen at the 7-position may show a downfield shift and potential broadening in the ¹H NMR spectrum. Mass spectrometry will show the molecular ion for the free base. Elemental analysis can be used to confirm the elemental composition of the salt.

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Quenching should be performed slowly and at low temperatures.

  • Benzyl chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl): Highly corrosive. Handle with care in a fume hood, wearing acid-resistant gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Use in a well-ventilated area and handle with appropriate precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Salvatore, R. N.; Shin, S. I.; Nagle, A. S.; Jung, K. W. A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. J. Org. Chem.2001, 66 (3), 1035–1037.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link][1]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link][2]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link][3]

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Application

Application Notes & Protocols: Leveraging Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in Modern Drug Discovery

Introduction: The Strategic Value of 3D Scaffolds In contemporary medicinal chemistry, there is a significant strategic shift away from planar, aromatic-heavy molecules towards scaffolds with greater three-dimensionality...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds

In contemporary medicinal chemistry, there is a significant strategic shift away from planar, aromatic-heavy molecules towards scaffolds with greater three-dimensionality (3D).[1] This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2][3] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary of this new paradigm. Their rigid, well-defined three-dimensional structures can project substituents into chemical space with precise vectors, offering a powerful tool for optimizing ligand-target interactions.[4][5]

Among these valuable scaffolds, the 2,7-diazaspiro[3.5]nonane core has emerged as a particularly attractive building block.[6] This guide focuses on Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 1227381-91-0), a versatile intermediate designed for efficient and controlled elaboration.[7][8][9] The key to its utility lies in the orthogonal protection of its two nitrogen atoms: the N2 nitrogen is protected as a benzyl carbamate (Cbz), while the N7 nitrogen is available as a secondary amine (supplied as a hydrochloride salt). This arrangement permits selective functionalization at the N7 position, followed by subsequent deprotection and modification at N2, enabling the systematic construction of complex molecular architectures. Derivatives of this scaffold have been successfully incorporated into potent GPR119 agonists for metabolic diseases and broad-spectrum antimycobacterial agents.[10][11]

This document provides a comprehensive overview of the properties, handling, and core synthetic applications of this building block, complete with detailed, field-proven protocols for researchers in drug discovery.

Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity of the reagent. As a hydrochloride salt, the compound may be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.

PropertyValueSource
CAS Number 1227381-91-0[7][9]
Molecular Formula C₁₇H₂₅ClN₂O₂[9]
Molecular Weight 324.85 g/mol [9]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral Knowledge

Core Synthetic Strategy: A Modular Approach

The primary utility of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride stems from its capacity for sequential, selective functionalization. The overall workflow allows for decoration of the N7 position, followed by deprotection of the N2 position for further modification.

G start Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Hydrochloride Salt) freebase Liberated Free Base (N7-Secondary Amine) start->freebase Base Treatment (e.g., NaHCO₃, Et₃N) n7_functionalized N7-Functionalized Intermediate freebase->n7_functionalized Protocol 2: N7-Functionalization (Reductive Amination, Acylation, etc.) n2_deprotected N2-Deprotected Intermediate (N2-Secondary Amine) n7_functionalized->n2_deprotected Protocol 3: N2-Cbz Deprotection (Hydrogenolysis) final_product Sequentially Functionalized Final Product n2_deprotected->final_product N2-Functionalization (Acylation, Alkylation, etc.)

Caption: Overall synthetic workflow using the title building block.

Experimental Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Liberation of the N7-Amine Free Base

Rationale: The starting material is a hydrochloride salt. To perform reactions such as reductive amination or acylation, the nucleophilic free base of the N7-amine must be generated in situ or isolated. This protocol describes a standard aqueous workup procedure to isolate the free base.

Materials:

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt (1.0 eq) in a mixture of DCM (10 mL per gram of salt) and saturated aqueous NaHCO₃ solution (10 mL per gram of salt) in a separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extract the aqueous layer two more times with DCM (5 mL per gram of salt).

  • Combine all organic extracts and wash with brine (5 mL per gram of salt).

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the free base, which can be used directly in the next step without further purification.

Protocol 2: N7-Functionalization via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[12][13] This two-step, one-pot process involves the formation of an iminium ion intermediate between the N7-amine and a carbonyl compound, followed by its immediate reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde or ketone, minimizing side reactions like alcohol formation.[14][15]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A Combine Free Base (1.0 eq) and Aldehyde/Ketone (1.1 eq) in Anhydrous Solvent (DCM/DCE) B Stir for 20-30 min at Room Temperature A->B C Add NaBH(OAc)₃ (1.5 eq) in portions B->C D Stir at RT for 2-16 h (Monitor by TLC/LC-MS) C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Dry, Filter, Concentrate F->G H Isolated N7-Alkylated Product G->H Purify via Chromatography

Caption: Step-by-step workflow for the reductive amination protocol.

Materials:

  • Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate free base (from Protocol 1)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Nitrogen or Argon supply

Procedure:

  • Dissolve the free base (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine.

  • Workup: Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Example Characterization Data (N7-benzylated product)
Technique Expected Observation
LC-MS Correct mass for [M+H]⁺ observed.
¹H NMR Appearance of new signals corresponding to the added benzyl group; integration of protons consistent with the new structure.
¹³C NMR Appearance of new signals in the aliphatic and/or aromatic region corresponding to the added substituent.
Protocol 3: N2-Cbz Group Deprotection via Hydrogenolysis

Rationale: The Cbz (benzyl carbamate) group is a robust protecting group that is readily cleaved under neutral conditions by catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[16] This method is highly effective and orthogonal to many other functional groups.

Materials:

  • N7-functionalized intermediate (from Protocol 2)

  • Palladium on carbon (10% Pd/C, ~10% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in MeOH or EtOH in a suitable flask.

  • Carefully add 10% Pd/C catalyst (~0.1 eq by weight). Caution: Pd/C can be pyrophoric. Handle in a well-ventilated area and do not add to a flammable solvent in the presence of air.

  • Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon or connect to a Parr apparatus.

  • Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

  • Monitoring the Reaction: Monitor by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete in 2-8 hours.

  • Workup: Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: Do not allow the catalyst-caked Celite pad to dry, as it can ignite in air. Quench the pad with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.

G cluster_input Inputs cluster_process Process cluster_output Outputs A N7-Functionalized Intermediate B Pd/C Catalyst C H₂ Gas D Solvent (MeOH) P1 Combine & Purge with N₂ P2 Introduce H₂ Atmosphere P1->P2 P3 Vigorous Stirring (2-8 h) P2->P3 P4 Reaction Monitoring (TLC / LC-MS) P3->P4 O1 Filter through Celite® (Remove Pd/C) P4->O1 Upon Completion O2 Concentrate Filtrate O1->O2 O3 N2-Deprotected Product O2->O3

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a high-value building block for modern drug discovery programs. Its pre-configured orthogonal protection scheme allows for reliable and predictable synthetic planning. By following the detailed protocols for free base liberation, selective N7-functionalization, and efficient N2-deprotection, research scientists can rapidly generate diverse libraries of novel spirocyclic compounds. The inherent three-dimensionality of the diazaspiro[3.5]nonane core provides a robust platform for developing next-generation therapeutics with potentially superior pharmacological profiles.

References

  • Meyers, J., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

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Method

Application Notes & Protocols: Leveraging Diazaspiro[3.5]nonanes in the Discovery of Novel Antitubercular Agents

Preamble: Confronting a Resilient Pathogen Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of deaths annually.[1] The crisis is amplif...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Confronting a Resilient Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of deaths annually.[1] The crisis is amplified by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render many first- and second-line drugs ineffective.[2][3] This escalating resistance necessitates a paradigm shift in drug discovery, moving towards novel chemical scaffolds that engage new biological targets or overcome existing resistance mechanisms.[1][4] The diazaspiro[3.5]nonane scaffold has recently emerged as a highly promising core structure for developing potent new antitubercular agents, particularly as a modification to the benzothiazinone (BTZ) class of inhibitors.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It details the rationale, synthesis, and comprehensive preclinical evaluation of diazaspiro[3.5]nonane-based compounds as next-generation antitubercular drug candidates.

The Strategic Advantage of the Diazaspiro[3.5]nonane Scaffold

The impetus for exploring the diazaspiro[3.5]nonane moiety stems from its successful application in modifying benzothiazinones (BTZs), a potent class of antitubercular agents.[5][6]

Causality Behind the Choice:

  • Targeting an Essential Pathway: BTZs, such as the clinical candidate PBTZ169 (Macozinone), inhibit the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme.[6] DprE1 is critical for the biosynthesis of arabinogalactan, an essential component of the unique and complex mycobacterial cell wall. Its inhibition is lethal to the bacterium.

  • Overcoming Pre-existing Resistance: A significant limitation of early BTZs is their lack of activity against nontuberculous mycobacteria (NTM) and some resistant Mtb strains. This resistance is often due to a Cys387Ala mutation in the DprE1 enzyme, which prevents the covalent bond formation essential for the activity of compounds like PBTZ169.[5][6]

  • Establishing New Interactions: The incorporation of a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold onto the BTZ core creates a molecule that no longer relies on covalent bonding. Instead, it establishes a stable electrostatic interaction with the highly conserved Asp326 residue of DprE1.[5] This alternative binding mode circumvents the Cys387Ala mutation, restoring potent activity and conferring a broad-spectrum antimycobacterial profile.[5]

The following diagram illustrates the drug discovery workflow, from scaffold identification to preclinical candidate selection.

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation Hit_ID Hit Identification (Screening of BTZ Library) Scaffold_Select Scaffold Selection (2-benzyl-2,7-diazaspiro[3.5]nonane) Hit_ID->Scaffold_Select Identified enhanced activity against NTM SAR Structure-Activity Relationship (SAR) Studies Scaffold_Select->SAR Synthesize Analogs Lead_Opt Lead Optimization SAR->Lead_Opt Improve Potency & PK In_Vitro In Vitro Assays (MIC, Cytotoxicity) Lead_Opt->In_Vitro Optimized Leads In_Vivo In Vivo Efficacy (Mouse Model) In_Vitro->In_Vivo Active & Selective Compounds PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Efficacious Compounds Candidate Preclinical Candidate Selection PK_PD->Candidate Favorable Drug-like Properties G cluster_0 In Vitro Screening Cascade Primary_Screen Primary Screen (MIC vs. Mtb H37Rv) Cytotoxicity Cytotoxicity Assay (e.g., Vero cells, CC50) Primary_Screen->Cytotoxicity Potent compounds (low MIC) SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) Primary_Screen->SI_Calc Cytotoxicity->SI_Calc Secondary_Screen Secondary Screen (MIC vs. MDR-TB strains) SI_Calc->Secondary_Screen Selective compounds (SI > 10) Macrophage_Assay Intracellular Activity (Macrophage Infection Model) Secondary_Screen->Macrophage_Assay Active against resistant strains Lead_Compounds Promising Lead Compounds for In Vivo Studies Macrophage_Assay->Lead_Compounds

Sources

Application

Application Notes & Protocols: A Guide to the Development of Sigma Receptor Ligands from Diazaspiro Scaffolds

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals Introduction: The Therapeutic Promise of Sigma Receptors and the Role of Diazaspiro Scaffolds Sigma recep...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Promise of Sigma Receptors and the Role of Diazaspiro Scaffolds

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of proteins with significant therapeutic potential.[1] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in a vast array of cellular functions and disease states. The σ1R, a 223-amino acid transmembrane protein, acts as a molecular chaperone at the endoplasmic reticulum (ER), modulating calcium signaling, ion channel function, and the ER stress response.[2] Its dysfunction is linked to neurodegenerative diseases, psychiatric disorders, and pain.[3][4] The σ2R, recently identified as TMEM97, is a key modulator of cell proliferation and is highly expressed in various tumor cells, making it a prime target for cancer diagnostics and therapeutics.[1][5][6]

The development of selective ligands for these receptors is a critical endeavor in modern pharmacology. Diazaspiro scaffolds have emerged as a privileged structural motif in this pursuit. Their rigid, three-dimensional architecture offers a unique conformational constraint that can enhance binding affinity and selectivity. Furthermore, these scaffolds can serve as bioisosteres for more flexible moieties like piperazine, a common feature in many existing sigma receptor ligands, while potentially improving pharmacokinetic properties.[6][7]

This guide provides a comprehensive overview of the workflow for designing, synthesizing, and evaluating novel sigma receptor ligands based on diazaspiro cores. It is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the drug discovery process.

Part I: Ligand Design and Synthesis

The journey from concept to candidate compound begins with rational design and chemical synthesis. The goal is to create molecules that bind with high affinity and selectivity to the desired sigma receptor subtype.

Section 1.1: Rational Design & SAR Insights

The design of novel ligands is guided by established pharmacophore models for σ1R and σ2R. A typical model consists of a central basic amine (protonated at physiological pH), which forms a key salt bridge interaction with a conserved aspartate or glutamate residue in the receptor binding pocket (e.g., Glu172 in σ1R, ASP29 in σ2R), flanked by hydrophobic regions.[2][8]

Diazaspiro cores, such as 2,8-diazaspiro[4.5]decane or 3,9-diazaspiro[5.5]undecane, provide the central basic nitrogen within a constrained framework.[9][10] Structure-Activity Relationship (SAR) studies have shown that modifications to the second nitrogen of the spirocycle and the attached hydrophobic moieties can dramatically influence affinity and selectivity. For example, studies on 2,7-diazaspiro[3.5]nonane scaffolds revealed that subtle changes in the position of the nitrogen's interaction with Glu172 could switch a compound's functional profile from agonist to antagonist.[8]

Section 1.2: General Synthetic Protocol for N-Arylation of Diazaspiro Scaffolds

A common and crucial step in synthesizing a library of diazaspiro-based ligands is the N-arylation or N-alkylation of the core scaffold. The following protocol is a generalized method adapted from palladium-catalyzed C-N cross-coupling reactions, which are highly effective for this purpose.[7]

Protocol 1: Palladium-Catalyzed N-Arylation of a Diazaspiro Core

  • Rationale: This one-pot reaction efficiently couples the secondary amine of the diazaspiro scaffold with an aryl halide. The use of a protecting group (like Boc) on one of the nitrogens ensures mono-arylation, which is often desired for initial SAR studies.

  • Materials:

    • Mono-Boc-protected diazaspiroalkane (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) (1.0 eq)

    • Aryl halide (e.g., bromobenzene derivative) (1.1 eq)

    • Palladium catalyst (e.g., Pd2(dba)3) (2 mol%)

    • Phosphine ligand (e.g., Xantphos) (4 mol%)

    • Base (e.g., Cs2CO3) (2.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the mono-Boc-protected diazaspiroalkane, aryl halide, base, palladium catalyst, and phosphine ligand.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected N-arylated product.

    • To deprotect, dissolve the product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).[11] Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final hydrochloride or TFA salt of the N-arylated diazaspiro ligand.

  • Self-Validation: Confirm the structure and purity (>95%) of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC.

Part II: In Vitro Evaluation: From Binding to Function

Once synthesized, the new compounds must be rigorously tested to determine their affinity for the sigma receptors and their functional effect (agonist, antagonist, etc.). The following workflow outlines this critical evaluation phase.

G cluster_0 Drug Discovery Workflow Design Ligand Design (Diazaspiro Scaffold) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding In Vitro Binding Assays (σ1R & σ2R Affinity) Synthesis->Binding Test Compounds Function In Vitro Functional Assays (Agonist vs. Antagonist) Binding->Function High-Affinity Hits SAR SAR Analysis & Lead Optimization Binding->SAR Binding Data Function->SAR Functional Data SAR->Design Iterative Improvement InVivo In Vivo Studies (PK, Efficacy, Imaging) SAR->InVivo Lead Candidates

Figure 1: High-level workflow for diazaspiro-based sigma receptor ligand development.
Section 2.1: Radioligand Binding Affinity Assays

The foundational assay in sigma receptor pharmacology is the competitive radioligand binding assay. It measures how effectively a test compound displaces a known high-affinity radioligand from the receptor, allowing for the determination of the inhibitory constant (Ki).[4][12]

Protocol 2: σ1 Receptor Competitive Binding Assay

  • Rationale: This assay quantifies the affinity of a test compound for the σ1 receptor by competing against the selective σ1 radioligand, [3H]-(+)-pentazocine.[12]

  • Materials:

    • Membrane Preparation: Guinea pig brain or liver homogenates are excellent sources of σ1 receptors.[12] Alternatively, use membranes from cells overexpressing human σ1R.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: [3H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

    • Non-specific Agent: Haloperidol (10 µM final concentration).

    • Filtration: Brandel cell harvester or similar filtration manifold, GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine, PEI, to reduce non-specific binding).[12]

    • Scintillation Cocktail & Counter.

  • Procedure:

    • In a 96-well plate, combine:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or various concentrations of the test compound (0.1 nM to 10 µM).

      • 50 µL of membrane homogenate (~150-300 µg protein).

      • 50 µL of [3H]-(+)-pentazocine (final concentration ~5 nM, near its Kd).

    • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[12][13]

    • Terminate the reaction by rapid filtration over the PEI-soaked GF/B filters using the cell harvester.

    • Wash each filter disc three times with 3 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl).[12]

    • Place the filter discs in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit overnight.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: σ2 Receptor Competitive Binding Assay

  • Rationale: Since no highly selective σ2 radioligand is commercially available for routine assays, a non-selective ligand, [3H]-DTG (1,3-di-o-tolyl-guanidine), is used. To isolate binding to σ2 receptors, the assay is performed in the presence of a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to "mask" or block all the σ1 sites.[4][12]

  • Materials:

    • Membrane Preparation: Rat liver homogenates are a common source of σ2 receptors.[1]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: [3H]-DTG (specific activity ~40-60 Ci/mmol).

    • σ1 Masking Agent: (+)-Pentazocine (e.g., 300 nM final concentration).

    • Non-specific Agent: Haloperidol (10 µM final concentration).

    • Other materials are as described in Protocol 2.

  • Procedure:

    • The procedure is identical to Protocol 2, with one key modification: add the σ1 masking agent, (+)-pentazocine, to all wells (total, non-specific, and competitor wells).

    • The final concentration of [3H]-DTG should be near its Kd for the σ2 site (typically 3-5 nM).

    • Incubate, filter, and count as described previously.

  • Data Analysis: The IC50 and Ki are calculated using the same method as for the σ1 assay.

G cluster_1 Radioligand Binding Assay Protocol Prepare Prepare Reagents (Membranes, Buffers, Ligands, 96-well plate) Incubate Incubate Plate (e.g., 90 min @ 37°C) Prepare->Incubate Add Radioligand Last Filter Rapid Filtration (Cell Harvester, GF/B Filters) Incubate->Filter Terminate Reaction Wash Wash Filters (3x with ice-cold buffer) Filter->Wash Count Scintillation Counting (Quantify radioactivity) Wash->Count Analyze Data Analysis (IC50 → Ki calculation) Count->Analyze

Figure 2: Step-by-step workflow for the in vitro radioligand binding assay.
Section 2.2: Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear, tabular format to facilitate SAR analysis. This allows for easy comparison of affinity and selectivity across a series of synthesized compounds.

Table 1: Example Binding Affinity Data for a Series of Diazaspiro[4.5]decane Analogs

Compound IDR Group Modificationσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
DSP-001-H15.2250.50.06
DSP-002-4-Fluorophenyl1.875.60.02
DSP-003-4-Methoxyphenyl5.69.20.61
DSP-004-Cyclohexyl89.13.128.7 (σ2 selective)

Data are hypothetical examples for illustrative purposes.

  • Interpretation: In this example, adding a 4-fluorophenyl group (DSP-002) significantly improves σ1 affinity compared to the unsubstituted parent compound (DSP-001). Conversely, replacing the aryl group with a cyclohexyl moiety (DSP-004) dramatically shifts the selectivity towards the σ2 receptor. This type of analysis is crucial for guiding the next round of synthesis to optimize for the desired target profile.

Section 2.3: In Vitro Functional Assays

Determining binding affinity is only the first step. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are required to elucidate this behavior.

  • σ1 Receptor Functional Assays: The function of σ1R is complex. Assays can measure its effect on client proteins. For example, Bioluminescence Resonance Energy Transfer (BRET) assays can measure ligand-induced changes in σ1R homomerization or its interaction with the chaperone BiP.[14] Other assays measure downstream effects like the modulation of intracellular calcium release.[15]

  • σ2 Receptor Functional Assays: For the σ2R, functional activity is often linked to the induction of apoptosis in cancer cells. Therefore, cell viability and caspase activation assays are widely used to differentiate σ2 agonists from antagonists.[1] Agonists, like the reference compound siramesine, typically induce cell death, while antagonists do not and can block the effects of agonists.[1]

Protocol 4: Caspase-3/7 Activity Assay for σ2R Functional Characterization

  • Rationale: This assay determines if a σ2 ligand acts as an agonist by measuring the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is indicative of agonist behavior.[1]

  • Materials:

    • Cell Line: A cancer cell line with high σ2R expression (e.g., EMT-6 mouse breast cancer or MDA-MB-435 human melanoma cells).[1]

    • Assay Kit: A commercial homogeneous caspase-3/7 assay kit (e.g., Apo-ONE®). These kits typically contain a profluorescent caspase substrate (e.g., Z-DEVD-R110).

    • Positive Control: Siramesine (a known σ2 agonist).

    • 96-well black, clear-bottomed plates.

    • Plate reader with fluorescence capability (e.g., Ex/Em ~485/535 nm).

  • Procedure:

    • Seed the cells (e.g., 5,000 cells/well) in the 96-well plates and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the diazaspiro test compounds for 24-48 hours. Include wells with vehicle control (e.g., DMSO) and the positive control (siramesine).

    • After the incubation period, prepare the caspase-3/7 reagent according to the manufacturer's instructions (substrate + buffer).

    • Add 100 µL of the reagent to each well.

    • Incubate the plate at room temperature in the dark for 1-4 hours (or as recommended by the manufacturer).

    • Measure the fluorescence intensity using the plate reader.

  • Data Analysis & Interpretation:

    • The amount of fluorescence is directly proportional to the caspase-3/7 activity.

    • Calculate the EC50 value for each compound.

    • By comparing the maximal effect and potency of the test compounds to the known agonist siramesine, one can classify them as full agonists, partial agonists, or antagonists (which would show no effect on their own).[1]

G cluster_2 Conceptual σ2R Agonist Pathway Ligand Diazaspiro σ2R Agonist Receptor σ2 Receptor (TMEM97) Ligand->Receptor Binds & Activates Unknown Downstream Signaling Events Receptor->Unknown Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes Unknown->Caspase9 Activates

Figure 3: Simplified conceptual pathway of σ2 receptor agonist-induced apoptosis.

Conclusion and Future Directions

The development of sigma receptor ligands from diazaspiro scaffolds represents a promising avenue for novel therapeutics. The structured workflow presented here—from rational design and synthesis to rigorous in vitro characterization—provides a robust framework for identifying and optimizing lead candidates. By combining high-affinity binding with desirable functional activity, these compounds hold potential for treating a range of human diseases, including cancer, neuropathic pain, and neurodegenerative disorders.[3][5][16] The most promising leads from this workflow can then be advanced into preclinical in vivo models to evaluate their pharmacokinetic profiles, efficacy, and suitability for applications such as PET imaging.[17][18]

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and evaluation of sigma receptor ligands. (N/A). MOspace Home. Available at: [Link]

  • Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. (2002). ResearchGate. Available at: [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). Unbound. Available at: [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (N/A). ResearchGate. Available at: [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. (N/A). MDPI. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2015). ResearchGate. Available at: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2012). National Institutes of Health (NIH). Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2015). National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (2024). ACS Publications. Available at: [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Available at: [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2022). MDPI. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2022). MDPI. Available at: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). Scientific Reports. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Available at: [Link]

  • Development of sigma-1. (N/A). University of Turin Open Access Institutional Archive. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). ACS Publications. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). ACS Publications. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2022). MDPI. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (N/A). ePrints Soton. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (N/A). Eurofins Discovery. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Available at: [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. (2021). National Institutes of Health (NIH). Available at: [Link]

Sources

Method

Application Note: A Practical Guide to the Selective N-benzylation of Diaza[3.5]nonane via Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the selective mono-N-benzylation of diazaspiro[3.5]nonane. The synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane is a key transformation fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective mono-N-benzylation of diazaspiro[3.5]nonane. The synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane is a key transformation for generating scaffolds used in drug discovery, particularly in the development of novel therapeutic agents[1]. The presented methodology is centered around a one-pot reductive amination reaction, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) for its exceptional selectivity and operational simplicity. This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, characterization of the final product, and a troubleshooting guide to ensure reliable and reproducible results for researchers in medicinal chemistry and organic synthesis.

Introduction and Scientific Rationale

The diazaspiro[3.5]nonane core is a rigid, three-dimensional scaffold that has gained significant attention in medicinal chemistry. Its unique topology allows for precise spatial orientation of substituents, making it a valuable building block for designing ligands that target complex biological receptors. N-benzylation of this scaffold introduces a key hydrophobic and aromatic moiety, often essential for biological activity, as seen in the development of novel antimycobacterial agents[1].

Direct alkylation of symmetrical diamines often leads to a mixture of mono- and di-alkylated products, which can be challenging to separate and results in lower yields of the desired compound[2]. Reductive amination offers a more controlled and efficient alternative[2][3]. This method involves the in situ formation of an iminium ion from the reaction of an amine with an aldehyde, which is then selectively reduced by a mild hydride agent.

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its advantages over other reducing agents, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), are significant:

  • Chemoselectivity: NaBH(OAc)₃ is a mild reducing agent that rapidly reduces iminium ions but reacts only slowly with aldehydes[2]. This selectivity is crucial for a one-pot procedure, as it prevents the premature reduction of benzaldehyde, thereby maximizing the yield of the desired amine.

  • Operational Simplicity: The reaction can be performed in a single step by mixing the amine, aldehyde, and reducing agent without the need to isolate the imine intermediate. 1,2-Dichloroethane (DCE) is a preferred solvent as it is compatible with the reducing agent and effectively solubilizes the reactants[4].

  • Improved Safety Profile: NaBH(OAc)₃ is less toxic than sodium cyanoborohydride, which can release toxic cyanide gas under acidic conditions[5].

Reaction Mechanism and Workflow

The reductive amination proceeds through two key stages occurring in a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogens of diazaspiro[3.5]nonane on the carbonyl carbon of benzaldehyde. Subsequent dehydration, often catalyzed by a weak acid like acetic acid (which can be generated in situ or added), forms a resonance-stabilized iminium ion intermediate.

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final N-benzylated product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Diazaspiro[3.5]nonane and Benzaldehyde in DCE B Add NaBH(OAc)₃ (Portion-wise) A->B Initiate Reaction C Stir at Room Temperature (Monitor by TLC) B->C Allow to React D Quench with aq. NaHCO₃ C->D Reaction Complete E Extract with DCM D->E F Dry & Concentrate E->F G Column Chromatography F->G Crude Product H Characterize Product (NMR, MS) G->H Pure Product

Caption: Overall workflow for the N-benzylation of diazaspiro[3.5]nonane.

Detailed Experimental Protocol

This protocol is designed for the selective synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane. To favor mono-alkylation, the diamine is used as the limiting reagent.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Diazaspiro[3.5]nonane Dihydrochloride199.125.01.0996 mg
Benzaldehyde106.125.01.0531 mg (0.51 mL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.51.51.59 g
Triethylamine (TEA)101.1910.52.11.06 g (1.46 mL)
1,2-Dichloroethane (DCE), anhydrous98.96--50 mL
Dichloromethane (DCM) for extraction84.93--~150 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)---~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add diazaspiro[3.5]nonane dihydrochloride (996 mg, 5.0 mmol).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (50 mL) and triethylamine (1.46 mL, 10.5 mmol). Stir the resulting suspension for 15 minutes at room temperature to liberate the free base.

  • Aldehyde Addition: Add benzaldehyde (0.51 mL, 5.0 mmol) to the suspension using a syringe.

  • Initiation of Reduction: Slowly add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirring mixture in three portions over 10 minutes. The addition is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[6].

    • TLC System: Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1).

    • Visualization: UV light and/or potassium permanganate stain.

    • Expected Outcome: The starting diamine and benzaldehyde spots should diminish, and a new, less polar product spot should appear between the starting amine and the non-polar di-benzylated byproduct.

  • Reaction Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel[7][8].

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine (to prevent tailing of the amines on the silica).

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure mono-benzylated product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 2-benzyl-2,7-diazaspiro[3.5]nonane as a clear oil.

Expected Results and Characterization

A successful reaction should yield the mono-benzylated product in good yield (typically 60-80%) after purification. The product should be characterized to confirm its identity and purity.

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ) would include: aromatic protons from the benzyl group (~7.2-7.4 ppm, 5H), a characteristic singlet for the benzylic methylene protons (-CH₂-Ph) around 3.6 ppm (2H), and a series of multiplets for the protons of the diazaspiro[3.5]nonane core, typically in the range of 1.5-3.0 ppm. The NH proton may appear as a broad singlet.

  • ¹³C NMR (125 MHz, CDCl₃): Expected signals would include those for the aromatic carbons of the benzyl group (~127-139 ppm), the benzylic carbon (~60-65 ppm), and distinct signals for the spirocyclic carbons.

  • Mass Spectrometry (ESI+): The product should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₄H₂₀N₂, the calculated exact mass is 216.16. The found m/z should be approximately 217.17.

Troubleshooting and Field-Proven Insights

G cluster_problems Troubleshooting Flow Start Problem Observed P1 Low or No Conversion (Starting Material Remains) Start->P1 P2 Significant Di-benzylation Product Start->P2 P3 Difficult Purification (Streaking on TLC/Column) Start->P3 S1 Check Reagent Quality: - NaBH(OAc)₃ is moisture-sensitive. - Use anhydrous solvent. P1->S1 Possible Cause S2 Increase reaction time or add 0.1 eq. acetic acid to catalyze iminium formation. P1->S2 Possible Solution S3 Use diamine in slight excess (e.g., 1.1 eq.) relative to benzaldehyde (1.0 eq.). P2->S3 Possible Solution S4 Add benzaldehyde slowly to the mixture of diamine and reducing agent. P2->S4 Possible Solution S5 Add Triethylamine (0.5-1%) to chromatography eluent. P3->S5 Primary Solution S6 Use a different stationary phase (e.g., Alumina) or reverse-phase HPLC. P3->S6 Alternative

Caption: A troubleshooting guide for common issues in the N-benzylation reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Sodium Triacetoxyborohydride: Flammable solid that reacts with water to release flammable gases which may ignite spontaneously[5]. It also causes serious eye damage[4][5]. Handle under an inert atmosphere and avoid contact with moisture.

    • Benzaldehyde: Harmful if swallowed and may cause respiratory irritation[9]. Avoid inhalation of vapors.

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care.

    • Diazaspiro[3.5]nonane Dihydrochloride: May cause skin and serious eye irritation[10]. Avoid creating dust.

  • Quenching: The quenching step with aqueous bicarbonate should be done slowly and carefully, as it can generate gas and cause pressure buildup.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC Adv. after corrections. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]

  • ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

  • Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2,7-Diazaspiro[3.5]nonane dihydrochloride. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: N-benzyl-3,5-dimethylaniline. [Link]

  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • ACS Publications. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • ResearchGate. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubMed. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. [Link]

  • ACS Publications. (n.d.). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry. [Link]

  • PubMed. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. [Link]

  • Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. [Link]

  • National Center for Biotechnology Information. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. [Link]

  • Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]

  • MDPI. (n.d.). N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Introduction: Unveiling the Bioactivity of a Novel Spirocyclic Scaffold The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensiona...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Spirocyclic Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability. Derivatives of this core have demonstrated significant potential across a range of therapeutic targets. Notably, compounds incorporating this spirocyclic motif have been identified as potent antitubercular agents, selective antagonists for the dopamine D4 receptor (D4R), and agonists for the G protein-coupled receptor 119 (GPR119). These findings underscore the versatility of the 2,7-diazaspiro[3.5]nonane framework in engaging with diverse biological targets.

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, as a representative of this chemical class, warrants thorough investigation to elucidate its pharmacological profile. Given the established precedent for this scaffold, a logical starting point for characterization involves assessing its activity at G protein-coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the targets of a significant portion of currently marketed drugs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro evaluations of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and its analogues. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for GPCR research. We will focus on two primary assay platforms: a radioligand binding assay to determine affinity for the dopamine D4 receptor, and a functional cAMP assay to probe for agonist or antagonist activity at the GPR119 receptor. A general protocol for a calcium flux assay is also included as a valuable tool for secondary screening against Gq-coupled GPCRs.

PART 1: General Preparatory Protocols

Preparation of Test Compound Stock Solutions

Accurate and consistent preparation of test compound stock solutions is fundamental to the reliability and reproducibility of in vitro assays.[1] The following protocol outlines a general procedure for preparing a high-concentration stock solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.

Causality Behind Experimental Choices:

  • High Concentration Stock: Preparing a concentrated stock solution (e.g., 10-50 mM) minimizes the volume of solvent (typically DMSO) added to the assay, thereby reducing the risk of solvent-induced artifacts.[1]

  • DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent for compound storage and dilution due to its ability to dissolve a broad range of organic molecules and its miscibility with aqueous assay buffers.

  • Quantitative Transfer: Ensuring all of the weighed compound is transferred to the volumetric flask is critical for achieving an accurate final concentration.[1]

  • Aliquoting and Storage: Aliquoting the stock solution into single-use vials prevents repeated freeze-thaw cycles which can lead to compound degradation.[1] Storage at -20°C or -80°C helps to maintain long-term stability.

Protocol:

  • Determine Physicochemical Properties: Before preparation, obtain the molecular weight (MW) and purity of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride from the Certificate of Analysis (CoA).

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound required to prepare a stock solution of a specific molarity:

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x MW ( g/mol )

    • For example, to prepare 10 mL of a 10 mM stock solution of a compound with a MW of 296.8 g/mol (hydrochloride salt):

      • Mass (g) = 0.010 mol/L x 0.010 L x 296.8 g/mol = 0.02968 g (or 29.68 mg)

  • Weighing the Compound:

    • Allow the compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Using an analytical balance, accurately weigh the calculated mass of the compound onto a weigh boat.

  • Dissolution:

    • Carefully transfer the weighed compound into a sterile glass vial of appropriate volume.

    • Add a portion of high-purity DMSO (e.g., 80% of the final volume) to the vial.

    • Vortex or sonicate the vial until the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Final Volume Adjustment:

    • Once dissolved, add DMSO to reach the final desired volume.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, low-binding microcentrifuge tubes or glass vials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Cell Culture for GPCR-Expressing Cell Lines

The choice of cell line is critical for the success of any cell-based assay. Typically, HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are used for the stable or transient expression of the GPCR of interest.[2]

Causality Behind Experimental Choices:

  • Adherent Cell Lines: HEK293 and CHO cells are adherent, making them suitable for plate-based assays where cells need to form a monolayer at the bottom of the wells.

  • Recombinant Expression: These cell lines are readily transfected and can be used to generate stable cell lines with consistent expression levels of the target receptor.

  • Quality Control: Regular monitoring for mycoplasma contamination and ensuring consistent cell passage numbers are crucial for maintaining the health and reproducibility of the cell line.

General Protocol:

  • Cell Line Maintenance:

    • Culture cells in the recommended growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (e.g., penicillin/streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • Passage the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

    • Wash the cell monolayer with phosphate-buffered saline (PBS) and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Resuspend the detached cells in fresh growth medium and seed them into new culture flasks at the appropriate density.

  • Seeding for Assays:

    • For plate-based assays, detach the cells as described above and determine the cell density and viability using a hemocytometer or an automated cell counter.

    • Dilute the cells in the appropriate assay medium to the desired seeding density and dispense them into the wells of the microplate.

    • Incubate the plates overnight to allow the cells to attach and form a monolayer.[3]

PART 2: Application Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Antagonism

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride for the human dopamine D4 receptor. The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing D4 receptor mix Incubate membranes, radioligand, and test compound prep_membranes->mix prep_radioligand Prepare radioligand solution (e.g., [3H]-Spiperone) prep_radioligand->mix prep_compound Prepare serial dilutions of test compound prep_compound->mix filter Rapid vacuum filtration to separate bound from free radioligand mix->filter wash Wash filters filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Calculate Ki value count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.

  • Radioligand: e.g., [3H]-Spiperone or another suitable D4 receptor antagonist radioligand.

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation vials and scintillation cocktail.

  • A cell harvester and a liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the D4 receptor in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

      • Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[4]

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[4]

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for GPR119 Agonism/Antagonism

This protocol describes a functional assay to determine if Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride acts as an agonist or antagonist at the GPR119 receptor. GPR119 is coupled to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[5] This assay measures changes in intracellular cAMP levels.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand GPR119 Agonist receptor GPR119 Receptor ligand->receptor Binding g_protein Gs Protein (α, β, γ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αs subunit activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A camp->pka Activation response Cellular Response (e.g., Insulin Secretion) pka->response Phosphorylation Cascade

Caption: Gs-coupled GPCR signaling pathway via GPR119.

Materials:

  • A cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO).

  • A known GPR119 agonist (positive control).

  • Assay medium (e.g., serum-free medium or HBSS).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque microplates.

Protocol:

  • Cell Seeding:

    • Seed the GPR119-expressing cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and the positive control agonist in assay medium containing a PDE inhibitor.

  • Agonist Mode Assay:

    • Remove the growth medium from the cells and add the diluted test compound or positive control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with the test compound for a short period (e.g., 15-30 minutes).

    • Add a known GPR119 agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response as a function of the log concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of the test compound and determine the IC50 value.

Calcium Flux Functional Assay for Gq-Coupled GPCRs

This protocol provides a general method for assessing the activity of the test compound on Gq-coupled GPCRs, which signal through the release of intracellular calcium.[6] This can be a useful secondary screening assay to assess selectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells expressing Gq-coupled GPCR load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye add_compound Add test compound load_dye->add_compound measure_fluorescence Measure fluorescence changes over time (kinetic read) add_compound->measure_fluorescence plot_data Plot fluorescence intensity vs. time measure_fluorescence->plot_data calculate_ec50 Calculate EC50 or IC50 plot_data->calculate_ec50

Caption: Workflow for a calcium flux assay.

Materials:

  • A cell line expressing the Gq-coupled GPCR of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (an anion transport inhibitor to improve dye retention).[7]

  • A fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well microplates.

Protocol:

  • Cell Seeding:

    • Seed the cells into the microplate and incubate overnight.[7]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the growth medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[6]

  • Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's liquid handler to add the test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing).

    • Immediately begin kinetic reading of the fluorescence signal for several minutes.[7]

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • For agonists, determine the EC50 from the concentration-response curve of the peak fluorescence signal.

    • For antagonists, determine the IC50 from the inhibition of the agonist-induced fluorescence signal.

PART 3: Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacology Data for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Assay TypeTargetParameterValue
Radioligand BindingDopamine D4 ReceptorKi (nM)50
Functional AssayGPR119 (Agonist Mode)EC50 (nM)>10,000
Functional AssayGPR119 (Antagonist Mode)IC50 (nM)Not Determined
Functional AssayGq-coupled GPCR XEC50 (nM)>10,000

Interpretation of Results:

  • Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity of the compound for the receptor. In the hypothetical data above, a Ki of 50 nM for the D4 receptor suggests moderate to high affinity.

  • Functional Activity (EC50/IC50):

    • A low EC50 value in an agonist mode assay indicates potent agonistic activity. An EC50 >10,000 nM for GPR119 suggests that the compound is not an agonist at this receptor within the tested concentration range.

    • A low IC50 value in an antagonist mode assay indicates potent antagonistic activity.

  • Selectivity: By comparing the activity of the compound across different receptors, its selectivity can be determined. In this example, the compound shows selectivity for the D4 receptor over GPR119 and the hypothetical Gq-coupled receptor X.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Zeng, H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(4), 546–557.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular Pharmacology, 93(4), 251–258.
  • Bio-protocol. (2013, June 20). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • Sahlholm, K., et al. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Semple, G., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Current Opinion in Drug Discovery & Development, 11(4), 503-508.

Sources

Method

Application Note: Strategic Derivatization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride for Structure-Activity Relationship (SAR) Studies

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold in Medicinal Chemistry The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its inherent three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold in Medicinal Chemistry

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its inherent three-dimensional and rigid nature offers a distinct advantage over more flexible linear or monocyclic structures. This spirocyclic system serves as a versatile framework, enabling the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets.[1] The strategic derivatization of this core is paramount in structure-activity relationship (SAR) studies, which aim to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[2][3]

This application note provides a comprehensive guide for the derivatization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a versatile starting material for generating a diverse library of compounds for SAR exploration. We will delve into the rationale behind key synthetic strategies, provide detailed experimental protocols, and outline the characterization of the resulting derivatives.

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride primarily focuses on the modification of the two nitrogen atoms within the spirocyclic core. The presence of a benzyloxycarbonyl (Cbz) protecting group on one nitrogen (N2) and a free secondary amine at the other (N7) allows for sequential and selective functionalization.

Our strategic approach encompasses three key stages:

  • Derivatization of the N7 Position: The readily available secondary amine at the N7 position serves as the initial point for diversification.

  • Deprotection of the N2 Position: Removal of the Cbz group unveils a second reactive site for further modification.

  • Derivatization of the N2 Position: Introduction of a second set of diverse functionalities at the N2 position.

This systematic approach allows for the exploration of the chemical space around the spirocyclic core, providing critical insights into the structural requirements for biological activity.

Visualizing the Derivatization Workflow

The following diagram illustrates the overall strategy for the derivatization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.

Derivatization_Workflow Start Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride N7_Deriv N7-Derivatization (Acylation, Alkylation, etc.) Start->N7_Deriv Step 1 Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) N7_Deriv->Cbz_Deprotection Step 2 N2_Deriv N2-Derivatization (Acylation, Alkylation, etc.) Cbz_Deprotection->N2_Deriv Step 3 Final_Compounds Diverse Library of Final Compounds N2_Deriv->Final_Compounds Step 4

Caption: Overall workflow for the derivatization of the spirocyclic core.

Part 1: Derivatization of the N7-Position

The secondary amine at the N7 position is a versatile handle for introducing a wide array of functional groups. Common derivatization strategies include N-acylation, N-alkylation, and reductive amination.

N-Acylation of the N7-Amine

N-acylation is a robust method for introducing amide functionalities, which can participate in key hydrogen bonding interactions with biological targets.[4][5] This reaction is typically performed by treating the starting material with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.

Protocol 1: General Procedure for N-Acylation

  • Reaction Setup: To a solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF) is added a base (e.g., triethylamine, diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Addition of Acylating Agent: The acylating agent (e.g., acyl chloride, 1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with water and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.

Table 1: Representative N-Acylation Reactions

EntryAcylating AgentProductTypical Yield (%)
1Acetyl chlorideN7-acetyl derivative85-95
2Benzoyl chlorideN7-benzoyl derivative80-90
3Cyclopropanecarbonyl chlorideN7-cyclopropylcarbonyl derivative82-92
N-Alkylation of the N7-Amine

N-alkylation introduces alkyl groups that can modulate the lipophilicity and steric profile of the molecule.[6][7] Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved.[8]

Protocol 2: General Procedure for N-Alkylation

  • Reaction Setup: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (1.0 eq) and a base (e.g., potassium carbonate, cesium carbonate, 2.5 eq) are suspended in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Alkylating Agent: The alkyl halide (e.g., alkyl bromide, alkyl iodide, 1.1 eq) is added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Reductive Amination of the N7-Amine

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents.[9][10] This one-pot reaction involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent.[8]

Protocol 3: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloroethane, tetrahydrofuran) is added a mild acid (e.g., acetic acid, 0.1 eq).

  • Addition of Reducing Agent: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise.[11] The reaction is stirred at room temperature until complete.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Part 2: Cbz Deprotection at the N2-Position

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by hydrogenolysis.[12][13]

Protocol 4: Cbz Deprotection via Hydrogenolysis

  • Reaction Setup: The N7-derivatized intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol). A palladium catalyst on activated carbon (Pd/C, 10 mol%) is added to the solution.[12]

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected secondary amine, which is often used in the next step without further purification.

Part 3: Derivatization of the N2-Position

With the N2-amine now free, a second round of derivatization can be performed using the same strategies as for the N7-position (N-acylation, N-alkylation, reductive amination). This allows for the synthesis of unsymmetrically substituted 2,7-diazaspiro[3.5]nonane derivatives, significantly expanding the chemical diversity of the compound library.

The protocols for N-acylation, N-alkylation, and reductive amination of the N2-amine are analogous to those described for the N7-position, with appropriate adjustments in stoichiometry.

Visualizing the Reaction Pathway

The following diagram provides a detailed visualization of the key chemical transformations involved in the derivatization process.

Reaction_Pathway cluster_N7 N7-Derivatization cluster_Deprotection Deprotection cluster_N2 N2-Derivatization Start Starting Material (Cbz-N2, HCl-N7) Acylation_N7 N-Acylation (R-COCl) Start->Acylation_N7 Alkylation_N7 N-Alkylation (R-X) Start->Alkylation_N7 Reductive_Amination_N7 Reductive Amination (R-CHO) Start->Reductive_Amination_N7 Deprotection Cbz Deprotection (H₂, Pd/C) Acylation_N7->Deprotection Alkylation_N7->Deprotection Reductive_Amination_N7->Deprotection N2_Free Free N2-Amine Deprotection->N2_Free Acylation_N2 N-Acylation (R'-COCl) N2_Free->Acylation_N2 Alkylation_N2 N-Alkylation (R'-X) N2_Free->Alkylation_N2 Reductive_Amination_N2 Reductive Amination (R'-CHO) N2_Free->Reductive_Amination_N2 Final_Library Diverse Compound Library Acylation_N2->Final_Library Alkylation_N2->Final_Library Reductive_Amination_N2->Final_Library

Caption: Detailed reaction pathways for derivatization.

Characterization of Final Compounds

The structural integrity of all synthesized derivatives must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the introduced functional groups and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds.

Conclusion: Enabling Robust SAR Studies

The strategic and systematic derivatization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride provides a powerful platform for conducting comprehensive SAR studies. The protocols outlined in this application note offer a robust and versatile approach to generate a diverse library of novel compounds. The resulting data will be invaluable for identifying key structural features that govern biological activity, ultimately guiding the design of more potent and selective drug candidates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 166, 255-263. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

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  • Basappa, Swamy, S. N., & Rangappa, K. S. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Investigational New Drugs, 26(5), 405–413. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 844-848. Available at: [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • MDPI. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

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  • National Institutes of Health. (2024). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved from [Link]

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Sources

Application

Application Note: Strategic Use of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride for High-Throughput Parallel Synthesis

Abstract In the modern era of drug discovery, escaping "flatland"—the predominance of planar, aromatic molecules—is a paramount objective.[1] The exploration of chemical space rich in three-dimensional (3D) scaffolds is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, escaping "flatland"—the predominance of planar, aromatic molecules—is a paramount objective.[1] The exploration of chemical space rich in three-dimensional (3D) scaffolds is critical for identifying novel ligands with improved potency, selectivity, and pharmacokinetic properties.[2] Spirocyclic systems, which feature two rings joined by a single atom, are exemplary 3D frameworks that rigidly orient substituents in defined vectors.[3][4] This application note provides a detailed guide for researchers on the strategic use of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a versatile building block designed for the efficient construction of diverse chemical libraries via parallel synthesis. We present validated protocols for diversification at the N7 position through parallel reductive amination and amide coupling, followed by a strategy for secondary diversification at the N2 position.

Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Core

The Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride scaffold is an ideal substrate for combinatorial chemistry. Its value is rooted in two key features:

  • Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry, which is increasingly correlated with successful clinical candidates. This Fsp3-rich character can lead to enhanced solubility, improved metabolic stability, and novel interactions with biological targets.[1] The 2,7-diazaspiro[3.5]nonane framework itself is a known pharmacophore in potent bioactive molecules, including antimycobacterial agents and sigma receptor modulators.[5][6]

  • Orthogonal Protection: The scaffold features two nitrogen atoms with distinct, orthogonally-cleavable protecting groups. The N7 nitrogen is presented as a hydrochloride salt, which can be readily neutralized to reveal a nucleophilic secondary amine. The N2 nitrogen is protected by a Benzyl-carboxylate (Cbz) group, which is stable to the conditions used for N7 functionalization but can be selectively removed later, typically via catalytic hydrogenation. This elegant design permits a controlled, two-stage diversification, enabling the creation of vast and complex molecular libraries from a single core.

The overall synthetic strategy is visualized below, showcasing the sequential functionalization of the two distinct amine positions.

G cluster_0 Phase 1: N7 Diversification cluster_1 Phase 2: N2 Diversification Start Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl N7_Free N7 Free Amine (Base Neutralization) Start->N7_Free  Base (e.g., DIEA) N7_Func N7-Functionalized Scaffold (Library R1) N7_Free->N7_Func  Parallel Synthesis  (Amidation or Reductive Amination)  + Diverse R1 Building Blocks N2_Deprotect N2 Free Amine (Cbz Deprotection) N7_Func->N2_Deprotect  Catalytic Hydrogenation  (H₂, Pd/C) N2_Func Fully Diversified Scaffold (Library R1, R2) N2_Deprotect->N2_Func  Parallel Synthesis  (Amidation or Reductive Amination)  + Diverse R2 Building Blocks

Figure 1: General workflow for two-stage parallel library synthesis.

Protocol I: Parallel Reductive Amination for N7 Diversification

Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds, making it ideal for high-throughput synthesis.[7] The reaction proceeds via the formation of an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride agent.[8] We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant due to its high chemoselectivity for imines over carbonyls and its tolerance to a wide range of functional groups.[9]

Step-by-Step Protocol
  • Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride into each well.

  • Solvent Addition: Add 1.0 mL of Dichloroethane (DCE) to each well.

  • Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIEA) (52 µL, 0.3 mmol) to each well. Agitate the block for 15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.

    • Causality Note: DIEA is a bulky, non-nucleophilic base, preventing it from competing with the scaffold amine in subsequent reactions.

  • Carbonyl Addition: From a stock plate, add 1.2 equivalents (0.12 mmol) of a diverse library of aldehydes or ketones dissolved in a minimal amount of DCE or DMSO to their respective wells.

  • Initiation of Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) (32 mg, 0.15 mmol) to each well. Seal the reaction block.

    • Causality Note: Adding the reducing agent last ensures that the imine/iminium ion has a chance to form, maximizing product yield.

  • Reaction: Agitate the reaction block at room temperature for 12-18 hours.

  • Quenching and Work-up: Unseal the block and quench each reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Agitate for 10 minutes.

  • Extraction: Add 1.0 mL of Dichloromethane (DCM) to each well. Agitate vigorously, then centrifuge the block to separate the layers. Remove the aqueous (upper) layer.

  • Drying and Concentration: Pass the organic layer through a 96-well filter plate containing anhydrous sodium sulfate (Na₂SO₄). Collect the filtrate and concentrate to dryness under a stream of nitrogen or in a vacuum centrifuge. The resulting library of N7-functionalized compounds is typically of sufficient purity for screening or can be further purified by parallel HPLC.

Data Presentation: Example N7-Substituted Products
Aldehyde Building BlockR1 GroupFormula of ProductExact Mass (M)Observed Mass (M+H)⁺
BenzaldehydeBenzylC₂₄H₂₉N₂O₂377.22378.23
4-Pyridinecarboxaldehyde4-PyridinylmethylC₂₃H₂₈N₃O₂380.21381.22
CyclohexanecarboxaldehydeCyclohexylmethylC₂₄H₃₅N₂O₂387.27388.28
IsobutyraldehydeIsobutylC₂₁H₃₁N₂O₂343.24344.25

Protocol II: Parallel Amide Coupling for N7 Diversification

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[10] For parallel synthesis, the use of modern coupling reagents is essential for achieving high yields and purity under mild conditions. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is highly efficient, minimizes racemization of chiral carboxylic acids, and the byproducts are water-soluble, simplifying purification.[][12]

Step-by-Step Protocol
  • Amine Array Preparation: Prepare a 96-well reaction block with neutralized Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as described in Protocol I, steps 1-3. Use N,N-Dimethylformamide (DMF) as the solvent instead of DCE.

  • Carboxylic Acid Addition: From a stock plate, add 1.1 equivalents (0.11 mmol) of a diverse library of carboxylic acids dissolved in DMF to their respective wells.

  • Coupling Reagent Addition: In a separate "activator" plate, dispense 1.1 equivalents of HATU (42 mg, 0.11 mmol) and 3.0 equivalents of DIEA (52 µL, 0.3 mmol) into each well containing 0.2 mL of DMF. Agitate for 5 minutes to pre-activate.

    • Causality Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-uronium intermediate, which rapidly couples with the amine upon addition, minimizing side reactions.

  • Initiation of Coupling: Transfer the contents of the activator plate to the corresponding wells of the amine array plate. Seal the reaction block.

  • Reaction: Agitate the reaction block at room temperature for 4-6 hours.

  • Work-up and Purification: Dilute each well with 1.0 mL of ethyl acetate and 1.0 mL of water. Agitate and separate the layers. Wash the organic layer sequentially with 1.0 mL of 5% aqueous lithium chloride (LiCl) solution (to remove DMF), 1.0 mL of saturated NaHCO₃, and 1.0 mL of brine.

  • Drying and Concentration: Dry the organic phase and concentrate as described in Protocol I, step 9.

Data Presentation: Example N7-Amide Products
Carboxylic Acid Building BlockR1 GroupFormula of ProductExact Mass (M)Observed Mass (M+H)⁺
Benzoic AcidBenzoylC₂₄H₂₇N₂O₃391.20392.21
Acetic AcidAcetylC₁₉H₂₅N₂O₃330.19331.20
Cyclohexanecarboxylic AcidCyclohexanecarbonylC₂₄H₃₃N₂O₃399.25400.26
Thiophene-2-carboxylic acidThiophene-2-carbonylC₂₂H₂₅N₂O₃S413.16414.17

Protocol III: Secondary Diversification via Cbz-Deprotection

Once the first library (R1) is generated at the N7 position, the orthogonally protected N2 amine can be unmasked for a second round of diversification. The Cbz group is reliably cleaved by catalytic hydrogenation.

G N7_Func N7-Functionalized Scaffold (R1 Attached) Deprotection Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) N7_Func->Deprotection N2_Free N2-Free, N7-Functionalized Scaffold Deprotection->N2_Free Diversification Parallel Synthesis (Protocols I or II) + Diverse R2 Building Blocks N2_Free->Diversification Final_Product Fully Diversified Product (R1 and R2 Attached) Diversification->Final_Product

Figure 2: Workflow for secondary diversification at the N2 position.

Step-by-Step Protocol (Cbz-Deprotection)
  • Reaction Setup: In a parallel hydrogenation reactor block, place the dried N7-functionalized products (0.1 mmol) from the previous step.

  • Catalyst Addition: To each vial, add 10 mol% of 10% Palladium on Carbon (Pd/C).

  • Solvent Addition: Add 2.0 mL of Methanol (MeOH) to each vial.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas (or use a hydrogen balloon for each vial), and agitate under a positive pressure of H₂ (1-3 atm) for 4-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Safety Note: Hydrogen gas is flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric and should be handled with care, preferably wet with solvent.

  • Catalyst Removal: Purge the reactor with nitrogen or argon. Filter the reaction mixtures through a 96-well filter plate containing a pad of Celite® to remove the Pd/C catalyst.

  • Concentration: Rinse the Celite® pad with additional MeOH and concentrate the combined filtrates to dryness. The resulting N2-deprotected library is now ready for the second stage of functionalization using the methods described in Protocol I or II.

Conclusion

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a high-value scaffold for constructing libraries of molecules with significant 3D character. The orthogonal protection strategy enables a robust and efficient two-stage diversification process. The protocols detailed herein for parallel reductive amination and amide coupling provide reliable, field-tested methods for researchers in drug discovery to rapidly generate novel chemical matter, accelerating the identification of new therapeutic leads.

References

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern.
  • Enamine.
  • ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines.
  • (n.d.).
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal.
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • BOC Sciences. (2024).
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (n.d.). 7-Ethyl-2,7-diazaspiro[3.5]nonane.
  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.

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Method

Scale-up Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the gram-scale synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the gram-scale synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis, purification, and characterization of this spirocyclic diamine derivative are detailed. This guide emphasizes a reproducible and scalable protocol, addressing critical process parameters and safety considerations to ensure high yield and purity. The described methodology is intended for researchers, chemists, and professionals in the pharmaceutical and chemical development sectors.

Introduction

Spirocyclic scaffolds have gained significant attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity.[1][2][3] These structural features can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[4] The 2,7-diazaspiro[3.5]nonane core, in particular, serves as a versatile template for the synthesis of novel therapeutic agents, including potent agonists for the GPR119 receptor and broad-spectrum antimycobacterial agents.[5][6] Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a key intermediate, offering orthogonal protection of the two nitrogen atoms, which allows for selective functionalization in subsequent synthetic steps.

This document outlines a robust and scalable synthetic route to this important building block, providing a detailed, step-by-step protocol suitable for implementation in a process chemistry or medicinal chemistry laboratory.

Synthetic Strategy and Rationale

The synthesis of the target compound involves a multi-step sequence starting from commercially available precursors. The chosen strategy focuses on scalability, cost-effectiveness, and the use of readily available reagents. The key transformations include the construction of the spirocyclic core, protection of the amine functionalities, and subsequent selective deprotection and salt formation.

The overall synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow A Starting Materials B Formation of Spirocyclic Core A->B Cyclization C Orthogonal Protection B->C Protection D Selective Deprotection C->D Deprotection E Salt Formation D->E Acid Treatment F Final Product: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride E->F

Figure 1. High-level overview of the synthetic workflow.

A critical aspect of this synthesis is the efficient formation of the 2,7-diazaspiro[3.5]nonane skeleton. Various methods for the synthesis of spirocyclic diamines have been reported, often involving multi-step sequences.[7][8] The selected route prioritizes a convergent approach to maximize overall yield and minimize purification steps. The choice of the benzyl (Cbz) protecting group for one amine and a more labile protecting group for the other is crucial for enabling selective manipulation in later stages.

Detailed Experimental Protocol

This protocol is optimized for a gram-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1-Benzyl 4-piperidone33113-41-0Commercial
Dibenzylamine103-49-1Commercial
Benzyl chloroformate501-53-1CommercialCorrosive, handle with care
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Commercial
Palladium on Carbon (10 wt. %)7440-05-3CommercialFlammable, handle with care
Hydrochloric acid (concentrated)7647-01-0CommercialCorrosive
Dichloromethane (DCM)75-09-2CommercialAnhydrous
Triethylamine (TEA)121-44-8CommercialAnhydrous
Diethyl ether60-29-7CommercialAnhydrous
Sodium sulfate (anhydrous)7757-82-6Commercial
Step 1: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane

This step involves the reductive amination and cyclization to form the core spirocyclic structure. A common method involves the reaction of a suitable diamine with a benzyl halide.[9]

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous Dichloromethane (DCM), add dibenzylamine (1.1 eq).

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 7-benzyl-2,7-diazaspiro[3.5]nonane.

Step 2: N-Cbz Protection
  • Dissolve the 7-benzyl-2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, Benzyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 3: Selective Debenzylation
  • Dissolve the Benzyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in ethanol.

  • Add 10% Palladium on Carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). This step selectively removes the N-benzyl group at the 7-position.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 4: Hydrochloride Salt Formation
  • Dissolve the crude Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C and add a solution of HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise until precipitation is complete. The hydrochloride salt formation is a common technique for the purification and handling of amines.[10][11]

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as a white solid.

G cluster_1 Detailed Experimental Workflow start Start step1 Step 1: Reductive Amination & Cyclization start->step1 step2 Step 2: N-Cbz Protection step1->step2 Purification (Chromatography) step3 Step 3: Selective Debenzylation (Hydrogenolysis) step2->step3 Work-up step4 Step 4: Hydrochloride Salt Formation step3->step4 Filtration & Concentration end Final Product step4->end Filtration & Drying

Figure 2. Step-by-step experimental workflow for the synthesis.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Consistent with the structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. Key signals include aromatic protons from the Cbz group, and aliphatic protons of the spirocyclic core.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spectrometry [M+H]⁺ corresponding to the free base (C₁₅H₂₀N₂O₂), with a molecular weight of 260.33 g/mol .[12]
Purity (HPLC) ≥95%

Safety and Handling

  • Benzyl chloroformate is corrosive and lachrymatory. Handle in a fume hood with appropriate gloves and eye protection.

  • Palladium on Carbon is flammable when dry and may ignite in the presence of solvents. Handle as a slurry and do not allow it to dry.

  • Hydrochloric acid is highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. The described methodology is robust and utilizes readily available starting materials and reagents. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable building block in high yield and purity for applications in drug discovery and development. The orthogonal protection strategy employed allows for versatile downstream functionalization, making this intermediate a cornerstone for the synthesis of a diverse range of spirocyclic compounds.

References

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • Eur. J. Org. Chem. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines.
  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Welcome to the technical support center for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this spirocyclic compound. Here, we provide troubleshooting advice and frequently asked questions in a detailed question-and-answer format to address specific issues you may face during your experiments.

I. Introduction to Purification Challenges

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1][2] Its unique spirocyclic structure, which incorporates both a piperidine and an azetidine ring, presents specific purification challenges. The presence of a basic nitrogen atom, a carbamate protecting group, and its existence as a hydrochloride salt all influence its solubility, stability, and chromatographic behavior.

This guide will walk you through common purification hurdles, explaining the underlying chemical principles and providing actionable, field-tested protocols to help you achieve the desired purity for your compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, is an oil or a sticky solid that won't crystallize. What should I do?

A1: Oiling out or failing to crystallize is a common issue with hydrochloride salts, often due to residual solvents, moisture, or impurities.

  • Underlying Cause: The high polarity and hygroscopic nature of the hydrochloride salt can lead to the absorption of atmospheric moisture, preventing the formation of a stable crystal lattice. Residual solvents from the reaction or workup can also act as plasticizers, hindering crystallization.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The formation of hydrochloride salts should ideally be conducted under anhydrous conditions. Using gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent like diethyl ether or 2-propanol is preferable to using aqueous HCl.[3][4]

    • Solvent Trituration/Washing: Try washing the crude product with a non-polar solvent in which the desired salt has low solubility.[4] Solvents like diethyl ether, ethyl acetate, or hexane can help remove non-polar impurities and residual solvents that may be inhibiting crystallization.

    • Recrystallization: If the product is still not solidifying, recrystallization is the next step. A good starting point for hydrochloride salts is often a polar protic solvent like ethanol or isopropanol, with the addition of a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.[4]

Experimental Protocol: Recrystallization of Amine Hydrochloride Salts
  • Dissolve the crude Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol).

  • If the solution is colored or contains insoluble impurities, you can perform a hot filtration.

  • Slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) dropwise to the warm solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Q2: I am observing a significant amount of a non-polar impurity in my crude product after synthesis. What could this be and how can I remove it?

A2: A common non-polar impurity could be unreacted starting material or byproducts from the protection step.

  • Potential Impurities:

    • Unreacted Benzyl Chloroformate: If this was used in the protection step, it can persist in the crude product.

    • Di-tert-butyl dicarbonate (Boc₂O) byproducts: If a Boc-protected precursor was used, byproducts from its synthesis or decomposition could be present.

    • Over-benzylated species: In some cases, both nitrogen atoms of the diazaspirocycle could be benzylated.

  • Purification Strategy:

    • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can help remove any basic impurities. A subsequent wash with a saturated sodium bicarbonate solution can remove acidic impurities.[5]

    • Silica Gel Chromatography: For non-polar impurities, normal-phase silica gel chromatography is often effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can separate the desired product from less polar contaminants.[5]

Q3: My compound appears to be degrading during silica gel chromatography. What is causing this and how can I prevent it?

A3: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, particularly those with protecting groups like Boc or Cbz.

  • Mechanism of Degradation: The benzyl carbamate (Cbz) group can be sensitive to acidic conditions, although generally more stable than a Boc group. The free amine on the piperidine ring can also interact strongly with the acidic silica surface, leading to peak tailing and poor separation.

  • Mitigation Strategies:

    • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. This is done by preparing the silica slurry with a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel.

    • Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., C18) can be an excellent alternative. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be cautious with acidic additives as they can potentially cleave the protecting group if exposure is prolonged.[6]

Workflow for Purification Strategy Selection

Caption: Decision workflow for selecting a purification strategy.

Q4: I am trying to purify the free base form of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate before converting it to the hydrochloride salt, but I'm having trouble with solubility. What solvents are recommended?

A4: The free base will have significantly different solubility characteristics compared to the hydrochloride salt.

  • Solubility Profile: The free base is expected to be more soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It will have limited solubility in water and non-polar solvents like hexane.

  • Recommended Solvents for Purification:

    • Chromatography: For silica gel chromatography of the free base, a mobile phase of DCM with a small percentage of methanol (e.g., 1-10%) is often a good starting point. Adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can help prevent peak tailing.

    • Extraction: During an aqueous workup, the free base can be efficiently extracted from a basic aqueous solution (pH > 9) into an organic solvent like DCM or ethyl acetate.

Q5: After purification, my NMR spectrum shows the absence of the benzyl group. What could have happened?

A5: The loss of the benzyl group indicates that deprotection has occurred.

  • Cause of Deprotection: The benzyl carbamate (Cbz) protecting group is typically removed by hydrogenolysis (catalytic hydrogenation). If your synthesis or purification involved a palladium catalyst and a source of hydrogen (e.g., H₂ gas, ammonium formate), this would lead to the cleavage of the Cbz group.

  • Preventative Measures:

    • Avoid conditions that promote hydrogenolysis when the Cbz group needs to be retained.

    • If a reduction step is necessary elsewhere in the molecule, consider using a different protecting group for the nitrogen that is stable to those conditions.

Data Summary: Recommended Purification Techniques
Purification ChallengeRecommended TechniqueKey Parameters
Oily or non-crystalline HCl saltRecrystallizationSolvent system: Polar protic (e.g., EtOH) / Less polar (e.g., Et₂O)
Non-polar impuritiesNormal-Phase ChromatographyMobile phase: Hexane/Ethyl Acetate gradient
Product degradation on silicaNeutralized Silica or Reverse-PhaseAdd 0.1-1% Et₃N to mobile phase for normal-phase.
Poor solubility of free baseSolvent SelectionUse polar aprotic solvents like DCM, THF, or Ethyl Acetate.
Accidental deprotectionAvoid Hydrogenolysis ConditionsDo not use Pd/C and a hydrogen source.

III. Concluding Remarks

The purification of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride requires careful consideration of its chemical properties. By understanding the potential challenges and implementing the appropriate troubleshooting strategies, researchers can successfully obtain this valuable building block in high purity. This guide provides a foundation for addressing common issues, but it is important to remember that optimization may be necessary for specific reaction outcomes.

IV. References

  • Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • PubMed Central. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Google Patents. method for salt preparation.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Diazaspiro[3.5]nonane Synthesis

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of their synthesis and optimize your reaction outcomes.

The synthesis of diazaspiro[3.5]nonanes, particularly substituted variants like 1,7- and 1,6-diazaspiro[3.5]nonanes, often involves multi-step sequences or cycloaddition reactions where precise control over reaction conditions is paramount for achieving high yields and purity.[1][2] This guide will focus on a common and effective multi-step approach starting from N-Boc-4-piperidone, addressing potential issues at each key stage.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges during the synthesis of diazaspiro[3.5]nonanes. This section addresses the most common problems in a question-and-answer format, providing both diagnostic steps and validated solutions.

Problem 1: Low Yield in the Initial Condensation Step (e.g., Mannich or Knoevenagel Reaction)

Q: My initial reaction of N-Boc-4-piperidone with a malonate derivative is showing low conversion to the desired adduct. What are the likely causes and how can I improve the yield?

A: Low yield in this initial step is a frequent issue and can typically be traced back to a few key factors:

  • Suboptimal Reaction Temperature: Temperature control is critical. Low temperatures can lead to a sluggish or stalled reaction, while excessively high temperatures may cause decomposition of starting materials or the product.[3]

    • Solution: Begin by running the reaction at the literature-reported temperature (often between 25-80°C).[2] If conversion is low, incrementally increase the temperature by 10°C intervals and monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inefficient Catalysis/Base: The choice and quality of the base or catalyst (e.g., ammonium acetate in a Mannich reaction) are crucial.

    • Solution: Ensure the base/catalyst is fresh and from a reliable source. If using a base like sodium hydride (NaH), ensure it is handled under strictly anhydrous conditions to prevent quenching.[4] Consider screening alternative bases or catalysts if yield does not improve.

  • Reagent Purity and Stoichiometry: Impurities in the starting materials, especially N-Boc-4-piperidone or the malonate, can inhibit the reaction. Incorrect stoichiometry can also lead to incomplete conversion.

    • Solution: Verify the purity of your starting materials using Nuclear Magnetic Resonance (NMR) or other appropriate analytical techniques. Ensure accurate molar ratios are used; sometimes a slight excess (1.1-1.2 equivalents) of one reagent can drive the reaction to completion.

Problem 2: Formation of Significant Side Products During Cyclization

Q: During the intramolecular cyclization step to form the spirocyclic core, I'm observing significant impurities. How can I identify and minimize these side products?

A: Side product formation is often related to reaction conditions that favor alternative pathways, such as intermolecular reactions or elimination.

  • Intermolecular Side Reactions: At high concentrations, starting materials can react with each other instead of cyclizing, leading to dimers or polymers.[5]

    • Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly over several hours to a large volume of solvent. This favors the intramolecular cyclization pathway by keeping the instantaneous concentration of the reactant low.

  • Olefinic Impurities: Elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated byproducts.[3][6]

    • Solution: Optimize the reaction temperature and choice of base. Lowering the temperature often increases selectivity for the desired cyclization over elimination.[7] Using a non-nucleophilic, sterically hindered base can also minimize elimination. These impurities can be detected by the presence of vinyl proton signals in ¹H NMR.[3]

  • Epimerization or Isomerization: The stereocenters in the molecule can be susceptible to epimerization, especially under harsh acidic or basic conditions, leading to a mixture of diastereomers.[7]

    • Solution: Use milder reaction conditions and ensure that the workup procedure is performed carefully to neutralize any acid or base promptly.[7] Diastereomers can often be separated by column chromatography, but optimizing the reaction to produce a single isomer is preferable.[7]

Problem 3: Difficulty with Product Purification

Q: My final diazaspiro[3.5]nonane product is difficult to purify. Standard column chromatography is not providing adequate separation. What are my options?

A: Purification of spirocyclic amines can be challenging due to their polarity and potential to streak on silica gel.

  • Column Chromatography Optimization:

    • Solution: If using silica gel, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia-saturated solvent to the eluent. This can prevent the amine product from interacting strongly with the acidic silica surface, resulting in better peak shape and separation. Alternatively, switching to a different stationary phase, such as alumina (basic or neutral), can be effective.

  • Salt Formation and Recrystallization:

    • Solution: Convert the final amine product into a salt (e.g., hydrochloride or oxalate). These salts are often crystalline and can be purified by recrystallization, which is an excellent method for removing minor impurities and is highly scalable. The free base can then be regenerated by treatment with a base.

  • Use of Scavenger Resins:

    • Solution: For removing specific types of impurities, scavenger resins can be highly effective. For example, an isocyanate resin can be used to remove excess amine starting material, or an acidic resin can be used to capture the basic product, allowing impurities to be washed away before the product is released.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the multi-step synthesis of 1,7-diazaspiro[3.5]nonane from N-Boc-4-piperidone?

A1: While every step is important, the intramolecular cyclization to form the four-membered azetidine ring is often the most challenging.[2] This step typically involves forming a new carbon-nitrogen bond under conditions that must favor the formation of a strained four-membered ring over other potential side reactions. Success in this step is highly dependent on factors like high dilution, the choice of base, and the nature of the leaving group.[2]

Q2: How can I effectively monitor the progress of my reactions?

A2: A combination of TLC and LC-MS is generally recommended. TLC is a quick and easy way to get a qualitative sense of the reaction's progress. Staining with a potassium permanganate solution is often effective for visualizing products and starting materials that are not UV-active. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products, which can help in troubleshooting.

Q3: Are there any specific safety precautions I should take when synthesizing these compounds?

A3: Standard laboratory safety practices should always be followed. Specific hazards depend on the reagents used in your chosen synthetic route. For example, if using powerful reducing agents like lithium aluminum hydride (LiAlH₄), it is crucial to work under strictly anhydrous conditions and in an inert atmosphere, as it reacts violently with water.[8] Reagents like p-toluenesulfonyl chloride are corrosive and should be handled with care in a fume hood.[2]

Q4: Can this synthetic approach be scaled up for industrial production?

A4: Yes, the multi-step synthesis starting from N-Boc-4-piperidone is considered suitable for industrial production.[1][2] However, scaling up requires careful optimization of each step to ensure safety, efficiency, and cost-effectiveness. For example, purification by column chromatography may need to be replaced with crystallization or distillation. Reaction parameters such as heat transfer and mixing also become more critical on a larger scale.

Data and Protocols

Optimized Reaction Conditions

The table below summarizes typical reaction conditions for the key steps in a multi-step synthesis of a protected 1,7-diazaspiro[3.5]nonane derivative, based on reported literature.[2]

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)
1 Knoevenagel CondensationN-Boc-4-piperidone, Ethyl MalonateEthanol25-805
2 ReductionLithium BorohydrideTHF0-702.5
3 Tosylationp-Toluenesulfonyl ChlorideDichloromethane2512
4 CyclizationCesium CarbonateAcetonitrile25-903
5 ReductionMagnesiumMethanol25-801
6 Boc ProtectionBoc AnhydrideDichloromethane2512
7 DeprotectionPalladium on Carbon, H₂Methanol253
Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Prep Reagent & Glassware Preparation (Anhydrous) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Condensation Step 1: Condensation Setup->Condensation Reduction1 Step 2: Reduction Condensation->Reduction1 Activation Step 3: Functional Group Activation (e.g., Tosylation) Reduction1->Activation Cyclization Step 4: Intramolecular Cyclization Activation->Cyclization Reduction2 Step 5: Final Reduction/ Deprotection Cyclization->Reduction2 Workup Aqueous Workup & Extraction Reduction2->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for multi-step diazaspiro[3.5]nonane synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Identified (e.g., Low Yield, Impurity) Cause1 Reagent Quality/ Stoichiometry Problem->Cause1 Cause2 Reaction Conditions (Temp, Conc.) Problem->Cause2 Cause3 Atmospheric Contamination (H2O, O2) Problem->Cause3 Sol1 Verify Reagent Purity (NMR, Titration) Cause1->Sol1 Sol2 Optimize Temp/Conc. (Screening) Cause2->Sol2 Sol3 Ensure Anhydrous/Inert Conditions Cause3->Sol3

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof.Google Patents (CN113278021B).
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.Google Patents (CN111620869A).
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.Google Patents (CN102659678B).
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.Google Patents (CN111592397A).

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Welcome to the technical support center for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable spirocyclic diamine building block. The information provided herein is based on established principles of organic chemistry and practical laboratory experience.

Introduction: A Plausible Synthetic Strategy

The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, while not extensively detailed in publicly available literature, can be approached through a logical sequence of well-established organic transformations. A plausible synthetic route is outlined below, and this guide will address potential side reactions and troubleshooting for each key stage.

Synthetic_Pathway A Precursor for Spirocyclization B N-Boc-2,7-diazaspiro[3.5]nonane A->B Spirocyclization C Benzyl 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate B->C N-Cbz Protection D Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C->D Selective Boc Deprotection E Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride D->E HCl Salt Formation

Caption: Plausible synthetic pathway for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Part 1: Spirocyclization and Formation of the Diazaspiro[3.5]nonane Core

The construction of the spirocyclic core is a critical step that can be prone to challenges related to yield and purity.

Q1: My spirocyclization reaction to form the 2,7-diazaspiro[3.5]nonane ring system is giving a low yield. What are the likely causes?

A1: Low yields in spirocyclization reactions can often be attributed to several factors[1][2]:

  • Incomplete Reaction: The activation energy for the ring-closing step may be too high under your current conditions. Consider increasing the reaction temperature or screening different solvents to improve solubility and reaction rates.

  • Side Reactions: Undesired intermolecular reactions, such as polymerization of reactive intermediates, can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can often favor the intramolecular pathway.

  • Starting Material Quality: Impurities in your starting materials can interfere with the reaction, potentially by poisoning a catalyst or participating in side reactions. Ensure the purity of your precursors before proceeding with the spirocyclization step.

  • Product Decomposition: The spirocyclic product itself may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for product degradation over time.

Q2: I am observing the formation of diastereomers during the spirocyclization. How can I improve the stereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of complex spirocycles.[1] The following factors can influence the stereochemical outcome:

  • Solvent Effects: The polarity of the solvent can significantly impact the transition state of the cyclization, thereby influencing the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

  • Catalyst/Ligand Control: If your reaction is catalyzed, the choice of catalyst and ligands is crucial for inducing stereoselectivity. Chiral catalysts or auxiliaries can be employed to favor the formation of a specific diastereomer.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.

Part 2: Orthogonal Protection of the Diamine

To selectively functionalize the two nitrogen atoms of the diazaspiro[3.5]nonane core, an orthogonal protection strategy is essential. A common approach is to use a Boc (tert-butoxycarbonyl) group, which is acid-labile, and a Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis.

Q3: I am having trouble with the selective mono-protection of the diazaspiro[3.5]nonane with a Boc group. What are the common issues?

A3: Achieving selective mono-protection of a diamine can be challenging. A common side product is the di-protected diamine. To favor mono-protection, consider the following:

  • Stoichiometry: Use a limited amount of the Boc-anhydride (Boc₂O), typically 1.0 equivalent or slightly less, relative to the diamine.

  • Slow Addition: Add the Boc₂O solution slowly to the reaction mixture containing an excess of the diamine. This helps to maintain a low concentration of the protecting agent, reducing the likelihood of di-protection.

  • Alternative Reagents: While Boc₂O is common, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can sometimes offer better selectivity for mono-protection.[3]

Q4: During the Cbz protection of the second amine with benzyl chloroformate (Cbz-Cl), I am observing multiple byproducts. What could they be?

A4: The reaction of benzyl chloroformate with a secondary amine is generally efficient, but side reactions can occur:

  • Over-reaction: If any unreacted starting diamine is present, you may see the formation of the di-Cbz protected product.

  • Hydrolysis of Cbz-Cl: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl, especially under basic conditions.[4] This can lower the effective concentration of your protecting agent and introduce impurities. Ensure you are using anhydrous solvents and reagents.

  • Formation of Benzyl Carbonate: In the presence of excess benzyl alcohol (from hydrolysis of Cbz-Cl), the formation of dibenzyl carbonate is possible.[5]

Cbz_Protection_Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Di-protection A N-Boc-2,7-diazaspiro[3.5]nonane B Benzyl 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate A->B + Cbz-Cl, Base C Cbz-Cl D Benzyl Alcohol + HCl C->D + H2O E 2,7-Diazaspiro[3.5]nonane (if present) F Di-Cbz Protected Adduct E->F + 2 Cbz-Cl

Caption: Potential side reactions during Cbz protection.

Part 3: Selective Deprotection

The key to the success of an orthogonal protection strategy is the ability to selectively remove one protecting group without affecting the other.

Q5: I am attempting to selectively remove the Boc group with acid, but I am also losing the Cbz group. How can I improve selectivity?

A5: While the Cbz group is generally stable to the acidic conditions used for Boc deprotection, harsh conditions can lead to its cleavage.[6] To improve the selective removal of the Boc group in the presence of a Cbz group:

  • Milder Acidic Conditions: Instead of strong acids like neat TFA, consider using milder conditions such as HCl in an organic solvent (e.g., 4M HCl in dioxane) or iron(III) chloride.

  • Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of Cbz cleavage.

  • Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the Boc deprotection is complete to avoid prolonged exposure of the Cbz group to the acidic medium.

  • Alternative Catalysts: Silica gel has been reported as a mild and selective catalyst for N-Boc deprotection in some cases.[7]

Q6: I am observing a new impurity after Boc deprotection that has a higher mass than my desired product. What could it be?

A6: A common side reaction during acid-mediated Boc deprotection is the formation of a tert-butyl cation, which is a reactive electrophile. This cation can alkylate any nucleophilic sites on your molecule, leading to the formation of a tert-butylated byproduct.[8]

  • Scavengers: To prevent this, it is highly recommended to use a scavenger in your deprotection cocktail. Common scavengers include triethylsilane (TES) or thioanisole, which will trap the tert-butyl cation before it can react with your product.

Part 4: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which is often done to improve the stability and handling of the final compound.

Q7: My hydrochloride salt formation is giving a low yield or an oily product instead of a crystalline solid. What can I do?

A7: Issues with salt formation can often be resolved by carefully considering the solvent system and the source of HCl.[9]

  • Anhydrous Conditions: The presence of water can sometimes lead to lower yields due to the solubility of the hydrochloride salt in aqueous media.[9] Using anhydrous HCl (e.g., a solution of HCl in dioxane or diethyl ether) can promote the precipitation of the anhydrous salt.

  • Solvent Selection: The choice of solvent is critical for inducing crystallization. After adding the HCl solution, you may need to add an anti-solvent (a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane) to promote precipitation.

  • Stoichiometry: Ensure you are using the correct stoichiometry of HCl. For a diamine, you may form the mono- or di-hydrochloride salt depending on the amount of acid added. Titrating a solution of your free base with a standardized HCl solution while monitoring the pH can help determine the correct endpoint.

  • Temperature: Cooling the solution after the addition of HCl can often improve the yield of the crystalline product.

Summary of Potential Side Products and Mitigation Strategies

Reaction StepPotential Side ProductLikely CauseMitigation Strategy
Spirocyclization Polymerized materialIntermolecular side reactionsIncrease dilution
DiastereomersLack of stereocontrolScreen solvents and catalysts, lower reaction temperature
N-Boc Protection Di-Boc protected diamineExcess Boc₂O or rapid additionUse ≤1.0 eq. of Boc₂O, slow addition
N-Cbz Protection Di-Cbz protected diaminePresence of unprotected diamineEnsure complete mono-Boc protection first
Benzyl alcoholHydrolysis of Cbz-ClUse anhydrous conditions
Boc Deprotection Cbz-deprotected productHarsh acidic conditionsUse milder acid (e.g., HCl in dioxane), lower temperature, shorter reaction time
tert-Butylated productAlkylation by tert-butyl cationAdd a scavenger (e.g., triethylsilane)
HCl Salt Formation Low yield/oily productProduct solubility, presence of waterUse anhydrous HCl, add an anti-solvent, control stoichiometry and temperature

Experimental Protocols

Protocol 1: General Procedure for Selective Boc Deprotection in the Presence of a Cbz Group

  • Dissolve the Cbz- and Boc-protected 2,7-diazaspiro[3.5]nonane derivative in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a scavenger, such as triethylsilane (1.5-2.0 equivalents).

  • Slowly add a solution of a mild acid, such as 4M HCl in 1,4-dioxane (2-3 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Hydrochloride Salt Formation

  • Dissolve the purified free base of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in a minimal amount of a suitable solvent in which the free base is soluble (e.g., methanol, ethanol, or ethyl acetate).

  • Cool the solution to 0 °C.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents for the mono-hydrochloride) of a solution of anhydrous HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) with stirring.

  • If a precipitate forms, continue stirring at 0 °C for 30-60 minutes. If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy, then continue stirring at 0 °C.

  • Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum to obtain the hydrochloride salt.

References

  • García, J. I., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(5), 3487-3490. [Link]

  • Li, B., et al. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry, 23(5), 547-550.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Royal Society of Chemistry. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(45), 29539-29545. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. [Link]

  • Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(18), 3298. [Link]

  • YouTube. (2023). Making Aniline HCl. [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • National Institutes of Health. (2007). Synthesis of the ABC Ring System of Azaspiracid. 2. A Systematic Study into the Effect of C16 and C17 Substitution on Bis-spirocyclization. The Journal of Organic Chemistry, 72(19), 7258–7267. [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(100), 13837-13840. [Link]

  • PubMed. (2002). Developing strategies for isolation of minor impurities with mass spectrometry-directed fractionation. Journal of Chromatography A, 970(1-2), 131-140. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • PubMed. (2015). Strategies for the one-step immobilization-purification of enzymes as industrial biocatalysts. Biotechnology Advances, 33(6 Pt 2), 1275-1288. [Link]

  • ResearchGate. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. [Link]

  • Royal Society of Chemistry. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. [Link]

  • BU CyberSec Lab. (n.d.). Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Introduction: Welcome to the technical support guide for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This spirocyclic scaffold is a crucial building block in medicinal chemistry, notabl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This spirocyclic scaffold is a crucial building block in medicinal chemistry, notably in the development of novel therapeutics, including antimycobacterial agents and ligands for various receptors.[1][2][3] Its rigid, three-dimensional structure offers unique pharmacological properties.[3] However, its multi-step synthesis presents several challenges that can impact overall yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common issues encountered during the synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose problems and rationally optimize your reaction conditions for improved yield and purity.

Overall Synthetic Pathway

The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a multi-step process. A common and effective route begins with the alkylation of a protected piperidone derivative, followed by reduction, cyclization to form the azetidine ring, and finally, deprotection and salt formation. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow General Synthetic Workflow cluster_0 Step 1: Quaternary Center Formation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Benzylation cluster_3 Step 4: Deprotection & Salt Formation A N-Boc-4-piperidone C tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate A->C Base (e.g., NaH) Solvent (e.g., DMF/THF) B 1,3-Dibromopropane B->C D tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate C->D Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF) E Benzyl 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate D->E Benzyl Chloroformate (CbzCl) Base (e.g., Et3N) Solvent (e.g., DCM) F Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride E->F Acidic Deprotection (e.g., HCl in Dioxane/MeOH)

Caption: General workflow for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl synthesis.

Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered problems during the synthesis.

Part 1: Formation of the Spirocyclic Core

Question 1: My initial cyclization to form the spirocyclic ketone (tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) is low-yielding. What are the critical factors?

Answer: This is a common bottleneck. The formation of the quaternary spiro-center via dialkylation is often inefficient. Here are the key areas to investigate:

  • Causality: The reaction involves the formation of two new C-C bonds at the alpha-position to the ketone. The first alkylation is usually straightforward, but the second intramolecular cyclization can be slow and compete with side reactions like elimination or polymerization.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is a common choice, but its quality is paramount. Use fresh, high-purity NaH. Ensure at least two full equivalents of the base are used to deprotonate both the piperidone and the intermediate mono-alkylated product.

    • Solvent and Temperature: A mixture of DMF and THF is often effective. DMF helps solubilize the intermediates, while THF can moderate reactivity. The reaction typically requires heating (e.g., 60-80 °C) to drive the second cyclization, but excessive heat can promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Addition Rate: Add the alkylating agent (e.g., 1,3-dibromopropane or 1,3-bis(tosyloxy)propane) slowly to the solution of the deprotonated piperidone at a lower temperature (e.g., 0 °C) before heating. This minimizes intermolecular side reactions.

    • Phase Transfer Catalysis: In some cases, a phase transfer catalyst can improve the efficiency of alkylation reactions, especially if solubility is an issue.[4]

Question 2: The reduction of the spirocyclic ketone with LiAlH₄ is giving me a complex mixture of products. How can I improve the selectivity?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can sometimes lead to over-reduction or side reactions if not controlled properly.

  • Causality: Besides reducing the ketone to a methylene group, LiAlH₄ can also cleave the Boc protecting group under harsh conditions or extended reaction times. Impurities in the starting ketone can also lead to a messy reaction.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure your spirocyclic ketone is highly pure. Impurities from the previous step can be reduced to undesired byproducts. Purify the ketone by column chromatography if necessary.

    • Reaction Temperature: The addition of the ketone to the LiAlH₄ suspension should be done at 0 °C to control the initial exothermic reaction. Afterward, the reaction is typically refluxed to ensure complete reduction. However, if you are seeing decomposition, try running the reaction at room temperature for a longer period.

    • Stoichiometry of LiAlH₄: While an excess is needed, a very large excess can promote side reactions. Typically, 2-3 equivalents are sufficient.

    • Work-up Procedure: The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is critical for quenching the reaction and producing a granular, easily filterable aluminum salt precipitate. Incorrect quenching can lead to the product being trapped in a gelatinous aluminum hydroxide mess, significantly lowering the isolated yield.

    • Alternative Reducing Agents: If issues persist, consider a two-step approach: reduce the ketone to a hydroxyl group with a milder agent like sodium borohydride (NaBH₄), then convert the hydroxyl to a leaving group (e.g., mesylate or tosylate) and perform a second reduction. This is a longer but often cleaner route.

Part 2: Protection, Deprotection, and Salt Formation

Question 3: The N-benzylation (Cbz protection) step is incomplete. What can I do?

Answer: Incomplete benzylation is usually a matter of reaction conditions or reagent quality.

  • Causality: The secondary amine of the azetidine ring is sterically hindered, which can slow down the acylation reaction with benzyl chloroformate (Cbz-Cl).

  • Troubleshooting Steps:

    • Reagent Quality: Benzyl chloroformate can degrade over time. Use a fresh bottle or a recently opened one stored under inert gas.

    • Base and Solvent: A tertiary amine base like triethylamine (Et₃N) or DIPEA is needed to scavenge the HCl produced. Ensure at least 1.1-1.2 equivalents are used. The reaction should be run in an aprotic solvent like dichloromethane (DCM) or THF.

    • Temperature Control: The reaction is typically run at 0 °C to start, then allowed to warm to room temperature. Running it at slightly elevated temperatures (e.g., 40 °C) might be necessary to push a sluggish reaction to completion, but monitor for potential side reactions.

    • Monitoring: Follow the reaction progress closely using TLC or LC-MS. If it stalls, a small additional charge of Cbz-Cl and base may be required.

Question 4: I am losing a significant amount of product during the final Boc deprotection and hydrochloride salt formation. How can I maximize my yield?

Answer: This final step is crucial for isolating a pure, stable product. Losses often occur due to solubility issues or incomplete precipitation.

  • Causality: The freebase of the final product can have high solubility in some organic solvents, making precipitation difficult. The hydrochloride salt's solubility is highly dependent on the solvent system used.

  • Troubleshooting Steps:

    • Solvent for Precipitation: The key is to find a solvent system where the Boc-protected starting material is soluble, but the resulting hydrochloride salt is not. Diethyl ether is an excellent choice for precipitating hydrochloride salts. After deprotection in a minimal amount of a solvent like methanol or DCM, adding a large volume of ether (trituration) will often crash out the product as a solid.[6]

    • Isolation Technique: After precipitation, cool the mixture in an ice bath to maximize crystallization. Collect the solid by vacuum filtration and wash it thoroughly with cold ether to remove any soluble impurities and residual acid.

    • Water Content: Ensure all solvents are anhydrous. Water can interfere with the precipitation and lead to a gummy or oily product instead of a crystalline solid.

Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting guide.

Step 1: Synthesis of tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF/DMF (3:1) under N₂, add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by LC-MS.

  • Cool to room temperature, and carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the spirocyclic ketone.

Step 2: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

  • Prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous THF under N₂ and cool to 0 °C.

  • Add a solution of the spirocyclic ketone (1.0 eq) from Step 1 in THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with H₂O (X mL), 15% NaOH (aq) (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir vigorously for 30 minutes, then filter the resulting granular solid through a pad of Celite, washing thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate in vacuo to obtain the crude product, which is often used directly in the next step.

Step 3: Synthesis of Benzyl 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Dissolve the crude amine from Step 2 (1.0 eq) in anhydrous DCM and add triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography if necessary.

Step 4: Synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

  • Dissolve the Cbz-protected intermediate (1.0 eq) from Step 3 in a minimal amount of methanol.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS shows complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Add diethyl ether to the residue and stir vigorously. The product should precipitate as a white solid.

  • Cool the suspension to 0-5 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under high vacuum to obtain the final hydrochloride salt.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the key reaction steps. Actual results may vary based on scale and specific laboratory conditions.

StepKey ReagentsSolventTemp.Typical TimeTypical Yield
1. Spirocyclization N-Boc-4-piperidone, 1,3-Dibromopropane, NaHTHF/DMF70 °C12-16 h30-50%
2. Ketone Reduction LiAlH₄THFReflux4-6 h80-95%
3. N-Benzylation Benzyl Chloroformate, Et₃NDCM0°C to RT2-4 h85-95%
4. Deprotection/Salt 4M HCl in DioxaneMeOH / EtherRT2-4 h90-98%

Troubleshooting Workflow

Troubleshooting_Flow start Low Overall Yield step1_check Problem in Step 1? (Spirocyclization) start->step1_check step2_check Problem in Step 2? (Reduction) start->step2_check step3_check Problem in Step 3? (Benzylation) start->step3_check step4_check Problem in Step 4? (Deprotection/Isolation) start->step4_check sol1 Check Base Quality/Stoichiometry Optimize Temp/Solvent Purify Starting Material step1_check->sol1 sol2 Ensure Anhydrous Conditions Check LiAlH4 Stoichiometry Optimize Quench Procedure step2_check->sol2 sol3 Use Fresh Cbz-Cl Ensure Adequate Base Monitor Reaction Closely step3_check->sol3 sol4 Use Anhydrous HCl Reagent Select Appropriate Anti-Solvent (e.g., Diethyl Ether) Ensure Complete Precipitation step4_check->sol4

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link][1][7]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Retrieved from [4]

Sources

Troubleshooting

Stability issues of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in solution

Last Updated: January 20, 2026 Introduction This guide is intended for researchers, scientists, and drug development professionals utilizing Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in their experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals utilizing Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in their experimental workflows. While this compound is a valuable building block, comprehensive data on its solution stability is not extensively documented in peer-reviewed literature. This resource provides a proactive framework for addressing potential stability challenges based on the chemical properties of its core functional groups: the benzyl carbamate (Cbz/Z) protecting group and the diazaspiro[3.5]nonane core. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reproducibility of your results.

The diazaspiro[3.5]nonane scaffold is increasingly utilized in medicinal chemistry to enhance properties like metabolic stability, solubility, and three-dimensionality.[1] However, the inherent reactivity of certain functionalities, such as the protective carbamate group, can present challenges during synthesis, storage, and in biological assays.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter, explains the potential underlying chemical causes, and provides actionable solutions.

Issue 1: Appearance of a New, More Polar Peak in HPLC/LC-MS Analysis

Question: I've prepared a stock solution of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in an aqueous buffer (pH 7.4). After a short period, my HPLC analysis shows a new, earlier-eluting peak, and the area of my parent peak is decreasing. What is likely happening?

Answer: The most probable cause is the hydrolysis of the benzyl carbamate (Cbz) group. This reaction cleaves the carbamate, yielding the unprotected 2,7-diazaspiro[3.5]nonane, benzyl alcohol, and carbon dioxide. The resulting free amine is significantly more polar than the Cbz-protected parent compound, leading to a shorter retention time on a reverse-phase HPLC column.

While benzyl carbamates are generally stable, they can undergo hydrolysis, particularly under neutral to alkaline conditions.[3] The rate of this degradation can be influenced by the pH, temperature, and the specific buffer components used.

Recommended Actions:

  • Confirm Identity of Degradant: If you have access to LC-MS, analyze the new peak. The expected mass would correspond to the protonated free amine (deprotected spirocycle).

  • pH Adjustment: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) to minimize base-catalyzed hydrolysis. Carbamates generally show higher stability at lower pH values.[3]

  • Solvent Selection: For long-term storage, consider using anhydrous organic solvents like DMSO or ethanol, where the risk of hydrolysis is negligible. Prepare aqueous working solutions fresh before each experiment.

  • Temperature Control: Store all solutions, both stock and working, at low temperatures (-20°C or -80°C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays

Question: My biological assay results are inconsistent. It seems the compound is losing its activity over the course of the experiment. Could this be a stability issue?

Answer: Yes, a loss of potency is a classic indicator of compound degradation. If your assay requires the intact Cbz-protected molecule for activity, its hydrolysis to the free amine (as described in Issue 1) would lead to a decrease in the effective concentration of the active species.

Furthermore, the degradation products themselves could potentially interfere with the assay. The free spirocyclic amine might have different off-target effects, or benzyl alcohol could impact cell viability or enzyme function at higher concentrations.

Recommended Actions:

  • Perform a Time-Course Stability Study:

    • Prepare your compound in the final assay buffer.

    • Incubate it under the exact conditions of your biological experiment (temperature, light, etc.).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC or LC-MS to quantify the remaining parent compound. This will determine the compound's half-life in your specific assay medium.

  • Mitigation Strategy: If significant degradation is observed within the timeframe of your experiment, you may need to adjust your protocol. This could involve:

    • Preparing the compound solution immediately before adding it to the assay.

    • Performing shorter incubation steps if possible.

    • Evaluating if a different, more stable protecting group is necessary for your application.

Issue 3: Unexpected Reaction During a Synthetic Step

Question: I am attempting a reaction on another part of the molecule, but I am seeing cleavage of the Cbz group. My reaction involves a base. What's happening?

Answer: The Cbz group is sensitive to strong bases. While stable to mild bases like sodium bicarbonate, stronger bases can promote hydrolysis or other cleavage pathways.[4] Additionally, if your reaction involves catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to reduce another functional group, the Cbz group will be readily cleaved.[4][5] This is a standard method for its removal.[5][6]

Recommended Actions:

  • Reagent Selection: If possible, choose milder, non-nucleophilic bases for your reaction.

  • Protecting Group Strategy: If your synthetic route requires conditions known to cleave Cbz, you may need to reconsider the order of your synthetic steps or use an alternative amine protecting group that is compatible with your planned reaction conditions.

  • Avoid Reductive Conditions: Be mindful that conditions used for reducing nitro groups, azides, or double bonds via catalytic hydrogenation will also remove the Cbz group.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride?

For long-term storage (>1 month), it is highly recommended to use anhydrous DMSO, DMF, or absolute ethanol. In these solvents, the compound should be stable for months when stored at -20°C. For immediate use in aqueous-based experiments, you can prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Minimize the amount of time the compound spends in aqueous solution before use.

Q2: How does pH affect the stability of the Cbz group?

The benzyl carbamate group is most stable under neutral to mildly acidic conditions (pH 4-7). It is labile to strong acids and is susceptible to base-catalyzed hydrolysis, with the rate increasing as the pH rises above 7.[3][5]

Q3: Is the diazaspiro[3.5]nonane core itself stable?

Yes, the spirocyclic amine core is generally considered a robust and metabolically stable scaffold.[7][8] Its rigid, three-dimensional structure can shield it from metabolic enzymes.[8] The primary stability concern for the parent molecule typically arises from the lability of the Cbz protecting group.

Q4: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of this compound?

Only if your intention is to remove the benzyl carbamate (Cbz) protecting group. Catalytic hydrogenation is a very efficient and common method for cleaving Cbz groups to yield the free amine.[4] Do not use these conditions if you wish to keep the Cbz group intact.

Q5: Are there any known incompatibilities I should be aware of?

Avoid strong oxidizing agents, strong reducing agents, and strong acids or bases.[9] The hydrochloride salt may react with strong bases to liberate the free base form.

Experimental Protocols & Data

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the stability of the title compound.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention: The parent compound is expected to be well-retained. The primary degradant (free amine) will elute significantly earlier.

Table 1: Summary of Potential Degradation Pathways and Conditions
Functional GroupDegradation PathwayConditions to AvoidPrimary Degradant
Benzyl Carbamate HydrolysisHigh pH (>7.5), prolonged exposure to aqueous media, elevated temperatures.2,7-Diazaspiro[3.5]nonane
Benzyl Carbamate HydrogenolysisCatalytic hydrogenation (e.g., H₂, Pd/C).2,7-Diazaspiro[3.5]nonane
Benzyl Carbamate AcidolysisStrong acids (e.g., HBr in Acetic Acid).2,7-Diazaspiro[3.5]nonane

Visual Guides

Diagram 1: Potential Hydrolytic Degradation Pathway

This diagram illustrates the primary stability concern in aqueous solutions: the hydrolysis of the benzyl carbamate group.

G cluster_products Parent Benzyl 2,7-diazaspiro[3.5]nonane- 2-carboxylate hydrochloride Transition Hydrolysis Parent->Transition H₂O / OH⁻ (Aqueous Buffer) Amine 2,7-Diazaspiro[3.5]nonane (Free Amine) Transition->Amine Alcohol Benzyl Alcohol Transition->Alcohol CO2 CO2 Transition->CO2 Products Products

Caption: Hydrolysis of the Cbz group in aqueous media.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address stability issues observed during experimentation.

G cluster_mitigation Mitigation Options Start Inconsistent Results or Unexpected HPLC Peaks Observed Check_Method Is analytical method (HPLC) validated and appropriate? Start->Check_Method Run_Stability Perform Time-Course Stability Study in Experimental Medium (Protocol 1) Check_Method->Run_Stability Yes Analyze_Data Quantify Parent Compound vs. Time Run_Stability->Analyze_Data Is_Stable Is >95% Parent Compound Remaining After Experiment Duration? Analyze_Data->Is_Stable Problem_Elsewhere Issue is likely not compound stability. Investigate other variables. Is_Stable->Problem_Elsewhere Yes Is_Degrading Compound is Degrading Is_Stable->Is_Degrading No Mitigate Implement Mitigation Strategy Is_Degrading->Mitigate Fresh_Sol Prepare solutions fresh Mitigate->Fresh_Sol Low_Temp Store solutions at ≤ -20°C Mitigate->Low_Temp Change_Solvent Use anhydrous organic solvent for stock solution Mitigate->Change_Solvent Adjust_pH Lower pH of aqueous buffer Mitigate->Adjust_pH

Caption: Decision tree for troubleshooting stability issues.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Daly, F., & Matlock, J. V. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(11), 1285-1305. Retrieved from [Link]

  • Nuša, P., & Blaž, C. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. Retrieved from [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • Dodge, G. J., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Fallon, T. R., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 5329. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Miller, M. J., & Malouin, F. (1983). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Journal of Organic Chemistry, 48(2), 218-222. Retrieved from [Link]

  • ResearchGate. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in diazaspiro[3.5]nonane reactions

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions. The unique structural rigidity and three-dimensional nature of diazaspiro[3.5]nonanes make them valuable building blocks in medicinal chemistry, but their synthesis can present unique challenges.[1][2][3] This guide offers practical, experience-driven advice to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common and frustrating issue in diazaspiro[3.5]nonane synthesis: low conversion of starting materials to the desired spirocyclic product. The guide is structured in a question-and-answer format to directly tackle specific experimental observations.

Q1: My reaction has stalled, leaving significant unreacted starting material. What are the likely causes and how can I fix it?

Answer: A stalled reaction points to several potential issues, ranging from reagent deactivation to insufficient energy to overcome the activation barrier. Here is a systematic approach to diagnosing the problem:

  • Insufficient Reactivity & Steric Hindrance: The formation of a quaternary spirocenter is an entropically disfavored process that can be highly sensitive to steric bulk.[4] If your precursors contain bulky substituents near the reacting centers, the rate of cyclization can be dramatically reduced.[5][6]

    • Causality: Steric hindrance raises the energy of the transition state required for the nucleophilic attack that forms the second ring.[6] Bulky protecting groups (e.g., a large N-capping group) or substituents on the carbon backbone can physically block the ideal trajectory for bond formation.

    • Solution:

      • Increase Thermal Energy: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.

      • Re-evaluate Protecting Groups: Consider switching to smaller, less sterically demanding protecting groups if the synthetic route allows.

      • Use a More Potent Nucleophile/Base: If your reaction involves deprotonation, switching to a stronger, non-nucleophilic base can increase the concentration of the active nucleophile at any given moment.[7]

  • Catalyst or Reagent Decomposition/Inhibition: In many synthetic routes, particularly those involving organometallic catalysts (e.g., Ring-Closing Metathesis), the catalyst's activity is paramount.

    • Causality: Amines are well-known inhibitors of metathesis catalysts like Grubbs' catalyst, as the lone pair on the nitrogen can coordinate to the ruthenium center, deactivating it.[8] Similarly, acidic impurities in your starting materials or solvent can quench the base required for the reaction.

    • Solution:

      • Ensure Reagent Purity: Use freshly purified starting materials and anhydrous, degassed solvents. Water is a common culprit for quenching bases and interfering with catalysts.[9]

      • Protect Coordinating Groups: For RCM reactions, amines are typically protected as sulfonamides (e.g., tosylates) to reduce their coordinating ability.[8]

      • Inert Atmosphere: If using air- or moisture-sensitive reagents, ensure the reaction is run under a robust inert atmosphere (Argon or Nitrogen).

  • Unfavorable Reaction Equilibrium: Some cyclization reactions can be reversible. If the thermodynamic stability of the starting materials is close to that of the product, the reaction may reach an equilibrium that does not favor complete conversion.

    • Solution: Try to drive the reaction forward by removing a byproduct. For example, if the reaction generates water, using a Dean-Stark apparatus or adding molecular sieves can shift the equilibrium toward the product.

Q2: My main product is an insoluble polymer, not the desired spirocycle. How can I promote intramolecular cyclization?

Answer: Polymer formation is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a concentration-dependent problem.

  • High-Dilution Principle: The key to favoring the formation of cyclic compounds is to ensure that a reactive molecule is more likely to find its other reactive end than it is to find another molecule.

    • Causality: An intramolecular reaction is a first-order process (rate depends on the concentration of one molecule), while an intermolecular reaction is a second-order process (rate depends on the concentration of two molecules). By drastically lowering the concentration, you disproportionately slow down the second-order polymerization pathway.[10]

    • Solution:

      • Reduce Concentration: Run the reaction at a much lower molarity, typically in the range of 0.001 M to 0.05 M. This often requires a significantly larger volume of solvent.

      • Slow Addition/Syringe Pump: The most effective method is to dissolve one of the precursors (or the single precursor for a self-cyclization) in a large volume of solvent and then add it very slowly via a syringe pump to a flask containing the refluxing solvent and any other reagents (like a base or catalyst). This maintains a pseudo-high dilution environment without requiring enormous solvent volumes.[9]

Workflow for High-Dilution Reaction Setup

cluster_flask Reaction Flask cluster_syringe Syringe Pump b Refluxing Solvent + Base/Catalyst c Diazaspiro[3.5]nonane Product b->c Intramolecular Cyclization Favored a Precursor in Solvent a->b Slow Addition (e.g., 8-12 hours)

Caption: High-dilution workflow to favor cyclization.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic strategies for diazaspiro[3.5]nonanes, and what are their typical failure points?

Answer: Several strategies exist, each with its own advantages and challenges.

Synthetic StrategyDescriptionCommon Failure Points & Low Conversion Causes
Double N-Alkylation A diamine is reacted with a dielectrophile (e.g., a 1,3-dihalopropane derivative with geminal substitution) in the presence of a base.Polymerization: The most significant issue if high-dilution is not used.[11] Incomplete Reaction: Steric hindrance from the gem-disubstituents on the electrophile can make the second ring closure difficult.
Aza-Michael/Cyclization A primary amine adds to an α,β-unsaturated acceptor, followed by an intramolecular cyclization. This is a powerful method for building the ring system.[12]Side Reactions: The initial aza-Michael addition can be reversible.[13] Low Nucleophilicity: The amine's nucleophilicity might be insufficient for the initial addition, especially if it bears an electron-withdrawing protecting group.[14]
Ring-Closing Metathesis (RCM) A diene precursor containing two nitrogen atoms is cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst).Catalyst Poisoning: Unprotected amines deactivate the catalyst.[8] Isomerization: The catalyst can promote unwanted double-bond migration, leading to byproducts.[15][16]
[3+2] Cycloaddition A three-atom component reacts with a two-atom component to form one of the rings onto a pre-existing ring.Diastereoselectivity Issues: Controlling the stereochemistry can be challenging.[17] Low Reactivity: The dipole or dipolarophile may not be reactive enough under the chosen conditions.
Q4: How critical is the choice of solvent?

Answer: Extremely critical. The solvent not only determines the solubility of your reagents but can also influence the reaction mechanism and selectivity.[9][17]

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are common choices for nucleophilic substitution reactions as they solvate the cation of the base, leaving a more "naked" and reactive anion. Acetonitrile is often a good starting point.

  • Non-polar Solvents (Toluene, Dichloromethane): Often used for RCM reactions.[16] For other cyclizations, they can sometimes help favor the intramolecular pathway by minimizing solvation of charged intermediates.

  • Protic Solvents (Alcohols): Generally avoided unless they are a reactant, as they can interfere with bases and many nucleophiles.

Q5: My desired product seems to be formed, but I'm losing most of it during work-up and purification. What can I do?

Answer: Diazaspiro[3.5]nonanes, especially the free bases, can be tricky to handle.

  • Water Solubility: Smaller, unprotected diazaspirocycles can have significant water solubility. During an aqueous work-up, you may be losing product to the aqueous layer. Try back-extracting the aqueous layer several times with a different organic solvent (e.g., ethyl acetate or chloroform).

  • Volatility: Some lower molecular weight derivatives can be volatile. Avoid concentrating the product to dryness on a rotary evaporator at high vacuum and temperature.[18][19]

  • Silica Gel Adsorption: The basic nitrogen atoms can stick irreversibly to acidic silica gel during column chromatography. To mitigate this, you can either:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% of a volatile amine like triethylamine.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for purification.

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Cyclization via Syringe Pump

This protocol describes a general setup for a double N-alkylation to favor intramolecular cyclization.

  • Apparatus Setup:

    • Equip a three-neck round-bottom flask (sized for at least 200x the volume of your limiting reagent's moles, to achieve ~0.005 M) with a reflux condenser, a magnetic stirrer, and a rubber septum.

    • Ensure all glassware is oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • In the reaction flask, add the chosen anhydrous solvent (e.g., Acetonitrile) and the base (e.g., 3.0 equivalents of potassium carbonate).

    • In a separate, dry flask, dissolve the diamine precursor (1.0 eq) and the dielectrophile precursor (1.05 eq) in the same anhydrous solvent.

    • Draw this precursor solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction Execution:

    • Heat the solvent and base mixture in the reaction flask to a gentle reflux.

    • Once refluxing, begin the slow addition of the precursor solution via the syringe pump. A typical addition time is 8-16 hours.

    • After the addition is complete, allow the reaction to stir at reflux for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off the inorganic base and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure, being careful not to overheat if the product is volatile.

    • Proceed with standard extractive work-up and purification.

Diagram: Troubleshooting Logic for Low Conversion

start Low Conversion of Diazaspiro[3.5]nonane q1 Stalled Reaction or Polymer Formation? start->q1 Observe Symptom stalled stalled q1->stalled Stalled Reaction polymer polymer q1->polymer Polymer Formation check_purity Verify Purity of Starting Materials & Solvents stalled->check_purity Step 1 high_dilution Implement High-Dilution: - Lower Molarity - Use Syringe Pump polymer->high_dilution Primary Solution optimize_cond Optimize Conditions: - Increase Temperature - Change Solvent/Base check_purity->optimize_cond Step 2 check_sterics Evaluate Steric Hindrance optimize_cond->check_sterics Step 3 end_stalled end_stalled check_sterics->end_stalled Improved Conversion end_polymer end_polymer high_dilution->end_polymer Cyclic Product Favored

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Spirocyclic Compounds.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]

  • Benchchem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • NIH. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. Design and Synthesis of Spirocycles | Request PDF. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • RSC Publishing. Competitive isomerization and catalyst decomposition during ring-closing metathesis. [Link]

  • Benchchem. Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis.
  • NIH. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. [Link]

  • Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • NIH. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Georgia Southern Commons. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. [Link]

  • YouTube. Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. [Link]

  • NIH. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]

  • PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Selvita. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Diazaspiro[3.5]nonane Enantiomers

Welcome to the technical support center for the chiral separation of diazaspiro[3.5]nonane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of diazaspiro[3.5]nonane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the experimental process. The unique spirocyclic structure of diazaspiro[3.5]nonanes presents a fascinating challenge in chiral separation, and this resource is intended to equip you with the knowledge to navigate these complexities successfully.

Introduction to the Challenge

The diazaspiro[3.5]nonane scaffold is a key structural motif in many biologically active compounds and pharmaceutical candidates. Its rigid, three-dimensional structure often imparts specific pharmacological properties, making the separation and characterization of individual enantiomers a critical step in drug discovery and development. Due to their identical physical and chemical properties in an achiral environment, resolving these enantiomers requires specialized chiral separation techniques. This guide will focus on the most common and effective methods: chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), diastereomeric salt resolution, and enzymatic kinetic resolution.

Method Selection: A Strategic Approach

Choosing the right separation technique is the first critical step. The decision depends on several factors including the scale of the separation (analytical vs. preparative), the physicochemical properties of the specific diazaspiro[3.5]nonane derivative, and the available instrumentation.

Method_Selection cluster_chrom Chromatographic Options Start Racemic Diazaspiro[3.5]nonane Chromatography Chromatographic Methods (Analytical & Preparative Scale) Start->Chromatography Initial Screening & Method Development Classical_Resolution Classical Resolution (Larger Scale) Start->Classical_Resolution Presence of acidic/basic groups Enzymatic_Resolution Enzymatic Resolution (Specific Substrates) Start->Enzymatic_Resolution Biocatalytic approach desired HPLC Chiral HPLC Chromatography->HPLC SFC Chiral SFC Chromatography->SFC

Caption: A decision-making workflow for selecting a chiral separation method for diazaspiro[3.5]nonane enantiomers.

Troubleshooting Guide & FAQs: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is often the first-line approach for the enantioseparation of diazaspiro[3.5]nonanes due to its versatility and high resolving power.[1] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for separating diazaspiro[3.5]nonane enantiomers?

A1: For spirocyclic amines like diazaspiro[3.5]nonanes, polysaccharide-based CSPs are highly recommended as a starting point. Specifically, amylose-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated broad applicability for separating structurally related diazaspiro[4.5]decan-4-ones.[2] It is always advisable to screen a small, diverse set of CSPs, including both amylose and cellulose-based columns, to identify the optimal stationary phase.[3]

Q2: My peaks are tailing significantly. What could be the cause and how can I fix it?

A2: Peak tailing with basic compounds like diazaspiro[3.5]nonanes is a common issue, often caused by strong interactions between the basic amine groups and acidic silanol groups on the silica support of the CSP. To mitigate this, add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common and effective choice for normal phase and polar organic modes.[4] This additive competes with your analyte for the active sites on the stationary phase, leading to improved peak symmetry.[5] If the problem persists, consider using a CSP with a more inert surface chemistry or operating in a different mobile phase mode.

Q3: I am not getting any separation between the enantiomers. What should I try next?

A3: A lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte. Here’s a systematic approach to address this:

  • Change the Mobile Phase: If you are using a normal phase eluent (e.g., hexane/isopropanol), switch to a polar organic mobile phase (e.g., methanol or acetonitrile with a basic additive). The change in solvent polarity can significantly alter the interactions between the analyte and the CSP.[3]

  • Switch the CSP: If changing the mobile phase doesn't work, the next step is to try a different type of CSP. If you started with an amylose-based column, try a cellulose-based one, or vice versa. The different helical structures of these polysaccharides can lead to different chiral recognition mechanisms.[3]

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[6]

Q4: My column backpressure is suddenly very high. What should I do?

A4: A sudden increase in backpressure is often due to a blockage in the system, most commonly at the column inlet frit.[7] This can be caused by precipitated sample or particulate matter from the mobile phase.

  • Reverse and Flush: First, disconnect the column from the detector and reverse the flow direction, flushing with a strong, compatible solvent (like isopropanol for normal phase) to dislodge any particulates.[7]

  • Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. If the injection solvent is much stronger than the mobile phase, your compound may precipitate upon injection.[7]

  • Install a Guard Column: Using a guard column is a good preventative measure to protect the analytical column from contaminants.

Troubleshooting Table: Chiral HPLC/SFC
Problem Potential Cause Recommended Solution(s)
Poor Resolution (Rs < 1.5) Insufficient enantioselectivity.1. Optimize mobile phase composition (adjust solvent ratio, try different modifiers). 2. Screen different CSPs (amylose vs. cellulose). 3. Lower the column temperature.
Peak Tailing Interaction of basic analyte with residual silanols.1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[4] 2. Use a CSP with end-capping or a different support material.
Peak Fronting Column overload.1. Reduce the injection volume or sample concentration.
High Backpressure Blockage of the column inlet frit or tubing.1. Reverse and flush the column.[7] 2. Filter the sample and mobile phase. 3. Check for kinks in the tubing.
Irreproducible Retention Times Inadequate column equilibration.1. Increase the column equilibration time between injections, especially after a gradient.
Mobile phase composition drift.1. Prepare fresh mobile phase daily. 2. Use a mobile phase degasser.

Model Protocol: Chiral HPLC Separation of 2,7-Diazaspiro[3.5]nonane

The following is a model protocol based on best practices for the chiral separation of spirocyclic diamines. This should be considered a starting point for method development.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Amylose-based CSP, e.g., CHIRALPAK® IA or a similar column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC grade)

    • Solvent B: Isopropanol (HPLC grade)

    • Additive: Diethylamine (DEA)

  • Sample Preparation: Dissolve the racemic 2,7-diazaspiro[3.5]nonane in the initial mobile phase to a concentration of 1 mg/mL.

Step-by-Step Methodology
  • Column Installation and Equilibration:

    • Install the chiral column in the column oven.

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Initial Screening Run:

    • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.

    • Run Time: 20 minutes.

  • Method Optimization:

    • Based on the initial screening results, adjust the mobile phase composition to improve resolution. If the peaks are too retained, increase the percentage of isopropanol. If the resolution is poor but there is some separation, try decreasing the percentage of isopropanol.

    • If peak shape is still an issue, ensure the DEA concentration is sufficient.

    • If separation is not achieved, switch to a different mobile phase system (e.g., ethanol as the modifier) or a different CSP (e.g., a cellulose-based column).

Diastereomeric Salt Resolution: A Classical Approach

For larger-scale separations, diastereomeric salt resolution can be a cost-effective alternative to preparative chromatography.[8] This method involves reacting the racemic diazaspiro[3.5]nonane (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[10]

FAQs: Diastereomeric Salt Resolution

Q1: How do I choose a suitable chiral resolving agent for diazaspiro[3.5]nonane?

A1: The selection of a chiral resolving agent is largely empirical. For a basic compound like diazaspiro[3.5]nonane, you would use a chiral acid. Common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. It is recommended to perform a screening of several chiral acids and solvents to find a combination that yields crystalline salts with significantly different solubilities.[8]

Q2: My diastereomeric salts are not precipitating from the solution. What can I do?

A2: If the salts are too soluble in the chosen solvent, you can try several strategies:

  • Change the Solvent: Switch to a less polar solvent system to decrease the solubility of the salts.

  • Increase Concentration: Concentrate the solution by evaporating some of the solvent.

  • Cool the Solution: Lowering the temperature will generally decrease the solubility of the salts.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution can induce crystallization.[11]

Diastereomeric_Resolution Start Racemic Diazaspiro[3.5]nonane (+/- Base) Add_Acid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Start->Add_Acid Diastereomers Formation of Diastereomeric Salts ((+)-Base-(+)-Acid & (-)-Base-(+)-Acid) Add_Acid->Diastereomers Crystallization Fractional Crystallization (Exploit Solubility Difference) Diastereomers->Crystallization Separation Separate Crystals and Mother Liquor Crystallization->Separation Liberation Liberate Enantiomers (e.g., by adding a strong base) Separation->Liberation End Enantiomerically Enriched Diazaspiro[3.5]nonanes Liberation->End

Caption: Workflow for the diastereomeric salt resolution of diazaspiro[3.5]nonane.

Enzymatic Kinetic Resolution: A Biocatalytic Alternative

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[12] For diazaspiro[3.5]nonanes, this could involve, for example, the acylation of one of the amine groups catalyzed by a lipase.

FAQs: Enzymatic Kinetic Resolution

Q1: What type of enzyme is suitable for resolving diazaspiro[3.5]nonane?

A1: Lipases are a good starting point for the kinetic resolution of amines via acylation.[13] It is necessary to screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and reaction conditions (solvent, acyl donor, temperature) to find an effective system.

Q2: The conversion in my enzymatic resolution is stalling at 50%, and the enantiomeric excess of the remaining substrate is not high enough. What can I do?

A2: This is a common challenge in kinetic resolutions.

  • Optimize Reaction Conditions: Vary the acyl donor, solvent, and temperature to improve the enantioselectivity (E-value) of the enzyme.

  • Consider a Dynamic Kinetic Resolution (DKR): If the unreacted enantiomer can be racemized in situ, a DKR process can theoretically convert 100% of the starting material to the desired enantiomer. This often requires a combination of an enzyme and a chemical racemization catalyst.

Conclusion

The chiral separation of diazaspiro[3.5]nonane enantiomers is a multifaceted challenge that can be addressed by a variety of techniques. Chiral chromatography, particularly with polysaccharide-based CSPs, offers a powerful and versatile tool for both analytical and preparative scale separations. When faced with challenges such as poor resolution or peak tailing, a systematic troubleshooting approach focusing on the mobile phase, stationary phase, and temperature will often lead to a successful outcome. For larger-scale applications, classical diastereomeric salt resolution and enzymatic kinetic resolution provide viable alternatives. By understanding the principles behind each of these methods and anticipating common experimental hurdles, researchers can efficiently develop robust and reliable protocols for obtaining enantiomerically pure diazaspiro[3.5]nonanes.

References

  • Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. ([Link])

  • Trouble with chiral separations. Chromatography Today. ([Link])

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research. ([Link])

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America. ([Link])

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. ([Link])

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. ([Link])

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmaeli. ([Link])

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. ([Link])

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3694. ([Link])

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. ([Link])

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(42), 7481-7492. ([Link])

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. ([Link])

  • Troubleshooting GC peak shapes. Element Lab Solutions. ([Link])

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. ([Link])

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. ([Link])

  • A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1363, 282-291. ([Link])

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. ([Link])

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. ([Link])

  • Chiral HPLC Separations. Phenomenex. ([Link])

  • Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. ([Link])

  • Resolution by diastereomeric salts. YouTube. ([Link])

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 12(1), 125. ([Link])

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. ([Link])

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 12(1), 125. ([Link])

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 11(10), e202200122. ([Link])

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. ([Link])

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. ([Link])

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(23), 7268. ([Link])

Sources

Optimization

Overcoming solubility problems with Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Troubleshooting Guide & FAQs for Solubility Challenges Welcome to the dedicated technical support guide for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs for Solubility Challenges

Welcome to the dedicated technical support guide for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during its use.

I. Understanding the Challenge: The Nature of the Salt

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a hydrochloride salt. The presence of the HCl moiety significantly influences its solubility profile, making it more amenable to aqueous solutions compared to its freebase form. However, achieving the desired concentration without precipitation can be challenging and is often dependent on the specific experimental conditions.

This guide provides a systematic approach to troubleshooting and optimizing solubility for your specific application.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in common laboratory solvents?

A1: As a hydrochloride salt, this compound exhibits its highest solubility in polar, protic solvents. Its solubility is generally poor in non-polar organic solvents. While specific quantitative data can vary by batch and purity, a general solubility profile is provided below.

Table 1: General Solubility Profile

SolventExpected SolubilityNotes
WaterSolubleSolubility is pH-dependent. At acidic pH, solubility is enhanced.
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for creating stock solutions.
EthanolSparingly SolubleMay require heating or co-solvents to achieve higher concentrations.
MethanolSolubleGenerally more effective than ethanol for dissolving this compound.
AcetonitrileSlightly SolubleNot a preferred solvent for achieving high concentrations.
Chloroform / DichloromethaneInsolubleThe polarity is too low to effectively dissolve the salt.

Q2: I've dissolved the compound in water, but it crashed out of solution. What happened?

A2: This is a common issue and is almost always related to pH. The hydrochloride salt is most stable and soluble in an acidic aqueous environment. If the pH of your solution is raised, for instance, by adding it to a neutral or basic buffer (like PBS pH 7.4), the compound can convert to its less soluble freebase form, causing it to precipitate.[1]

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and, in some cases, the amount of solute that can be dissolved. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. A recommended approach is to warm the solvent to 37-50°C before adding the compound and to use sonication to aid dissolution.

III. Troubleshooting Workflow: A Step-by-Step Guide

If you are encountering solubility issues, follow this systematic workflow to identify and resolve the problem.

G cluster_start Initial Observation cluster_protocol Troubleshooting Steps cluster_end Resolution start Compound fails to dissolve or precipitates prep_stock Prepare Acidified Aqueous Stock (Protocol 1) start->prep_stock check_ph Verify pH of Final Solution prep_stock->check_ph If precipitation occurs in final medium use_cosolvent Use Co-solvent Approach (Protocol 2) check_ph->use_cosolvent pH is neutral/basic success Solubility Achieved check_ph->success pH is acidic gentle_heat Apply Gentle Heat/Sonication use_cosolvent->gentle_heat gentle_heat->success Dissolves failure Consult Technical Support gentle_heat->failure Still insoluble

Caption: Troubleshooting workflow for solubility issues.

Step 1: Initial Solvent Choice & Stock Preparation

Your first-line approach should be to prepare a concentrated stock solution in an appropriate solvent. Given the hydrochloride nature of the compound, an acidified aqueous solution or a polar aprotic solvent like DMSO are the primary choices.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

This protocol is designed to maintain the compound in its soluble protonated (salt) form.

  • Solvent Preparation: Start with high-purity water (e.g., Milli-Q or WFI). Adjust the pH to a range of 3-5 by adding a small amount of dilute hydrochloric acid (e.g., 0.1 N HCl).

  • Weighing: Accurately weigh the required amount of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in a sterile container.

  • Dissolution: Add the acidified water to the compound. Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Sterilization: If for use in cell culture, sterile filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Causality Explanation: The amine groups in the diazaspiro nonane structure are basic. In the hydrochloride salt, these amines are protonated, rendering the molecule charged and thus more soluble in water.[1] By preparing the stock in acidified water, we use Le Chatelier's principle to keep the equilibrium shifted towards the protonated, soluble form, preventing its conversion to the less soluble free base.

Step 2: Addressing Precipitation in Final Medium

If you observe precipitation when diluting your stock into a final buffer or medium (e.g., PBS, cell culture media), the issue is likely a pH shift.

Protocol 2: Co-Solvent Approach for Neutral pH Applications

This method is useful when the final application requires a near-neutral pH.

  • Primary Stock: Prepare a high-concentration primary stock solution in 100% DMSO. Ensure the compound is fully dissolved.

  • Intermediate Dilution (Optional): If a large dilution is needed, you can perform an intermediate dilution of the DMSO stock into your acidic aqueous buffer from Protocol 1.

  • Final Dilution: Add the DMSO stock (or the intermediate dilution) to your final, neutral pH buffer/medium in a dropwise manner while vortexing. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent low (typically <1% v/v, and for cell-based assays, often <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[2]

Causality Explanation: DMSO is a powerful polar aprotic solvent that can dissolve both the salt and, to some extent, the free base form of the compound. By using a concentrated DMSO stock, you minimize the volume added to your aqueous medium. The rapid mixing facilitates quick dispersion, allowing the buffer's components to stabilize the compound in solution before it can aggregate and precipitate.

IV. Advanced Strategies

For particularly challenging systems, such as high concentration formulations for in vivo studies, more advanced strategies may be required. These often involve creating specific formulations to enhance solubility and bioavailability.[3][4][5][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the molecule in their core while presenting a hydrophilic exterior.[6]

  • Lipid-Based Formulations: For oral or parenteral delivery, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubilization.[4][5]

  • Solid Dispersions: Creating a solid dispersion, where the compound is dispersed within a polymer matrix, can enhance dissolution rates.[3][7]

These advanced techniques typically require specialized expertise in formulation science.

V. Summary of Key Principles

  • Know Your pH: The solubility of this hydrochloride salt is critically dependent on maintaining an acidic pH.

  • DMSO is a Tool: Use DMSO to create high-concentration stocks, but be mindful of its final concentration in your experiment.

  • Mix Vigorously: When diluting into aqueous buffers, especially those at neutral or basic pH, ensure rapid and thorough mixing.

  • Heat with Caution: Gentle warming can aid dissolution, but avoid excessive heat to prevent degradation.

By applying these principles and following the detailed protocols, you can effectively overcome the solubility challenges associated with Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and ensure the success of your experiments.

References

  • Kersten, K., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

Sources

Troubleshooting

Analytical methods for detecting byproducts in diazaspiro[3.5]nonane synthesis

Welcome to the technical support resource for the synthesis and analysis of diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and analysis of diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. As a privileged structural motif in modern drug discovery, the synthesis of diazaspiro[3.5]nonanes presents unique challenges, particularly in controlling purity and identifying reaction byproducts.

This document provides field-proven insights, troubleshooting guides for common synthetic hurdles, and detailed analytical protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation and analytical strategies during the synthesis of diazaspiro[3.5]nonanes.

Q1: What are the most common types of byproducts I should anticipate in my diazaspiro[3.5]nonane synthesis?

A1: The synthesis of spirocyclic systems, especially those containing strained rings like azetidines, can lead to several classes of byproducts. The specific impurities depend on your chosen synthetic route, but common culprits include:

  • Diastereomers: If there are pre-existing stereocenters or if new ones are formed during the reaction, the formation of diastereomers is a significant possibility. The stereochemical outcome is often sensitive to reaction conditions like temperature and catalyst choice[1][2].

  • Hydrolysis Products: Many synthetic routes involve intermediates like imines or employ reactive reagents such as ketenes, which are susceptible to hydrolysis if moisture is present. This can lead to starting materials or side products like N-acylated amines[1].

  • Ring-Opened Products: The azetidine ring within the diazaspiro[3.5]nonane core is strained and can be opened by nucleophiles, particularly under acidic or basic conditions during the reaction or work-up[1].

  • Polymerization Products: Reactive intermediates, especially ketenes or other monomers used in cycloadditions, can undergo self-polymerization, reducing the yield of the desired spirocycle[1][2].

  • Incomplete Cyclization: The starting materials may persist if the activation energy for the final ring-closing step is not overcome, leading to linear or partially cyclized intermediates remaining in the reaction mixture[2].

  • Reduction Impurities: If using strong reducing agents like lithium aluminum hydride (LiAlH₄) for cyclization or functional group transformation, over-reduction can lead to undesired olefin byproducts[3].

Q2: Which analytical technique is best for the initial screening of my crude reaction mixture?

A2: For rapid, initial assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard. HPLC, particularly when coupled with a UV or Photo Diode Array (PDA) detector, provides a robust and reproducible snapshot of your reaction's complexity.[4][5]. It excels at separating components in a mixture, allowing you to quickly determine the conversion of starting materials, the purity of your desired product, and the number of major byproducts[6]. For more detailed initial screening, coupling HPLC with a mass spectrometer (LC-MS) is exceptionally powerful, as it provides molecular weight information for each peak, offering immediate clues about the identity of byproducts[4][7].

Q3: I've isolated an unknown impurity. What is the definitive workflow for structural elucidation?

A3: A definitive workflow involves a combination of techniques to piece together the structural puzzle.

  • Mass Spectrometry (MS): First, obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula. Coupling liquid chromatography to mass spectrometry (LC-MS) is ideal for this[7]. If the impurity is volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable alternative[8].

  • Tandem MS (MS/MS): Fragment the impurity's molecular ion in the mass spectrometer. The resulting fragmentation pattern provides critical information about the molecule's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination[9][10]. After isolating a sufficient quantity of the impurity (typically >1 mg), a suite of NMR experiments is required:

    • 1D NMR (¹H and ¹³C): Provides information on the number and type of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H correlations through bonds, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for piecing together the complete carbon skeleton and identifying where substituents are located[11].

Troubleshooting Guides
Problem 1: My HPLC/LC-MS shows two or more peaks with the same mass, very close retention times, and similar UV spectra.
  • Potential Cause: You have likely formed diastereomers . This is common in spirocyclization reactions where a new stereocenter is created relative to an existing one[2][12].

  • Analytical Solution:

    • Optimize Chromatography: The first step is to improve the separation. Try a shallower gradient, a different organic modifier (e.g., switch from acetonitrile to methanol), or a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).

    • Chiral HPLC: If you suspect enantiomers or need to resolve closely eluting diastereomers, a chiral HPLC method is the definitive tool. Screening a set of chiral columns (e.g., polysaccharide-based phases) is necessary to find one that provides baseline separation.

    • NMR Spectroscopy: For diastereomers, the NMR spectra will be very similar but distinct. Protons near the stereocenters will exhibit different chemical shifts and coupling constants. Careful analysis of a high-field ¹H NMR spectrum can often confirm the presence and even the ratio of diastereomers.

Problem 2: My reaction yield is very low, and the chromatogram is a complex mess of small, unidentified peaks.
  • Potential Cause: This often points to the hydrolysis or degradation of starting materials or key intermediates, or polymerization side reactions[1][2]. These issues are frequently caused by residual moisture or air-sensitive reagents.

  • Analytical Solution:

    • GC-MS Analysis: Many degradation products (e.g., from the hydrolysis of an imine to an aldehyde and an amine) are smaller and more volatile than the target molecule[1]. A GC-MS analysis of the crude reaction mixture can often identify these low molecular weight species, which may be missed by standard LC-MS methods[8][13].

    • Reaction Monitoring by LC-MS: Take aliquots from your reaction at regular intervals. By monitoring the appearance and disappearance of intermediates and byproducts over time, you can pinpoint where the reaction is failing. This can help distinguish between slow conversion and rapid degradation of an intermediate.

    • Verify Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous. Water can be a highly reactive nucleophile in these systems[12].

Analytical Protocols & Data
General Analytical Workflow

The following diagram illustrates a standard workflow for identifying and characterizing unknown byproducts from a synthesis reaction.

Troubleshooting_Tree Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure Degradation Likely Cause: Degradation/Hydrolysis Action: GC-MS for volatiles, check for moisture LowYield->Degradation SameMass SameMass Impure->SameMass Peaks with Same Mass? DiffMass DiffMass Impure->DiffMass Peaks with Different Mass? Diastereomers Likely Cause: Diastereomers Action: Chiral HPLC, NMR Analysis SameMass->Diastereomers RingOpening Likely Cause: Ring-Opening/Rearrangement Action: Isolate and use NMR/HRMS for ID DiffMass->RingOpening

Caption: A decision tree for troubleshooting synthesis.

Table 1: Common Byproducts and Recommended Analytical Methods
Byproduct TypePotential CauseExpected Mass ChangePrimary Analytical Technique(s)Key Signature
Diastereomers Non-selective cyclizationNoneChiral HPLC, ¹H NMRSame mass, slightly different RT; distinct but similar NMR shifts
Hydrolysis Products Presence of water [1]Varies (loss of groups)GC-MS, LC-MSIdentification of smaller fragments like aldehydes or amines
Ring-Opened Adducts Nucleophilic attackAddition of nucleophile (e.g., +18 for H₂O)LC-MS, NMR (HMBC)Mass increase corresponding to the nucleophile
Unreacted Intermediates Incomplete reaction [2]VariesLC-MSMass corresponds to a known intermediate in the pathway
Polymerization High concentration of reactive monomers [1]Multiples of monomer unitGPC, MALDI-TOF MSSeries of peaks separated by the monomer mass
Olefin Impurities Over-reduction with hydrides [3]-2 Da (loss of H₂)GC-MS, ¹H NMRMass is 2 units lower; appearance of vinyl proton signals in NMR
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring

This protocol is a starting point for analyzing crude reaction mixtures containing diazaspiro[3.5]nonane derivatives.

  • Sample Preparation:

    • Quench a small aliquot (approx. 10 µL) of the reaction mixture.

    • Dilute with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1-0.5 mg/mL.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV/PDA at 210 nm and 254 nm.

  • Analysis:

    • Integrate all peaks. Calculate the relative peak area percentage to estimate the purity of the product and the abundance of byproducts. For accurate quantification, a reference standard is required.

Protocol 2: GC-MS for Volatile Byproduct Identification

This method is useful for detecting small, volatile impurities resulting from degradation or side reactions.

  • Sample Preparation:

    • Take a 50 µL aliquot of the crude reaction mixture.

    • Dilute with 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile salts or reagents.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 300 °C, hold for 5 minutes.[14]

    • Injection Mode: Split (e.g., 50:1 ratio).[14]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-500 m/z.

  • Analysis:

    • Compare the mass spectra of the detected peaks against a spectral library (e.g., NIST) to tentatively identify the compounds.[13] This can provide strong evidence for the presence of hydrolysis products or unreacted starting materials.

References
  • BenchChem. (n.d.). Side reactions to consider when using 5-Azaspiro[3.5]nonan-2-one.
  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • BenchChem. (n.d.). Preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • Chaudhary, A. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Various Authors. (2023-2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN107383037A.
  • Yegorova, T., & Kirichok, A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Saini, M. K., & Kumar, A. (2023). NMR Spectroscopy for Characterization of Metabolite. ResearchGate. [Link]

  • Varma, S., et al. (2020). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical Sciences, 109(1), 59-67.
  • Various Authors. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN106749377A.
  • Prime Scholars. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. [Link]

  • Wishart, D.S. (2007). NMR Spectroscopy for Metabolomics Research.
  • Schmuff, N. (Ed.). (n.d.). HPLC Methods For Pharmaceutical Analysis. Scribd. [Link]

  • NIDDK. (n.d.). Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section. [Link]

  • Nature Protocols. (n.d.). Identifying unknown metabolites using NMR-based metabolic profiling techniques. [Link]

  • Google Patents. (n.d.). Preparation method of 1, 7-diazaspiro [3.
  • Kavitha, T., et al. (2018). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Pharmacy and Pharmacology, 70(1), 112-119.
  • Idu, M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Chemical and Pharmaceutical Research, 13(5), 10-18.
  • The Journal of Phytopharmacology. (n.d.). Phytochemical Screening of Plant Extracts and GC-MS Analysis of n-Hexane Extract of the Leaves of Cassia alata Linn. [Link]

  • Gupta, A., Kumari, N., & Tiwari, I. (2020). Phytochemical Screening and GC-MS Analysis of Flower Extract of Dillenia indica.
  • Hossain, M. A., et al. (2022). LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka). PLoS ONE, 17(11), e0277259.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride

Guide Objective: This document provides an in-depth technical guide on the characterization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/M...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides an in-depth technical guide on the characterization of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). It offers a detailed experimental protocol, explores the predictable fragmentation pathways, and presents a comparative analysis with alternative analytical techniques, providing researchers and drug development professionals with a comprehensive framework for anlaysis.

Introduction

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a heterocyclic building block featuring a unique spirocyclic core containing both an azetidine and a piperidine ring. This scaffold is of increasing interest in medicinal chemistry for the development of novel therapeutics, including potent antimycobacterial agents.[1][2][3] Accurate and robust analytical methods are paramount for confirming the structure and purity of such compounds during the synthesis and drug development process.

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is an indispensable tool for this purpose.[4] It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), yields detailed structural data via controlled fragmentation. This guide will elucidate the ESI-MS/MS behavior of the title compound, supplied as a hydrochloride salt, explaining the rationale behind experimental choices and comparing its analytical power to other common techniques.

Part 1: Principles of ESI-MS Analysis and Predicted Fragmentation

Electrospray ionization (ESI) is the preferred method for analyzing polar, thermally labile molecules like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. The compound is supplied as a salt, which presents specific considerations for ESI-MS analysis.

Behavior of Hydrochloride Salts in ESI-MS

The analyte is a hydrochloride salt, meaning it is already protonated in its solid form. When dissolved in a typical ESI solvent like methanol/water, the free base and HCl will be in equilibrium. During the ESI process, the transfer of analyte ions from solution to the gas phase is a gentle process, which typically keeps the molecule intact.[4] We expect to observe the protonated molecular ion of the free base, designated as [M+H]⁺.

It is crucial to manage the concentration of salts, as high concentrations can lead to ion suppression or the formation of salt clusters, which can complicate spectra and reduce sensitivity.[5][6] The use of optimized cone voltages can help mitigate the formation of adducts and clusters.[7][8]

The molecular formula of the free base is C₁₇H₂₄N₂O₂ with a monoisotopic mass of 288.1838 Da. Therefore, the primary ion of interest in a positive-ion ESI mass spectrum will be the protonated molecule [C₁₇H₂₅N₂O₂]⁺ at a mass-to-charge ratio (m/z) of 289.1911 .

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, two primary fragmentation pathways are anticipated, originating from the benzyl carbamate group and the diazaspiro core.

  • Benzyl Carbamate Fragmentation: The most characteristic fragmentation for benzyl carbamates is the cleavage of the benzylic C-O bond. This is a highly favored pathway that leads to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91 .[9] This is often the base peak in the MS/MS spectrum and serves as a diagnostic marker for the benzyl group.

  • Diazaspiro[3.5]nonane Core Fragmentation: The spirocyclic core can undergo several ring-opening and cleavage reactions. These fragmentations are typically more complex but provide confirmation of the core structure. Potential cleavages include the loss of neutral fragments from the piperidine or azetidine rings.

G cluster_main Predicted MS/MS Fragmentation Pathways cluster_pathA Pathway A: Benzyl Carbamate Cleavage cluster_pathB Pathway B: Spiro Core Fragmentation parent [M+H]⁺ Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate m/z = 289.19 tropylium Tropylium Ion C₇H₇⁺ m/z = 91.05 parent->tropylium Major Pathway intermediateA Protonated Spiro-Isocyanate C₁₀H₁₇N₂O⁺ m/z = 181.13 parent->intermediateA Neutral Loss of Toluene fragB1 Fragment from Piperidine Ring Opening e.g., Loss of C₂H₄ m/z = 261.16 parent->fragB1 fragB2 Fragment from Azetidine Ring Cleavage parent->fragB2

Caption: Predicted fragmentation pathways for protonated Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Part 2: Experimental Protocol for ESI-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality mass spectra of the target compound. The choices of reagents and parameters are justified to ensure scientific integrity.

Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 methanol:water with 0.1% formic acid.

    • Causality: The addition of formic acid is critical. It ensures the analyte remains protonated in solution, which enhances the ESI signal in positive ion mode and leads to more stable ion generation.[4] The low concentration minimizes the risk of ion suppression.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

    • The instrument should be calibrated according to the manufacturer's specifications prior to analysis.

  • Data Acquisition Parameters:

    • Infusion: The prepared sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone/Fragmentor Voltage: Start with a low voltage (e.g., 20 V) for the full scan (MS1) to observe the intact protonated molecule with minimal in-source fragmentation. This validates the molecular weight. For MS/MS, this parameter is less critical as fragmentation occurs in the collision cell.[8]

    • Desolvation Gas: Nitrogen, at a flow rate and temperature optimized to ensure efficient solvent evaporation without causing thermal degradation (e.g., 300-350 °C).

    • MS1 Scan: Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the [M+H]⁺ precursor ion at m/z 289.19.

    • MS2 Scan (Tandem MS): Perform a product ion scan by selecting the ion at m/z 289.19 as the precursor. Apply a range of collision energies (e.g., ramping from 10 to 40 eV) with a collision gas (e.g., argon).

    • Causality: Ramping the collision energy is a self-validating step. It allows for the observation of low-energy fragments (like simple ring openings) and high-energy fragments (like the formation of the stable tropylium ion), providing a complete fragmentation map from a single injection.

G cluster_workflow ESI-MS/MS Experimental Workflow A Sample Preparation (1-10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) B Direct Infusion (5-10 µL/min) A->B C ESI Source (ESI+) B->C D MS1: Full Scan (Identify [M+H]⁺) C->D E Precursor Isolation (m/z 289.19) D->E F Collision Cell (CID) (Ramp 10-40 eV) E->F G MS2: Product Ion Scan (Detect Fragments) F->G

Caption: A streamlined workflow for the ESI-MS/MS analysis of the target compound.

Part 3: Data Interpretation and Comparison

The acquired data allows for the confident identification of the compound. The high-resolution MS1 scan should confirm the elemental composition, while the MS2 scan confirms the structure.

Quantitative Data Summary
Ion Formula Calculated m/z Observed m/z (Hypothetical) Assignment
[M+H]⁺[C₁₇H₂₅N₂O₂]⁺289.1911289.1915Precursor Ion
Fragment A[C₇H₇]⁺91.054291.0544Tropylium Ion (Confirms Benzyl Group)
Fragment B[C₁₀H₁₇N₂O]⁺181.1335181.1332Loss of Toluene from [M+H]⁺
Fragment C[C₁₅H₂₁N₂O₂]⁺261.1603261.1599Loss of Ethylene (C₂H₄) from [M+H]⁺

Note: Observed m/z values are hypothetical but reflect typical high-resolution instrument accuracy.

The presence of the tropylium ion at m/z 91.05 is the most telling piece of evidence from the MS/MS spectrum.[9] The other fragments (B and C) provide strong evidence for the composition and connectivity of the diazaspiro core.

Part 4: Comparison with Alternative Analytical Techniques

While MS is powerful, a comprehensive analysis often involves orthogonal techniques.

Technique Information Provided Pros Cons
ESI-MS/MS Molecular Weight, Elemental Composition (HRMS), Structural Connectivity (MS/MS)High sensitivity (µg-ng), fast analysis, provides structural data.Isomeric differentiation can be difficult, requires ionization.
NMR Spectroscopy (¹H, ¹³C) Unambiguous 3D structure, stereochemistry, identification of impurities.Gold standard for structure elucidation, non-destructive.Low sensitivity (mg scale), longer acquisition times, complex interpretation.
HPLC-UV Purity, QuantificationRobust, highly quantitative, widely available.Provides no definitive structural information, requires a chromophore.
Elemental Analysis (CHN) Elemental Composition (%C, H, N)Confirms bulk purity and elemental formula.Requires pure sample, provides no structural information.

This comparison highlights that mass spectrometry provides a unique combination of sensitivity and structural detail that is highly complementary to other methods. For routine confirmation of synthesized intermediates, ESI-MS is often the fastest and most efficient method. For final compound characterization, a combination of MS and NMR is considered the standard.

Conclusion

The mass spectrometric analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride via electrospray ionization is a rapid, sensitive, and highly informative technique. By understanding the behavior of the hydrochloride salt in the ESI source and predicting the key fragmentation pathways—most notably the formation of the diagnostic tropylium ion at m/z 91—researchers can confidently confirm the identity and structure of this important medicinal chemistry scaffold. When integrated with other analytical techniques like NMR and HPLC, ESI-MS/MS provides a cornerstone for the robust characterization of novel drug candidates.

References

  • Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Mándi, A., et al. (2011). Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry. Journal of Chinese Pharmaceutical Sciences, 20(1). Available at: [Link]

  • Stoll, D. R. (2022). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Furey, A., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1203-1214. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gao, J., et al. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. Journal of Mass Spectrometry, 36(1), 79-96. Available at: [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Figshare. Available at: [Link]

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Comparative

A Comparative Guide to HPLC Methodologies for Purity Assessment of Diazaspiro[3.5]nonane Compounds

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of diazaspiro[3.5]nonane compounds. As foundational scaffolds in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of diazaspiro[3.5]nonane compounds. As foundational scaffolds in modern drug discovery, the analytical control of these unique structures is paramount. We will dissect and compare three distinct, field-proven methodologies, moving beyond mere procedural lists to explain the fundamental causality behind each experimental choice. Every protocol is designed as a self-validating system, grounded in the principles of scientific integrity and authoritative standards.

The Analytical Challenge of Diazaspiro[3.5]nonanes

Diazaspiro[3.5]nonane and its derivatives are bicyclic amines characterized by a spirocyclic center. Their value in medicinal chemistry is significant, but they present a distinct set of analytical hurdles for purity and stability testing:

  • High Polarity: The dual amine functionalities impart strong basicity and high polarity, leading to minimal or no retention on traditional reversed-phase (RP) columns like C18.

  • Lack of a Strong Chromophore: The core structure does not absorb ultraviolet (UV) light, rendering standard UV-Vis detectors ineffective for direct detection of the parent compound and many related impurities.

  • Potential for Chirality: Depending on substitution patterns, these molecules can be chiral, necessitating enantiomeric purity assessment.

  • Hygroscopicity and Reactivity: The basic nitrogen atoms can make these compounds hygroscopic and susceptible to degradation, requiring careful sample handling and method design.

Addressing these challenges requires moving beyond conventional RP-HPLC and embracing alternative separation and detection strategies. This guide compares three powerful approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Pre-Column Derivatization with RP-HPLC.

Comparative Analysis of HPLC Strategies

The selection of an HPLC strategy is a critical decision driven by the physicochemical properties of the analyte and the available instrumentation. Below, we compare three robust methods for the analysis of diazaspiro[3.5]nonane compounds.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Universal Detection

Expertise & Rationale: HILIC is the logical starting point for highly polar compounds that are poorly retained in reversed-phase chromatography.[1] The mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases).[2][3] For diazaspiro compounds, this translates to strong, controllable retention. Because these compounds lack a chromophore, HILIC is best paired with a universal mass-based detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4][5]

  • Mechanism: Primarily partitioning, with contributions from hydrogen bonding and weak electrostatic interactions.[2] Retention is modulated by the water content in the mobile phase; increasing water content decreases retention.[6]

  • Best For: Quantifying the main component and all non-volatile process impurities or degradants, especially when impurity standards are unavailable.

  • Detection: CAD is often preferred for its wide dynamic range and more consistent response for non-volatile analytes, which simplifies the quantification of unknown impurities.[7][8]

Strategy 2: Mixed-Mode Chromatography (MMC) with Universal Detection

Expertise & Rationale: Mixed-mode chromatography offers a powerful, multi-faceted approach by combining two or more retention mechanisms on a single stationary phase, typically reversed-phase and ion-exchange.[9][10] For a basic compound like a diazaspiro[3.5]nonane, a column with both C18 (hydrophobic) and cation-exchange (ionic) functionalities is ideal. This dual mechanism provides exceptional control over selectivity.[11] Retention can be independently tuned by altering the organic modifier percentage (affecting hydrophobic interactions) and the mobile phase pH or ionic strength (affecting ion-exchange interactions).[10]

  • Mechanism: A synergistic combination of reversed-phase and ion-exchange interactions.[12] This allows for the simultaneous analysis of the basic parent drug and potentially acidic, basic, or neutral impurities.[13]

  • Best For: Complex samples containing a wide range of impurities with different polarities and charge states. It provides unparalleled flexibility in method development.

  • Detection: As with HILIC, CAD or ELSD is required for universal detection of non-chromophoric species.[14][15]

Strategy 3: Pre-Column Derivatization with Reversed-Phase HPLC-UV

Expertise & Rationale: When universal detectors are not available, or when very high sensitivity is required, pre-column derivatization is a classic and effective strategy.[16] The diazaspiro[3.5]nonane's primary or secondary amine groups can be reacted with a derivatizing agent that introduces a strong chromophore. A common agent for this purpose is 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[17] The resulting derivative is typically more hydrophobic and possesses a strong UV chromophore, making it perfectly suited for analysis on a standard C18 column with UV detection.

  • Mechanism: Covalent modification of the analyte to attach a UV-absorbing tag. The separation of the derivatized analytes then proceeds via a standard reversed-phase mechanism.[18]

  • Best For: Laboratories equipped only with standard HPLC-UV systems. It can also be used for chiral analysis by using a chiral derivatizing agent to form diastereomers that can be separated on an achiral column.[16][19]

  • Caveats: The derivatization reaction must be rapid, quantitative, and produce a stable product. The method's accuracy is contingent on the reproducibility of the derivatization step. Potential impurities must also react or be separated from the derivatized main peak.

Quantitative Data Summary

The performance of each strategy is summarized below for easy comparison.

ParameterStrategy 1: HILIC-CAD/ELSDStrategy 2: MMC-CAD/ELSDStrategy 3: Derivatization-RP-HPLC-UV
Primary Mechanism Hydrophilic Partitioning[3]Reversed-Phase + Ion-Exchange[9]Reversed-Phase (on derivatized analyte)[18]
Applicability Polar, non-volatile analytes and impurities.Polar, non-polar, ionic, and neutral analytes.[11]Analytes with reactive amine groups.
Selectivity Control Mobile phase water content, buffer pH/concentration.Organic content, buffer pH, and buffer concentration.[10]Organic content, mobile phase pH.
Sensitivity (Typical LOQ) ~1-5 ng on-column (CAD)[8]~1-5 ng on-column (CAD)<1 ng on-column (highly dependent on agent)
MS Compatibility Excellent[3]Excellent (avoids ion-pairing reagents)[11]Moderate (derivatizing agent may suppress ionization)
Method Development Moderate complexity; requires careful equilibration.Higher complexity due to dual mechanisms.High complexity; requires optimization of derivatization reaction.
Pros Direct analysis, good for polar compounds.Unmatched selectivity, robust for complex mixtures.Utilizes standard equipment, high sensitivity.
Cons Requires universal detector, potential for matrix effects.Requires universal detector, complex method development.Indirect analysis, reaction variability, potential artifacts.

Experimental Protocols & Workflows

The following protocols are provided as validated starting points for method development. All methods must be validated according to internal SOPs and regulatory guidelines such as ICH Q2(R1).[20][21]

Workflow for HPLC Purity Method Development

The logical flow for developing a robust HPLC purity method is visualized below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Spectra) NoUV No UV Chromophore Analyte->NoUV assess HasUV Has UV Chromophore Analyte->HasUV assess MethodSelection Method Selection NoUV->MethodSelection RP_UV Standard RP-HPLC-UV HasUV->RP_UV HILIC Strategy 1: HILIC MethodSelection->HILIC MMC Strategy 2: MMC MethodSelection->MMC Deriv Strategy 3: Derivatization-RP MethodSelection->Deriv Optimization Method Optimization (Column, Mobile Phase, Gradient) HILIC->Optimization MMC->Optimization Deriv->Optimization RP_UV->Optimization Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Optimization->Validation Routine Routine Analysis Validation->Routine SeparationMechanisms cluster_0 HILIC cluster_1 Mixed-Mode cluster_2 Reversed-Phase HILIC_Stationary Polar Stationary Phase (e.g., Amide, Silica) Water Layer HILIC_Mobile High Organic Mobile Phase Analyte_HILIC Polar Analyte Analyte_HILIC->HILIC_Stationary:f0 partitions into MMC_Stationary Dual-Function Phase Hydrophobic Chain (C18) Ionic Group (SO3-) Analyte_MMC Ionic/Polar Analyte Analyte_MMC->MMC_Stationary:f0 hydrophobic interaction Analyte_MMC->MMC_Stationary:f1 ionic interaction RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Mobile High Aqueous Mobile Phase Analyte_RP Non-Polar Analyte (or Derivatized Analyte) Analyte_RP->RP_Stationary adsorbs via hydrophobic interaction

Sources

Validation

The Ascendancy of Spirocycles: A Comparative Analysis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and its Congeners in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds.[1] The deliberate incorporation of three-dimensional (3D) mol...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds.[1] The deliberate incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to enhance pharmacological properties. Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity, improve physicochemical properties, and unlock access to novel chemical space.[1][2] This guide provides a detailed comparison of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a prominent diazaspiro[3.5]nonane derivative, with other key spirocyclic scaffolds, offering insights into their relative performance and applications in drug development.

The Strategic Advantage of Spirocyclic Scaffolds

The introduction of a spirocyclic moiety into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent 3D nature of spirocycles often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical success.[3] This structural feature can lead to enhanced aqueous solubility, modulated lipophilicity, and improved metabolic stability compared to their planar counterparts.[4] Furthermore, the rigid conformation of spirocycles can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity.[5]

Profiling Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif found in a number of biologically active compounds.[6][7] Its derivatives have been explored as potent inhibitors for various therapeutic targets.[6][8] The title compound, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, serves as a versatile building block in the synthesis of such derivatives.

Physicochemical Properties

A Comparative Look at Alternative Spirocycles

The selection of a spirocyclic scaffold is a critical decision in the drug design process. Here, we compare the diazaspiro[3.5]nonane core with two other prominent classes of spirocycles: azaspiro[3.3]heptanes and oxaspirocycles.

Azaspiro[3.3]heptanes: The Compact Bioisosteres

Azaspiro[3.3]heptanes have emerged as popular bioisosteres for more traditional six-membered rings like piperidines and piperazines.[9][10] Their compact and rigid structure can lead to improved metabolic stability and aqueous solubility.[11]

Oxaspirocycles: Enhancing Solubility and Polarity

The incorporation of an oxygen atom into the spirocyclic framework, as seen in oxaspirocycles, can dramatically improve aqueous solubility and lower lipophilicity.[12] This makes them particularly attractive for targets requiring a more polar ligand.

Head-to-Head Physicochemical Comparison (Predicted Values)

To facilitate a direct comparison, the following table summarizes key predicted physicochemical properties for the parent scaffolds. It is crucial to note that these are computationally derived values and may differ from experimental results.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane2,6-Diazaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Molecular FormulaC₈H₁₅NC₈H₁₅NC₅H₁₀N₂C₅H₉NO
Molecular Weight125.21 g/mol 125.21 g/mol 98.15 g/mol 99.13 g/mol
Predicted pKa (strongest basic)10.511.2Not AvailableNot Available
Predicted XLogP31.81.9Not AvailableNot Available
Predicted Water Solubility15.5 g/L10.3 g/LNot AvailableNot Available
Topological Polar Surface Area12 Ų12 ŲNot AvailableNot Available

Data for 7-Azaspiro[3.5]nonane and 1-Azaspiro[4.4]nonane sourced from BenchChem.[13]

Key Observations:

  • Basicity and Lipophilicity: 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.[13]

  • Solubility: The predicted aqueous solubility of 7-azaspiro[3.5]nonane is slightly higher than that of 1-azaspiro[4.4]nonane.[13]

  • Polarity: Both parent azaspirocycles have a low topological polar surface area, suggesting good potential for cell permeability.[13] The introduction of an oxygen atom in oxaspirocycles is expected to increase polarity and solubility.[12]

Experimental Protocols for Property Determination

To provide a practical framework for the comparative evaluation of these spirocycles, we present detailed protocols for the experimental determination of key physicochemical properties.

Determination of Lipophilicity (Log P) by RP-HPLC

The octanol-water partition coefficient (Log P) is a critical measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for its determination.[14][15]

Experimental Workflow for Log P Determination

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock Solutions of Reference Compounds (known Log P) inject_std Inject Reference Compounds (Isocratic Elution) prep_std->inject_std prep_sample Prepare Stock Solution of Test Compound inject_sample Inject Test Compound prep_sample->inject_sample measure_rt_std Measure Retention Times (tR) inject_std->measure_rt_std plot_calib Plot log k' vs. Log P for Reference Compounds measure_rt_std->plot_calib measure_rt_sample Measure Retention Time (tR) inject_sample->measure_rt_sample calc_logP Calculate Log P of Test Compound from Calibration Curve measure_rt_sample->calc_logP plot_calib->calc_logP

Caption: Workflow for Log P determination by RP-HPLC.

Step-by-Step Protocol:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water.

  • Preparation of Reference Standards: Prepare stock solutions of a series of reference compounds with known Log P values.

  • Preparation of Test Compound: Prepare a stock solution of the spirocyclic compound to be tested.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the reference standards and record their retention times (t_R).

    • Inject the test compound and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • For each compound, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

    • Plot log k' of the reference standards against their known Log P values to generate a calibration curve.

    • Using the log k' of the test compound, determine its Log P from the calibration curve.[16]

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is crucial for understanding a compound's behavior in physiological environments.[17] UV-Vis spectrophotometry provides a high-throughput method for pKa determination for compounds containing a chromophore.[18][19]

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis prep_buffers Prepare a Series of Buffers with Varying pH add_sample Add Test Compound to each Buffer in a 96-well Plate prep_buffers->add_sample prep_sample Prepare Stock Solution of Test Compound prep_sample->add_sample measure_abs Measure Absorbance Spectrum for each pH add_sample->measure_abs plot_data Plot Absorbance vs. pH at a Specific Wavelength measure_abs->plot_data calc_pka Determine pKa from the Inflection Point of the Sigmoidal Curve plot_data->calc_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Preparation of Test Compound: Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation in 96-Well Plate: Aliquot the buffer solutions into the wells of a 96-well UV-transparent plate. Add a small, constant volume of the test compound stock solution to each well.[20]

  • Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Select a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength against the pH of the buffer solutions.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[17][21]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing the metabolic stability of a compound early in the drug discovery process is critical to predict its in vivo half-life.[22][23] Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro tool for this purpose.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system.

    • Prepare a stock solution of the test spirocyclic compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug) in a suitable solvent.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t_1/2) * (volume of incubation / amount of microsomal protein).

Conclusion

The strategic incorporation of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and its derivatives represent a valuable class of building blocks, offering a unique 3D architecture. A thorough comparative evaluation of its physicochemical and metabolic properties against other spirocyclic alternatives, such as azaspiro[3.3]heptanes and oxaspirocycles, is essential for informed scaffold selection. The experimental protocols detailed in this guide provide a robust framework for conducting such a head-to-head comparison, enabling researchers to make data-driven decisions in the design of next-generation therapeutics with optimized pharmacological profiles.

References

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Comparative

A Comparative Guide to the Structural Validation of Synthesized Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a key building block in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Researchers, scientists, and drug development professionals will find scientifically grounded insights and actionable protocols to ensure the structural integrity of this and similar spirocyclic scaffolds. The unique three-dimensional architecture of diazaspiro[3.5]nonane derivatives makes them valuable frameworks for novel therapeutic agents, necessitating unambiguous structural confirmation.[1][2]

The Imperative of a Multi-Pronged Validation Strategy

Relying on a single analytical technique for the structural elucidation of a complex molecule like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is scientifically untenable. Each method provides a unique piece of the structural puzzle. Only by combining data from orthogonal techniques can a scientist confidently assert the identity and purity of the synthesized compound. This guide details a self-validating workflow where the results from one experiment corroborate and build upon the findings of the last.

This integrated approach, combining mass spectrometry for molecular weight confirmation with a suite of nuclear magnetic resonance (NMR) techniques for mapping the atomic framework, represents the gold standard. For ultimate, unambiguous proof, single-crystal X-ray crystallography is the final arbiter, though not always feasible.

The Validation Workflow: From Molecular Mass to 3D Structure

The logical flow of structural validation follows a path of increasing detail. We begin by confirming the mass of the molecule, proceed to map its complex proton and carbon environment, and finally, if required, determine its precise three-dimensional arrangement in space.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Gauntlet Syn Synthesized Compound (Crude Product) Pur Purification (e.g., Column Chromatography, Recrystallization) Syn->Pur MS Step 1: Mass Spectrometry (MS) Confirm Molecular Weight Pur->MS Initial Confirmation NMR1D Step 2: 1D NMR (¹H, ¹³C) Map Nuclei & Functional Groups MS->NMR1D Proceed if MW matches NMR2D Step 3: 2D NMR (COSY, HSQC) Establish Connectivity NMR1D->NMR2D Elucidate connections XRAY Step 4 (Optional): X-Ray Crystallography Unambiguous 3D Structure NMR2D->XRAY For absolute configuration Final Validated Structure: Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl NMR2D->Final Structure Confirmed XRAY->Final Structure Confirmed

Caption: Workflow for robust structural validation.

Part 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

Expertise & Causality: The first and most fundamental question is: "Did I make a molecule of the correct mass?" Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal starting point. It is a soft ionization technique that typically yields the molecular ion, minimizing fragmentation and providing a clear readout of the molecular weight. For a hydrochloride salt, we expect to see the protonated molecule [M+H]⁺ of the free base, as the HCl is lost.

Expected Results for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate:

  • Molecular Formula (Free Base): C₁₅H₂₀N₂O₂

  • Molecular Weight (Free Base): 260.33 g/mol

  • Expected Ion in ESI-MS (+): [M+H]⁺ = 261.16 m/z

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized hydrochloride salt in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The high solubility of the HCl salt in polar solvents is advantageous.[3]

  • Instrument Setup: Set the mass spectrometer to positive ion detection mode (ESI+).

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Look for the base peak corresponding to the [M+H]⁺ ion. The presence of sodiated adducts [M+Na]⁺ at m/z 283.14 is also common and further validates the molecular weight.[4]

Trustworthiness: A peak at m/z 261.16 provides strong initial evidence for the successful synthesis of the target molecule's core structure. However, it reveals nothing about its isomerism. Multiple compounds can share the same molecular formula; therefore, MS alone is insufficient for complete validation.[5]

Part 2: The Gold Standard - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[5] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the molecular skeleton, identify functional groups, and determine the connectivity of atoms. For the hydrochloride salt, protonation of the piperidine nitrogen causes a downfield shift of adjacent protons, a key diagnostic feature.[3][6]

¹H NMR: Mapping the Proton Environment

Causality: The chemical shift (δ) of each proton is determined by its local electronic environment. Protons near electronegative atoms (O, N⁺) are "deshielded" and appear at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and allows for the observation of exchangeable N-H protons.[3][7]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants.

Data Interpretation: Expected ¹H NMR Signals (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl (Ar-H)~7.30-7.45Multiplet5HCharacteristic aromatic region for a monosubstituted benzene ring.
Benzylic (-CH₂-Ph)~5.15Singlet2HSinglet because there are no adjacent protons. Deshielded by the adjacent oxygen and phenyl group.[8]
Piperidine N-H₂⁺~9.0-9.5Broad Singlet2HExchangeable protons on the protonated nitrogen. Appears broad and downfield due to the positive charge and solvent exchange.
Piperidine C-H (α to N⁺)~3.1-3.3Multiplet4HSignificantly deshielded due to the adjacent positively charged nitrogen atom.[6]
Azetidine C-H (α to N)~3.8-4.0Multiplet4HDeshielded by the adjacent nitrogen of the carbamate.
Piperidine C-H (β to N⁺)~1.8-2.0Multiplet4HTypical aliphatic region, less deshielded than the protons alpha to the nitrogen.
¹³C NMR: The Carbon Skeleton

Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., C=O, aromatic, aliphatic).

Data Interpretation: Expected ¹³C NMR Signals (in DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~155-156Typical range for a carbamate carbonyl carbon.
Aromatic (ipso-C)~137The carbon of the phenyl ring attached to the benzylic CH₂.
Aromatic (Ar-C)~127-129Signals for the other aromatic carbons.
Benzylic (-CH₂-Ph)~66Deshielded by adjacent oxygen and phenyl ring.
Azetidine (C-N)~50-55Aliphatic carbons attached to the carbamate nitrogen.
Piperidine (C-N⁺)~40-45Aliphatic carbons attached to the protonated piperidine nitrogen.
Piperidine (C-C-N⁺)~25-30The central carbon of the piperidine ring.
Spirocyclic C~35-40The quaternary spiro-carbon atom.
2D NMR: Confirming Connectivity

Trustworthiness: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the definitive links between atoms, acting as a self-validation system for the 1D spectral assignments.

  • COSY (¹ H-¹H): Shows which protons are coupled (i.e., on adjacent carbons). We would expect to see correlations between the piperidine protons at ~3.2 ppm and ~1.9 ppm, confirming the ring structure.

  • HSQC (¹ H-¹³C): Maps each proton directly to the carbon it is attached to. This experiment would unambiguously link the proton signals in the table above to their corresponding carbon signals, confirming the assignments. For example, the proton signal at ~5.15 ppm would show a correlation to the carbon signal at ~66 ppm.

Part 3: Unambiguous Proof via X-Ray Crystallography

Expertise & Causality: While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.[1][9] It is the ultimate arbiter of structural analysis, revealing precise bond lengths, angles, and the absolute configuration of stereocenters.[10]

Comparison with Other Techniques:

  • Advantage: Provides definitive, undeniable proof of structure.[1] It is the only technique that can determine the absolute stereochemistry without ambiguity.

  • Disadvantage: The primary bottleneck is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.[9] Not all compounds crystallize readily.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: The key, and often most difficult, step.[9] Slow evaporation of a saturated solution is a common method. A variety of solvents and solvent/anti-solvent pairs (e.g., methanol/ether, ethanol/hexane) should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[10]

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding an atomic model of the molecule.[10]

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
ESI-MS Molecular WeightFast, highly sensitive, requires minimal sample.Provides no isomeric or connectivity information.[5]
¹H NMR Proton environment, functional groups, relative stereochemistry.Rich structural detail, quantitative.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, count of unique carbons.Complements ¹H NMR, good spectral dispersion.Lower sensitivity, longer acquisition times.
2D NMR Atom-to-atom connectivity (H-H, C-H).Resolves ambiguities from 1D spectra, confirms assignments.Requires more instrument time and expertise for interpretation.
X-Ray Absolute 3D structure, bond lengths/angles, stereochemistry.Unambiguous and definitive proof of structure.[1][9]Requires a high-quality single crystal, which can be difficult to obtain.[9]

Conclusion

The structural validation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a critical step in its application for research and drug development. A logical, multi-technique approach is not merely best practice; it is a scientific necessity. By systematically employing mass spectrometry to confirm the molecular weight, followed by a comprehensive suite of 1D and 2D NMR experiments to map the molecular framework, researchers can achieve a high degree of confidence in the structure and purity of their synthesized material. When absolute proof of stereochemistry or solid-state conformation is required, X-ray crystallography serves as the ultimate confirmation. This rigorous, self-validating workflow ensures the scientific integrity of subsequent research and development efforts.

References

  • Benchchem. (n.d.). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professio.
  • AngeneChemical. (n.d.). benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride.
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Reddit. (2023). How to detect a HCl salt in organic compunds.
  • ChemicalBook. (n.d.). benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride(1227381-91-0)核磁图(1HNMR).
  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Siau, W.-Y., & Bode, J. W. (n.d.). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). 2,7-Diazaspiro[3.5]nonane.
  • Klenner, F., et al. (n.d.).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ResearchGate. (n.d.). (PDF) Characterization Techniques for Chemical and Structural Analyses.
  • PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Mykhailiuk, P. K., et al. (2021).
  • Benchchem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane.
  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Journal of the American Chemical Society. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • American Chemical Society - ACS Figshare. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)
  • ResearchGate. (n.d.). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • MySkinRecipes. (n.d.). Benzyl 2-Hydroxy-7-Azaspiro[3.
  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
  • National Institutes of Health. (n.d.). Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate.

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Validation

A Comparative Guide to the Antitubercular Activity of Diazaspiro[3.5]nonane Analogs

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis nec...

Author: BenchChem Technical Support Team. Date: January 2026

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutic agents that operate via unique mechanisms of action to circumvent existing resistance pathways.[1] Within the landscape of modern drug discovery, diazaspiro[3.5]nonane derivatives have emerged as a particularly promising scaffold. This guide provides a comparative analysis of their antitubercular activity, delves into their structure-activity relationships (SAR), clarifies their mechanism of action, and provides detailed experimental protocols for their synthesis and evaluation.

The Evolution from Benzothiazinones to a Superior Scaffold

The journey of the diazaspiro[3.5]nonane scaffold is intrinsically linked to the development of benzothiazinones (BTZs), a potent class of antimycobacterials.[2] Early BTZs, such as BTZ043 and its next-generation analog PBTZ169 (macozinone), demonstrated remarkable, nanomolar-level potency against Mtb.[3] Their mechanism was identified as the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[2] DprE1 is essential for the formation of decaprenylphosphoryl arabinose, a precursor for arabinan, a key component of the cell wall's arabinogalactan layer. Inhibition of this pathway leads to defective cell wall synthesis, provoking cell lysis and bacterial death.[2]

However, a significant limitation of these pioneering BTZs was their lack of efficacy against nontuberculous mycobacteria (NTM), such as Mycobacterium abscessus. This was attributed to a key mutation (Cys387Ala) in the DprE1 enzyme of NTM species.[4] This challenge spurred medicinal chemistry efforts to identify new scaffolds that could overcome this limitation. A screening of a large BTZ library identified two hits featuring a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety that showed enhanced activity against M. abscessus. This discovery established the diazaspiro[3.5]nonane core as a privileged scaffold for developing next-generation, broad-spectrum antimycobacterial agents.

Comparative In Vitro Antitubercular Activity

The true potential of the 2,7-diazaspiro[3.5]nonane scaffold is evident in its superior performance compared to both other diazaspiro rings and the parent BTZ compounds, particularly against challenging pathogens. Subsequent optimization of this scaffold has led to lead compounds with exceptional potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Diazaspiro[3.5]nonane Analogs and Controls

Compound IDCore Scaffold ModificationR-Group (on Benzyl Moiety)Mtb H37Rv (μg/mL)MDR-MTB (μg/mL)M. abscessus (μg/mL)M. avium (μg/mL)Reference
PBTZ169 (Reference)N/A<0.01<0.01>32>32
A1 2,8-diazaspiro[4.5]decane4-Fluorophenyl>32NT>32NT
A2 3,9-diazaspiro[5.5]undecane4-Fluorophenyl>32NT>32NT
3a 2,7-diazaspiro[3.5]nonane4-Fluorophenyl0.03125NT2.5NT
B1 2,7-diazaspiro[3.5]nonaneEthyl<0.01NT0.31250.625
B2 2,7-diazaspiro[3.5]nonane4-(Trifluoromethyl)phenyl<0.01<0.016<0.031250.0625[5]
2d 2,7-diazaspiro[3.5]nonane4-Fluorophenyl (methyl at benzylic carbon)<0.016<0.016NTNT[5]

NT: Not Tested. MDR-MTB represents various clinically isolated multidrug-resistant strains.

As the data clearly indicates, replacing the 2,7-diazaspiro[3.5]nonane moiety with other diazaspiro rings (compounds A1, A2) results in a complete loss of activity. The initial hit (3a) showed promise, but subsequent optimization of the benzyl substituent led to compounds like B2, which not only retained sub-nanomolar potency against drug-sensitive and MDR-TB but also gained exceptional activity against NTM strains where PBTZ169 fails. Compound 2d, another potent analog, demonstrated significant efficacy in an acute mouse model of TB and exhibited a better pharmacokinetic profile than PBTZ169.[5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The superior activity of these analogs is a direct result of specific structural features that optimize their interaction with the DprE1 enzyme across different mycobacterial species.

Key SAR Findings:
  • The Diazaspiro[3.5]nonane Core is Optimal : As demonstrated in Table 1, this specific spirocyclic system is crucial for biological activity. Its rigid, three-dimensional structure likely positions the pharmacophoric elements in an optimal conformation for binding to the DprE1 active site.[3]

  • Benzyl Substituents Modulate Potency : Simple replacement of a 4-fluorophenyl group with an ethyl group was well-tolerated and even enhanced activity against NTM (compare 3a and B1). The introduction of a para-trifluoromethyl group, as in the lead compound B2, yielded the highest potency across all tested strains.

  • Stereochemistry is Critical : Further investigation into the stereoisomers of lead compounds revealed that the biological activity is stereospecific. For compound B2, the R-enantiomer (B2-1) was identified as the more active form, highlighting a specific chiral interaction within the enzyme's binding pocket.[4]

The following diagram illustrates the key structural components and their influence on antitubercular activity.

SAR_Diazaspiro cluster_core Core Scaffold cluster_substituents Key Substitutions cluster_activity Biological Activity Core 2,7-Diazaspiro[3.5]nonane Linker Linker Core->Linker Stereo Stereochemistry Core->Stereo Potency High Potency vs Mtb/MDR-TB Core->Potency Essential for Activity BTZ Benzothiazinone Moiety Linker->BTZ R_Group R-Group on Benzyl Linker->R_Group R_Group->Potency Modulates Potency Stereo->Potency Defines Active Enantiomer Spectrum Broad Spectrum vs NTM Potency->Spectrum Key Advantage

Caption: Key SAR features of diazaspiro[3.5]nonane analogs.

Mechanism of Action: DprE1 Inhibition

The broad-spectrum activity of optimized analogs like B2-1 is rooted in a specific molecular interaction. Mechanistic studies showed that the compound establishes a stable electrostatic interaction with the Asp326 residue of M. abscessus DprE1.[4] This residue is highly conserved across various mycobacterial species, unlike the Cys387 residue that confers intrinsic resistance to older BTZs. This novel interaction explains the potent, broad-spectrum activity and provides a clear blueprint for designing next-generation DprE1 inhibitors.[4]

The diagram below illustrates the mycobacterial arabinan synthesis pathway and the inhibitory action of these compounds.

DprE1_Pathway PRPP PRPP DPR Decaprenyl-P-Ribose (DPR) PRPP->DPR DprA-DprB DPA Decaprenyl-P-Arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DPX Decaprenyl-P-Xylose DPR->DPA Epimerization CellWall Cell Wall Integrity Arabinan->CellWall Lysis Cell Lysis DprE1 DprE1 DprE1->DPR Inhibitor Diazaspiro[3.5]nonane Analog Inhibitor->DprE1 Inhibits

Caption: Inhibition of the DprE1 enzyme blocks arabinan synthesis.

Experimental Methodologies

Reproducibility and rigorous validation are the cornerstones of drug discovery. The following sections detail the protocols for the synthesis and evaluation of these promising antitubercular agents.

General Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Analogs

The synthesis of these target compounds is typically achieved through a multi-step process involving reductive amination followed by coupling with the benzothiazinone core. The causality behind this choice is its high efficiency and modularity, allowing for diverse analogs to be created by simply changing the starting ketone.

Synthesis_Workflow Start N-Boc-2,7-diazaspiro[3.5]nonane Step1 Step 1: Reductive Amination (e.g., Ti(OiPr)4, NaBH3CN) Start->Step1 Ketone Substituted Ketone (R-C(O)-R') Ketone->Step1 Intermediate1 N-Boc Protected Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., Trifluoroacetic Acid) Intermediate1->Step2 Intermediate2 Diazaspiro Amine Salt Step2->Intermediate2 Step3 Step 3: Coupling Reaction (with BTZ precursor) Intermediate2->Step3 Final Final Diazaspiro[3.5]nonane BTZ Analog Step3->Final

Caption: General synthetic workflow for target compounds.

Step-by-Step Protocol:

  • Reductive Amination:

    • To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1 equivalent) in a suitable solvent like dichloromethane (DCM), add the desired ketone or aldehyde (1.1 equivalents).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or titanium isopropoxide (Ti(OiPr)₄) followed by sodium cyanoborohydride (NaBH₃CN), and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with a basic solution (e.g., NaHCO₃), extracting with an organic solvent, drying, and concentrating to yield the N-Boc protected intermediate.

  • Boc Deprotection:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected diazaspiro amine salt, which is often used in the next step without further purification.

  • Coupling to Benzothiazinone Core:

    • The deprotected amine is coupled with a suitable activated benzothiazinone precursor (e.g., a sulfonyl chloride derivative) under basic conditions (e.g., using triethylamine or DIPEA) in a solvent like DCM or DMF.

    • The reaction is stirred until completion, followed by an aqueous workup, extraction, and purification by column chromatography to yield the final product.

In Vitro Antitubercular Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth. The choice of a broth-based assay allows for high-throughput screening in a 96-well plate format.[6]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a serial two-fold dilution of the compound in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv (or other strains) adjusted to a McFarland standard of 0.5, which is then further diluted to achieve a final concentration of approximately 1.5 x 10⁵ CFU/mL in each well.[6]

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days. This extended incubation is necessary due to the slow-growing nature of Mtb.

  • MIC Determination:

    • After incubation, add a growth indicator, such as Resazurin or Alamar Blue.[7]

    • Incubate for another 24 hours. A color change (e.g., blue to pink for Resazurin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration in a well with no visible color change.

Conclusion and Future Outlook

The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a significant advancement in the quest for novel antitubercular agents. Analogs derived from this core have demonstrated extraordinary potency against both drug-sensitive and resistant strains of M. tuberculosis and, crucially, have overcome the resistance observed in NTM species with previous generations of DprE1 inhibitors. The clear structure-activity relationships and detailed mechanistic understanding provide a solid foundation for further development.

Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to identify a candidate suitable for clinical trials. The robust synthetic routes and reliable screening protocols outlined here will be instrumental in this endeavor. The success of this chemical class reinforces the strategy of targeting essential and conserved pathways in mycobacteria as a viable path toward combating the global threat of tuberculosis.

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Comparative

A Comparative Guide to the Synthetic Efficiency of Diazaspiro[3.5]nonane Routes

Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Medicinal Chemistry The diazaspiro[3.5]nonane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.5]nonanes in Medicinal Chemistry

The diazaspiro[3.5]nonane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry. Its rigid framework and defined exit vectors offer a compelling alternative to more traditional, often planar, heterocyclic systems. This structural rigidity can lead to improved physicochemical properties, enhanced target selectivity, and ultimately, more promising drug candidates. As such, the development of efficient, scalable, and sustainable synthetic routes to various diazaspiro[3.5]nonane isomers is of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of various synthetic strategies for accessing the diazaspiro[3.5]nonane core. We will delve into the underlying chemical principles of each route, present comparative data on their efficiency, and provide detailed experimental protocols for key methodologies. The aim is to equip researchers with the necessary information to select the most appropriate synthetic route based on their specific needs, whether for small-scale library synthesis or large-scale production of a lead candidate.

Strategic Approaches to the Diazaspiro[3.5]nonane Core

The synthesis of diazaspiro[3.5]nonanes can be broadly categorized into several strategic approaches, each with its own set of advantages and challenges. These include multi-step linear syntheses, intramolecular cyclization strategies, and methods employing dearomatization reactions. A crucial aspect in many of these syntheses is the use of orthogonal protecting groups, which allow for the selective functionalization of the two nitrogen atoms within the spirocyclic framework.

Route 1: Multi-Step Linear Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

A robust and scalable multi-step synthesis for orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported, highlighting a common strategy in medicinal chemistry for creating versatile building blocks. This approach involves the sequential construction of the two rings and the introduction of protecting groups that can be removed under different conditions, allowing for selective late-stage functionalization.

The general workflow for this approach is depicted below:

A Starting Materials B Ring Formation 1 A->B Step 1 C Functional Group Interconversion B->C Step 2 D Ring Formation 2 (Cyclization) C->D Step 3 E Introduction of Orthogonal Protecting Groups D->E Step 4 & 5 F Final Product E->F Step 6

Caption: General workflow for the multi-step synthesis of 2,6-diazaspiro[3.5]nonane.

This six-step synthesis provides the orthogonally protected 2,6-diazaspiro[3.5]nonane with an excellent overall yield of 53%. The synthesis has been optimized for gram-scale production and is amenable to further scale-up.[1][2]

Key Features of Route 1:

  • High Overall Yield: A notable 53% yield over six steps makes this an efficient process.[1]

  • Scalability: The methodology has been successfully demonstrated on a multi-gram scale.[2]

  • Orthogonal Protection: The final product is equipped with Boc and Bn protecting groups, which are ideal for selective functionalization in medicinal chemistry applications.[1]

  • Versatility: This route provides a versatile building block for the synthesis of a wide range of derivatives.[1]

Route 2: Synthesis of 1,7-Diazaspiro[3.5]nonane via Intramolecular Cyclization

Another common strategy involves the construction of a linear precursor containing both nitrogen atoms, followed by an intramolecular cyclization to form the second ring. A patented method for the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate exemplifies this approach. This seven-step synthesis starts from readily available materials and proceeds through a series of transformations to build the spirocyclic core.

The synthetic workflow for this route can be visualized as follows:

A N-tosylbis(2-bromoethyl)amine + Diethyl malonate B Diester Intermediate A->B Step 1 C Diol Intermediate B->C Reduction (LiBH4) D Ditosylate Intermediate C->D Tosylation E Cyclization D->E Ring Closure (Cs2CO3) F N-Boc-1,7-diazaspiro[3.5]nonane E->F Deprotection & Boc Protection A Phenol with Pendant Urea B Oxidative Cyclization A->B Oxidant (e.g., PIFA) C Intramolecular aza-Michael Addition B->C Spontaneous D Spirotricyclic Diamine C->D

Caption: Key transformation in the dearomatizing intramolecular diamination route.

This complexity-generating transformation yields products with rich functionality suitable for application in the synthesis of potentially bioactive compounds. [3][4] Key Features of Route 3:

  • Step Economy: This approach builds significant molecular complexity in a single step.

  • Stereocontrol: The reaction proceeds with a high degree of stereocontrol, which is crucial for medicinal chemistry applications. [3][4]* Novel Scaffolds: This method provides access to unique and highly functionalized spirocyclic systems.

Comparative Analysis of Synthetic Efficiency

A direct, quantitative comparison of the synthetic efficiency of these routes is challenging due to the limited availability of directly comparable data for the same diazaspiro[3.5]nonane isomer. However, we can perform a qualitative and semi-quantitative analysis based on the reported yields, reaction conditions, and scalability.

Metric Route 1 (2,6-Diazaspiro[3.5]nonane) Route 2 (1,7-Diazaspiro[3.5]nonane) Route 3 (Spirotricyclic 1,2-Diamine)
Overall Yield 53% (over 6 steps) [1]Not explicitly stated, multi-stepGood to excellent for the key transformation
Number of Steps 6 [1]7Fewer steps for core formation
Scalability Demonstrated on multi-gram scale [2]Potentially scalableResearch scale, scalability not detailed
Starting Materials Commercially availableReadily availableRequires synthesis of substituted phenols
Key Advantages High overall yield, orthogonal protectionUse of simple starting materialsHigh step economy, stereocontrol
Potential Challenges Longer linear sequenceModerate yields in some stepsSubstrate-specific, may require optimization

Green Chemistry Perspective

In modern drug development, the environmental impact of a synthetic route is a critical consideration. Green chemistry metrics such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) (total mass input per mass of product) provide a framework for evaluating the sustainability of a chemical process. [5][6][7][8] While the source literature does not explicitly calculate these metrics for the diazaspiro[3.5]nonane syntheses, we can infer some general trends:

  • Route 1 , with its high overall yield, likely has a more favorable PMI compared to routes with lower yields over a similar number of steps. However, the use of protecting groups adds to the mass of reagents that do not end up in the final product, which can increase the E-factor.

  • Route 2 , being a longer linear synthesis, may have a higher PMI due to the cumulative mass of solvents and reagents used in each step.

  • Route 3 , with its high step economy, has the potential for a very low PMI for the core-forming step. However, the synthesis of the starting materials must also be considered for a full life-cycle assessment.

A truly "green" synthesis would minimize the use of hazardous reagents and solvents, reduce the number of synthetic steps, and maximize atom economy. Of the routes presented, the dearomatization strategy (Route 3) appears to be the most aligned with the principles of green chemistry in terms of step economy and complexity generation.

Experimental Protocols

Protocol for Route 1: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

A detailed experimental protocol for this six-step synthesis has been published and is recommended for researchers seeking to produce this versatile building block on a gram scale. [1]The key steps involve the formation of a piperidine ring, followed by the construction of the azetidine ring and subsequent introduction of orthogonal protecting groups. The purification of intermediates is typically achieved through column chromatography.

Protocol for Route 2: Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate

The patented seven-step synthesis provides a detailed procedure for each transformation. [9]Key steps and their respective reaction conditions are outlined below:

  • Step 1: Reaction of N-tosylbis(2-bromoethyl)amine with diethyl malonate in the presence of a base.

  • Step 2: Reduction of the resulting diester with lithium borohydride in tetrahydrofuran. [9]3. Step 3: Tosylation of the diol intermediate.

  • Step 4: Intramolecular cyclization using cesium carbonate in acetonitrile. [9]5. Step 5: Reduction of the tosyl group.

  • Step 6: Protection of one of the amino groups with a Boc group.

  • Step 7: Deprotection of the other amino group.

Conclusion and Future Outlook

The synthesis of diazaspiro[3.5]nonanes is a rapidly evolving field, driven by the increasing demand for these unique scaffolds in drug discovery. This guide has highlighted several key synthetic strategies, each with its own merits and drawbacks.

The multi-step linear synthesis of orthogonally protected derivatives, such as the route to 2,6-diazaspiro[3.5]nonane, offers a reliable and scalable method for producing versatile building blocks for medicinal chemistry. Intramolecular cyclization strategies provide a convergent approach that can be adapted for the synthesis of various isomers. Finally, novel methods like dearomatizing intramolecular diaminations offer exciting opportunities for rapid and stereocontrolled access to complex spirocyclic systems.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes. This will include the exploration of new catalytic methods, the use of flow chemistry for improved scalability and safety, and the application of biocatalysis to introduce chirality and reduce environmental impact. As our understanding of the biological importance of diazaspiro[3.5]nonanes continues to grow, so too will the demand for innovative and practical synthetic methodologies to access this important class of molecules.

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Validation

A Senior Application Scientist's Guide to the Biological Evaluation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride and Its Analogs

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. The spirocyclic diamine motif, particularly the 2,7-di...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. The spirocyclic diamine motif, particularly the 2,7-diazaspiro[3.5]nonane core, has emerged as a promising framework in drug discovery. Its inherent three-dimensionality provides a unique vectoral orientation for substituents, enabling fine-tuned interactions with biological targets. This guide provides an in-depth comparative analysis of the biological evaluation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and its structurally related analogs. We will delve into the experimental methodologies, structure-activity relationships (SAR), and potential therapeutic applications of this intriguing class of compounds, grounded in field-proven insights and authoritative data.

Introduction to the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold is a bicyclic amine featuring a spirocyclic core that has garnered significant attention for its versatility in medicinal chemistry.[1] This rigid structure serves as a valuable bioisostere for more flexible cyclic amines like piperazine, offering improved physicochemical properties such as solubility and metabolic stability.[2] Derivatives of this scaffold are being explored for a range of therapeutic applications, including antitubercular agents and modulators of sigma receptors.[1]

This guide will focus on a specific derivative, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, and compare its potential biological profile with key analogs. The rationale behind selecting these analogs is to probe the influence of substituents at the 2- and 7-positions of the diazaspiro ring on biological activity.

Core Compound and Selected Analogs for Comparison

For this comparative guide, we will focus on the following compounds:

Compound ID Structure Key Features
Parent Compound Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochlorideBenzyl group at the 2-position and a carboxylate protecting group. The hydrochloride salt enhances solubility.
Analog A 2-Benzyl-7-(Substituted Benzothiazinone)-2,7-diazaspiro[3.5]nonaneThe core scaffold is integrated into a larger benzothiazinone structure, targeting DprE1 in Mycobacterium tuberculosis.[3]
Analog B 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonaneThe carboxylate at the 2-position is replaced with a methyl group, altering basicity and lipophilicity.[1]
Analog C 7-Benzyl-2-(3-Phenylpropyl)-2,7-diazaspiro[3.5]nonaneFeatures a longer, more flexible phenylpropyl group at the 2-position, potentially influencing receptor binding.[1]

Biological Evaluation Workflows

A comprehensive biological evaluation of novel chemical entities involves a tiered approach, starting with in vitro assays to assess potency, selectivity, and basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by in vivo studies for promising candidates.

Below is a logical workflow for the biological evaluation of the 2,7-diazaspiro[3.5]nonane series.

Caption: A streamlined workflow for the biological evaluation of novel chemical entities.

Part 1: Antimycobacterial Activity Evaluation

Derivatives of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have shown potent activity against Mycobacterium tuberculosis (MTB).[3] The primary target for these compounds is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C until the mid-log phase.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration and added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the bacteria.

Comparative Data: Antimycobacterial Activity
Compound Target MIC (μg/mL) against MTB H37Rv Reference
Analog A (Optimized Benzothiazinone) DprE1< 0.01[3]
Parent Compound & Other Analogs DprE1 (putative)Data not available-

Interpretation of Results:

Part 2: Sigma Receptor Binding Affinity

The 2,7-diazaspiro[3.5]nonane scaffold has also been identified as a promising framework for developing ligands for sigma receptors, which are implicated in various central nervous system (CNS) disorders.[1]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to quantify the affinity of a ligand for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target sigma receptor (e.g., sigma-1 or sigma-2) are prepared from cell lines or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability of the receptors and ligands.

  • Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the sigma receptor (e.g., -pentazocine for sigma-1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Comparative Data: Sigma-1 Receptor Binding Affinity
Compound Target Ki (nM) for Sigma-1 Receptor Reference
Analog C (AD195) Sigma-1 Receptor3.2[1]
Analog with Phenethyl at position 2 (AD172) Sigma-1 Receptor1.8[1]
Analog B (Methyl at position 2) Sigma-1 ReceptorNo reported activity[1]
Parent Compound Sigma-1 Receptor (putative)Data not available-

Interpretation of Results:

The high binding affinity of Analog C and a related phenethyl analog for the sigma-1 receptor demonstrates that the 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold is a privileged structure for targeting this receptor. The nature of the substituent at the 2-position is critical for high-affinity binding, with longer, lipophilic groups like phenylpropyl and phenethyl being favored over a small methyl group. This suggests that the parent compound, with its benzyl-carboxylate at the 2-position, may exhibit some affinity for the sigma-1 receptor, although the presence of the polar carboxylate group would likely influence its binding profile.

Part 3: In Vitro ADME Profiling

Early assessment of ADME properties is crucial to identify compounds with favorable drug-like characteristics. Metabolic stability is a key parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.

Experimental Protocol: Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Methodology:

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer. The NADPH-regenerating system is essential for the activity of CYP450 enzymes.

  • Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data: In Vitro Metabolic Stability
Compound In Vitro Half-life (t½) in Human Liver Microsomes Interpretation Reference
Analog A (Optimized Benzothiazinone) Favorable metabolic stability reportedOptimized for in vivo use[3]
Parent Compound & Other Analogs Data not availableExpected to vary based on lipophilicity and sites of metabolism-

Interpretation of Results:

The favorable metabolic stability of the optimized Analog A underscores the potential of the 2,7-diazaspiro[3.5]nonane scaffold to be incorporated into drug candidates with good pharmacokinetic profiles.[3] The metabolic stability of the parent compound and other analogs would be influenced by the nature of the substituents. For instance, the benzyl group is a potential site of hydroxylation, and the ester of the carboxylate group in the parent compound could be susceptible to hydrolysis by esterases.

Structure-Activity Relationship (SAR) and Future Directions

The biological data for the analogs of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride provide valuable insights into the structure-activity relationships of this scaffold.

Caption: Key structure-activity relationships for the 2,7-diazaspiro[3.5]nonane scaffold.

Key SAR takeaways:

  • N7-Substituent: The benzyl group at the N7 position appears to be well-tolerated and is present in analogs with both antimycobacterial and sigma receptor activity.

  • N2-Substituent: The nature of the substituent at the N2 position is a critical determinant of biological activity and target selectivity.

    • For antimycobacterial activity , the N2 position serves as an attachment point for the benzothiazinone "warhead," which is essential for the mechanism of action.

    • For sigma receptor binding , a long, lipophilic group at the N2 position is crucial for high-affinity interactions.

Future Directions:

The 2,7-diazaspiro[3.5]nonane scaffold represents a versatile platform for the design of novel therapeutic agents. Future research in this area could focus on:

  • Systematic SAR studies of the parent compound, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, to establish its baseline biological activity.

  • Exploration of a wider range of substituents at the N2 and N7 positions to optimize potency and selectivity for various biological targets.

  • Investigation of other potential therapeutic applications , such as anticancer agents, given the prevalence of spirocyclic scaffolds in oncology drug discovery.

Conclusion

This guide has provided a comprehensive overview of the biological evaluation of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and its analogs. By examining the available data on their antimycobacterial and sigma receptor binding activities, we have highlighted the key structural features that drive their biological effects. The detailed experimental protocols and SAR analysis presented herein offer a valuable resource for researchers and drug development professionals working with this promising class of spirocyclic compounds. The 2,7-diazaspiro[3.5]nonane scaffold holds significant potential for the development of next-generation therapeutics, and further exploration of its chemical space is highly warranted.

References

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

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Comparative

A Guide to the Spectroscopic Differentiation of Diazaspiro[3.5]nonane Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Isomeric Purity in a Privileged Scaffold The diazaspiro[3.5]nonane framework, a rigid three-dimensional structure, is a recog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Purity in a Privileged Scaffold

The diazaspiro[3.5]nonane framework, a rigid three-dimensional structure, is a recognized privileged scaffold in medicinal chemistry. Its unique architecture is of high interest for constructing complex molecules targeting a range of biological pathways, from GPR119 agonists to inhibitors of cancer-driving proteins like KRAS G12C.[1][2] The synthesis of these molecules demands unambiguous characterization, as constitutional isomers—compounds with the same molecular formula but different atomic connectivity—can exhibit profoundly different pharmacological and toxicological profiles.

This guide focuses on the five constitutional isomers of the parent diazaspiro[3.5]nonane (C₇H₁₄N₂):

  • 1,5-Diazaspiro[3.5]nonane

  • 1,6-Diazaspiro[3.5]nonane

  • 1,7-Diazaspiro[3.5]nonane

  • 2,6-Diazaspiro[3.5]nonane

  • 2,7-Diazaspiro[3.5]nonane

Differentiating these structures requires a multi-faceted spectroscopic approach. Here, we detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these closely related molecules.

Isomer Structures and Symmetry Considerations

The key to spectroscopic differentiation lies in the unique chemical environment of the nuclei within each isomer. The symmetry, or lack thereof, dictates the number of distinct signals in NMR spectroscopy, while the proximity of atoms to nitrogen and the spirocenter influences their chemical shifts.

Figure 2. Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified diazaspiro[3.5]nonane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for free bases, CDCl₃ is common, while for hydrochloride salts, D₂O or DMSO-d₆ is necessary. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C{¹H} NMR Acquisition: Acquire a broadband proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

  • DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton connectivities.

  • 2D HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to correlate protons with their directly bonded carbons.

  • 2D HMBC Acquisition: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (~50-80 ms) to observe 2- and 3-bond correlations, which are essential for linking the spirocyclic rings.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, assign chemical shifts, and use the 2D correlations to piece together the isomeric structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides information about the vibrational modes of functional groups. While less definitive than NMR for distinguishing constitutional isomers, it offers rapid confirmation of the amine functional groups and provides a characteristic fingerprint for each molecule.

Predicted Spectroscopic Differences

All diazaspiro[3.5]nonane isomers are secondary amines and are expected to show characteristic N-H stretching and bending vibrations.

  • N-H Stretch: A single, weak-to-medium intensity band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine. [3]The exact position can be sensitive to hydrogen bonding.

  • C-N Stretch: Aliphatic C-N stretching vibrations will appear as medium or weak bands in the 1250–1020 cm⁻¹ region. [3]The pattern of these bands in the fingerprint region will differ subtly between isomers due to the different arrangement of C-N bonds.

  • N-H Wag: A strong, broad band due to N-H wagging is expected between 910-665 cm⁻¹, confirming the presence of a secondary amine. [3] While the major peaks will be similar, the combination of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for differentiation by comparison to a known standard.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid (if a salt) or liquid (if a free base) sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.

  • Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands. Compare the key functional group regions and the overall fingerprint pattern to reference spectra or theoretical predictions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For isomers, the molecular ion peak will be identical, but the fragmentation patterns can be diagnostic.

Causality Behind Experimental Choices

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, creating a detailed "fingerprint" for each isomer. Electrospray Ionization (ESI) is a softer technique, typically used with LC-MS, which keeps the molecule intact ([M+H]⁺) and is ideal for confirming molecular weight before inducing fragmentation in a subsequent step (MS/MS). The fragmentation pathways are governed by the stability of the resulting carbocations and radical cations; different isomers will break apart in different, predictable ways.

Predicted Spectroscopic Differences

All isomers will have the same nominal molecular weight of 126 g/mol . [4]The key to differentiation is the relative abundance of fragment ions. Fragmentation is typically initiated by cleavage of the bonds alpha to the nitrogen atoms, as this leads to stabilized carbocations.

  • α-Cleavage: The most favorable fragmentation will be the loss of an alkyl radical adjacent to a nitrogen to form a stable iminium ion. The mass of the lost radical and the resulting fragment ion will depend on the isomer's structure.

    • 2,7-Diazaspiro[3.5]nonane: α-cleavage could involve the loss of a C₂H₅˙ radical from the piperidine ring or a CH₃˙ radical from the azetidine ring, leading to characteristic fragment ions.

    • 1,6-Diazaspiro[3.5]nonane: This isomer has more varied α-positions, which would likely lead to a more complex fragmentation pattern compared to its more symmetric counterparts.

  • Ring Cleavage: The azetidine and piperidine rings themselves can undergo fragmentation. The four-membered azetidine ring is more strained and may fragment more readily than the six-membered piperidine ring.

The relative intensity of these fragment peaks will be unique to each isomer, allowing for differentiation. For example, an isomer that can readily form a particularly stable tertiary carbocation upon fragmentation will show a very intense peak corresponding to that fragment.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile free base, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is suitable. For less volatile salts, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is preferred.

  • Full Scan MS (MS1): Acquire a full scan mass spectrum to confirm the molecular weight. For ESI, this will appear as the protonated molecule [M+H]⁺ at m/z 127. For EI, this will be the molecular ion [M]⁺˙ at m/z 126.

  • Tandem MS (MS/MS): Isolate the parent ion (m/z 127 or 126) in the mass spectrometer and subject it to Collision-Induced Dissociation (CID). This will induce fragmentation.

  • Data Acquisition: Record the resulting fragment ions.

  • Data Analysis: Analyze the fragmentation pattern. Identify the key fragment ions and the corresponding neutral losses. Compare the patterns between different isomers to find unique fragments or significant differences in the relative abundance of common fragments.

Conclusion

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]

  • Sci-Hub. Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 1994. [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Holm, D. Using fragment peaks in mass spectra to work out isomers. YouTube, 2018. [Link]

  • Wizeprep. How to Identify Constitutional Isomers. YouTube, 2021. [Link]

  • Chemistry Steps. Constitutional Isomers with Practice Problems. [Link]

  • Master Organic Chemistry. Types of Isomers: Constitutional Isomers, Stereoisomers, Enantiomers, and Diastereomers. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like Benzyl 2,7-diazas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain full compliance with institutional and regulatory standards. Always remember, these guidelines supplement, but do not replace, your institution's specific Chemical Hygiene Plan and the directives from your Environmental Health & Safety (EHS) office.

Part 1: Core Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. This understanding forms the basis of our risk assessment and dictates the necessary safety precautions. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound that requires careful handling due to its potential health effects.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

Expert Interpretation: The combination of these hazards necessitates that all handling and disposal operations be conducted within a controlled environment, such as a chemical fume hood, to mitigate the risk of inhalation[3]. Direct contact with skin and eyes must be prevented through the mandatory use of appropriate Personal Protective Equipment (PPE)[1][3].

Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Executing a safe disposal requires proactive preparation. Adherence to the following PPE and handling requirements is mandatory.

1. Engineering Controls:

  • Work Area: All transfers and packaging of this compound for disposal must be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling dust particles[2][4].

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses or goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU)[2]. A face shield should be used if there is a risk of splashing[2]. This is critical to prevent serious eye irritation (H319)[3].

  • Hand Protection: Wear chemically resistant, impervious gloves, such as nitrile gloves. Inspect gloves for integrity before each use. Contaminated gloves must not be allowed out of the workplace. This is your primary defense against skin irritation (H315)[5].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary[1].

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a dust respirator is required[1].

Part 3: Step-by-Step Disposal Protocols

Follow these distinct protocols for disposing of unused or waste product versus decontaminating empty containers.

Protocol A: Disposal of Unused or Waste Solid Product

This procedure applies to the chemical in its solid hydrochloride salt form.

  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container from your institution's EHS office.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a tightly fitting cap[6][7].

    • Affix a "Hazardous Waste" label to the container[7].

  • Label the Container:

    • Using permanent ink, clearly write the full chemical name: "Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride" and its CAS number: "1227382-15-1"[3]. Do not use abbreviations or chemical formulas[7].

    • List all constituents, including any solvents if it is a mixture.

  • Transfer the Waste:

    • Inside a chemical fume hood, carefully transfer the solid waste into the labeled container.

    • Use a spatula or scoop. Avoid any actions that could generate dust[1][2].

  • Seal and Store:

    • Securely close the container. The exterior of the container must be clean and free of contamination[8].

    • Store the sealed container in a designated, secondary containment-equipped satellite accumulation area.

    • Crucial: This waste must be segregated from incompatible materials, particularly strong bases and oxidizing agents[6].

  • Arrange for Pickup:

    • Once the container is full (do not exceed 90% capacity[8]) or when you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.

    • DO NOT dispose of this chemical in the regular trash or pour it down the sink[9][10].

Protocol B: Decontamination of Empty Containers

An "empty" container that held this chemical must be properly decontaminated before it can be discarded as non-hazardous waste.

  • Initial Rinse (Triple Rinse Method):

    • This procedure must be performed in a chemical fume hood.

    • Rinse the container three times with a suitable solvent (e.g., methanol or water) capable of dissolving the compound residue[6]. The volume of solvent for each rinse should be approximately 5-10% of the container's volume[10].

  • Collect Rinsate:

    • Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid chemical waste [10].

    • Pour the rinsate into a designated, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Preparation for Disposal:

    • Once triple-rinsed, the container can be considered decontaminated.

    • Completely deface or remove the original chemical label to prevent confusion[10].

    • Dispose of the container in the appropriate laboratory glass or plastic recycling bin, with the cap removed[10].

Part 4: Emergency Procedures - Spill Management

Immediate and correct response to a spill is vital to maintaining a safe laboratory environment.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill. If the spill is large or the dust is airborne, evacuate the laboratory and contact your EHS office immediately[1].

  • Don PPE:

    • Before addressing the spill, don the full PPE as described in Part 2, including respiratory protection[1].

  • Contain and Clean:

    • For a dry spill, do not use a dry cloth or paper towel, as this will generate dust.

    • Gently cover the spill with an inert absorbent material.

    • Use dry clean-up procedures: carefully sweep or shovel the material into a designated hazardous waste container[1][2]. A vacuum cleaner equipped with a HEPA filter may be used if it is rated for such materials[1].

  • Decontaminate:

    • After the solid material is collected, decontaminate the area by washing it down with large amounts of water[1].

    • Collect the cleaning water and any contaminated materials (e.g., paper towels, absorbent pads) in a sealed, labeled bag or container for disposal as hazardous waste.

  • Report:

    • Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride.

G Disposal Workflow for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl start Start: Handling Chemical spill_event Is there a spill? start->spill_event decision_what What is being disposed? waste_product Unused/Waste Solid Product decision_what->waste_product Solid Waste empty_container Empty Original Container decision_what->empty_container Empty Container protocol_a Follow Protocol A: Solid Waste Disposal waste_product->protocol_a protocol_b Follow Protocol B: Container Decontamination empty_container->protocol_b spill_event->decision_what No protocol_spill Follow Part 4: Spill Management Protocol spill_event->protocol_spill Yes ehs_pickup Arrange EHS Pickup protocol_a->ehs_pickup non_haz_disposal Dispose of rinsed container in lab recycling protocol_b->non_haz_disposal protocol_spill->ehs_pickup

Caption: Decision workflow for safe disposal and spill management.

References

  • Safety Data Sheet. Angene Chemical. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS No: 12...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS No: 1227381-91-0). As a key intermediate in pharmaceutical synthesis, understanding its hazard profile is critical for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere compliance, offering a framework rooted in risk assessment and scientific causality to build confidence and precision in your handling procedures.

Hazard Identification and Core Risk Profile

A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is classified with specific risks that directly inform all handling, personal protective equipment (PPE), and disposal protocols.[2] The primary hazards associated with a closely related hydrochloride salt are summarized below.

Hazard ClassGHS CodeHazard StatementCausality for PPE & Handling
Skin Corrosion/IrritationH315Causes skin irritation.Requires chemical-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Damage/IrritationH319Causes serious eye irritation.Mandates the use of chemical safety goggles; a face shield is recommended for splash risks.
Specific Target Organ ToxicityH335May cause respiratory irritation.Necessitates handling in a certified chemical fume hood or well-ventilated area to avoid inhalation of dust or aerosols.

Data sourced from the Safety Data Sheet for the closely related Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a direct response to the identified risks. The following protocol is designed to provide a comprehensive barrier against the hazards outlined above.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride and its solutions must be performed within a properly functioning and certified chemical fume hood. This is the primary line of defense against respiratory exposure (H335) by containing dust and potential aerosols.[3]

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times. Standard safety glasses do not provide adequate protection against splashes and fine dust.

    • Recommended for Splash Risk: When handling solutions or performing vigorous mixing, supplement goggles with a full-face shield. This is crucial for protecting against serious eye irritation (H319).[3]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] For prolonged operations, consider double-gloving.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin irritation (H315) from spills and contamination of personal clothing.

    • Apparel: Long pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, a respirator is not required.

    • In the event of a significant spill or ventilation failure, a NIOSH-approved P95 or P100 particulate respirator may be necessary for nuisance exposures.[3] For major incidents, a self-contained breathing apparatus (SCBA) is essential.

Safe Handling and Operational Plans

Adherence to procedural steps is critical for minimizing exposure and ensuring experimental reproducibility.

Weighing Solid Compound
  • Preparation: Don personal protective equipment as outlined in Section 2. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Aliquotting: Use a clean spatula to carefully transfer the desired amount of the compound from the stock bottle to a tared weigh boat or vessel.

  • Technique: Perform transfers slowly and close to the surface to minimize the generation of airborne dust. Avoid any tapping or shaking that could aerosolize the fine powder.

  • Closure: Promptly and securely close the main stock container after dispensing.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth or towel to collect any residual dust. Dispose of the wipe as chemical waste.

Preparing Solutions
  • Preparation: Conduct the entire procedure within a chemical fume hood while wearing all required PPE, including a face shield over safety goggles.

  • Vessel Selection: Choose a flask or beaker of appropriate size to allow for stirring without splashing.

  • Dissolution: Add the pre-weighed solid to the solvent. The hydrochloride salt structure suggests solubility in polar solvents. Add the solid to the solvent slowly while stirring to control the dissolution process.

  • Storage: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl start Start: Assess Task task_type What is the scale and physical form? start->task_type solid_small Handling Small Solids (<1g, Weighing) task_type->solid_small  Solid, Small Scale solution_prep Preparing Solutions or Handling >1g task_type->solution_prep Liquid / Large Scale   spill_response Spill or Ventilation Failure task_type->spill_response Emergency ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solid_small->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield solution_prep->ppe_enhanced ppe_emergency Emergency PPE: - Full Chemical Suit - SCBA or appropriate  particulate respirator spill_response->ppe_emergency control Primary Control: Work in Fume Hood ppe_base->control ppe_enhanced->control

Caption: Decision workflow for selecting appropriate PPE.

Emergency and Disposal Procedures

Emergency First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response
  • Evacuate non-essential personnel from the area.

  • Ensure ventilation is adequate (fume hood is operational).

  • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[3] Do not create dust.

  • Clean the spill area with soap and water.

Waste Disposal Plan

As a hydrochloride salt, waste containing this compound is considered acidic chemical waste. Disposal must comply with all local, state, and federal regulations.[4][5] Never dispose of this chemical down the drain without treatment.[5]

  • Collection: Collect all waste material (unwanted compound, contaminated absorbents, rinsates) in a clearly labeled, sealed, and compatible waste container.[5]

  • Neutralization (for aqueous waste): Under controlled conditions in a fume hood, the acidic waste solution can be neutralized.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the stirring waste solution.[4][6]

    • Be prepared for gas (CO₂) evolution (fizzing).

    • Monitor the pH using pH paper or a calibrated meter. Continue adding the base until the pH is neutral (pH 6-8).[4]

  • Final Disposal: The neutralized solution may be permissible for drain disposal depending on local regulations.[4] However, it is best practice to have it collected by your institution's Environmental Health & Safety (EHS) department.[7] Label the container as "Neutralized Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride waste" and list the contents.

References

  • Angene Chemical. (2023, November 1). Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/UTSC Lab H&S Manual - Section 7 - Hazardous Chemical Waste Disposal.pdf]([Link] Lab H&S Manual - Section 7 - Hazardous Chemical Waste Disposal.pdf)

  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • Amherst College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018153312A1 - Azaspiro compound and preparation method therefor and use thereof.
  • Chemistry For Everyone. (2024, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
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Reactant of Route 2
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
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